D-Glucurono-6,3-lactone acetonide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3-,4-,5+,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBGJSXZKMTMGP-QOHYDMMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]3[C@@H]([C@H](C(=O)O3)O)O[C@@H]2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of D-Glucurono-6,3-lactone Acetonide from D-Glucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of D-Glucurono-6,3-lactone acetonide, a valuable intermediate in carbohydrate chemistry, starting from the readily available monosaccharide, D-glucose. The synthesis involves a multi-step pathway including protection of hydroxyl groups, selective oxidation, and lactonization.
Overall Synthetic Pathway
The transformation of D-glucose into this compound (also known as 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone) is a four-step process. The strategy involves:
-
Protection: D-glucose is first protected as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose to mask four of its five hydroxyl groups.
-
Selective Deprotection: The 5,6-O-isopropylidene group is selectively removed to free the primary hydroxyl group at the C6 position.
-
Oxidation: The exposed primary alcohol at C6 is selectively oxidized to a carboxylic acid.
-
Lactonization: The resulting glucuronic acid derivative is acidified to induce intramolecular esterification, forming the desired γ-lactone.
Figure 1: Synthetic workflow from D-Glucose to the target lactone acetonide.
Experimental Protocols
The following protocols are based on established laboratory procedures for the synthesis of this compound and its intermediates.[1]
Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1)
This initial step involves the protection of the hydroxyl groups of α-D-glucose using acetone (B3395972) to form a diacetonide. This reaction locks the sugar in its furanose form.[1]
-
Procedure: α-D-glucose is reacted with a large excess of acetone in the presence of an acid catalyst, such as sulfuric acid.
-
Yield: A typical reported yield for this reaction is 56%.[1]
Step 2: Synthesis of 1,2-O-isopropylidene-α-D-glucofuranose (2)
Selective hydrolysis is performed to remove the more labile 5,6-O-isopropylidene group, exposing the primary alcohol at C6 and the secondary alcohol at C5.[1]
-
Procedure: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1) (5 g, 0.0192 mol) is placed in a 100 mL round-bottom flask.[1] 10 mL of 40% acetic acid is added, and the mixture is heated in a water bath at 70°C for 55 minutes to hydrolyze the 5,6-O-isopropylidene group.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
Step 3: Synthesis of Sodium 1,2-O-isopropylidene-α-D-glucofuranuronate (3)
The key oxidation step converts the primary alcohol of the mono-acetonide intermediate into a carboxylate salt.
-
Procedure: 1,2-O-isopropylidene-α-D-glucofuranose (2) is oxidized using a Platinum on carbon (Pt/C) catalyst with pure oxygen bubbled through the reaction mixture.[1] The reaction is typically carried out in an aqueous solution containing sodium bicarbonate to maintain a basic pH and form the sodium salt of the resulting uronic acid.
Step 4: Synthesis of 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone (4)
The final step is an acid-catalyzed intramolecular cyclization (lactonization) to form the target γ-lactone.
-
Procedure: The aqueous solution of the sodium salt of the glucofuranuronic acid (3) is acidified to a pH of 2 using sulfuric acid.[1] This acidification prompts the closure of the lactone ring.[1] The product is then immediately extracted three times with ethyl acetate.[1] The combined organic extracts are evaporated to dryness on a vacuum evaporator to yield the final product.[1]
-
Yield: A yield of 10.1% for this specific step has been reported.[1]
Quantitative Data Summary
The yields for the multi-step synthesis are summarized in the table below.
| Step | Starting Material | Product | Key Reagents | Reported Yield (%) | Reference |
| 1 | α-D-Glucose | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1) | Acetone, Acid Catalyst | 56 | [1] |
| 2 | Compound (1) | 1,2-O-isopropylidene-α-D-glucofuranose (2) | 40% Acetic Acid | Not explicitly stated | [1] |
| 3 | Compound (2) | Sodium 1,2-O-isopropylidene-α-D-glucofuranuronate (3) | Pt/C, O₂ | Not explicitly stated | [1] |
| 4 | Compound (3) | 1,2-O-isopropylidene-D-glucurono-6,3-lactone (4) | H₂SO₄ | 10.1 | [1] |
Alternative High-Yield Protocol for Acetonide Formation
For research contexts where D-glucurono-6,3-lactone is available as a starting material, a more direct and higher-yielding method for the final acetonide protection step has been reported.[1] This method bypasses the multi-step synthesis from D-glucose.
Figure 2: High-yield synthesis from D-glucurono-6,3-lactone.
Experimental Protocol:
-
Procedure: D-glucurono-6,3-lactone (5) is dissolved in dry acetone with the addition of copper(II) chloride dihydrate (CuCl₂·2H₂O).[1] The reaction mixture is refluxed for 8 hours.[1] After neutralization with a saturated aqueous solution of NaHCO₃, filtration, and drying of the filtrate, the product is obtained.[1]
-
Yield: This method is reported to produce 1,2-isopropylidene-D-glucurono-6,3-lactone (4) in a high yield of 88% and with high purity, often not requiring additional purification.[1]
References
1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone properties
An In-depth Technical Guide to 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone
Abstract
1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone, a protected derivative of D-glucuronic acid, serves as a valuable intermediate in synthetic carbohydrate chemistry and has demonstrated notable biological activity. This document provides a comprehensive overview of its physicochemical properties, synthesis methodologies, biological functions, and spectroscopic characterization. Detailed experimental protocols and visual diagrams of its synthesis and signaling pathways are included to support research and development applications.
Core Physicochemical Properties
The fundamental properties of 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone are summarized below. These data are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 20513-98-8 | [1][2] |
| Molecular Formula | C₉H₁₂O₆ | [1][2] |
| Molecular Weight | 216.19 g/mol | [1] |
| Melting Point | 119 °C | [1] |
| Boiling Point | 386 °C | [1] |
| Appearance | White solid | [3] |
| Synonyms | D-Glucurono-6,3-lactone acetonide, 1,2-O-Isopropylidene-α-D-glucuronolactone | [1][2] |
| Storage Conditions | Store at 4°C to 25°C in a well-closed container. | [1][2] |
Synthesis Methodologies
The synthesis of this lactone can be achieved through multiple routes, typically starting from D-glucose or D-glucurono-6,3-lactone. A common and effective method involves the protection and subsequent oxidation of D-glucose.
Experimental Protocol: Synthesis from α-D-Glucose
This protocol outlines the transformation of α-D-glucose into the target compound via a four-step process.[4]
Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1)
-
This initial step involves the protection of the hydroxyl groups of α-D-glucose using acetone (B3395972) to form the di-acetonide derivative. This reaction is a standard procedure in carbohydrate chemistry.
Step 2: Selective Deprotection to 1,2-O-isopropylidene-α-D-glucofuranose (2)
-
Methodology: The di-isopropylidene derivative (1) is subjected to selective hydrolysis using 40% acetic acid (CH₃COOH). This selectively removes the 5,6-isopropylidene group, yielding 1,2-O-isopropylidene-α-D-glucofuranose (2).[4]
-
Extraction: The product is extracted with ethyl acetate.
Step 3: Oxidation to Sodium 1,2-O-isopropylidene-α-D-glucofuranuronate (3)
-
Reagents: 1,2-O-isopropylidene-α-D-glucofuranose (2) (100 mg, 0.45 mmol), water (5-6 mL), 10% Platinum on Carbon (Pt/C) catalyst, and an aqueous solution of Na₂CO₃.[4]
-
Procedure:
-
Dissolve compound (2) in water in a 100 mL round-bottom flask.
-
Adjust the pH to 8-9 using the Na₂CO₃ solution.
-
Add the 10% Pt/C catalyst.
-
Introduce pure oxygen and stir the mixture constantly for 24 hours to facilitate oxidation.[4]
-
After the reaction, remove the catalyst by filtration. The resulting aqueous solution contains the sodium salt of the uronic acid (3), which is used directly in the next step without isolation.[4]
-
Step 4: Lactonization to 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone (4)
-
Methodology: The aqueous solution of the sodium salt (3) is acidified with sulfuric acid (H₂SO₄) to a pH of 2.[4]
-
Mechanism: The acidic conditions prompt the intramolecular esterification (lactonization) to form the stable γ-lactone ring.[4]
-
Workup: The product is immediately extracted three times with ethyl acetate. The combined organic extracts are evaporated to dryness to yield the final product (4).[4]
Alternative Protocol: Direct Isopropylidenation
A high-yield synthesis can also be achieved directly from D-glucurono-6,3-lactone.[4]
-
Reagents: D-glucurono-6,3-lactone, acetone, and copper(II) chloride dihydrate (CuCl₂·2H₂O).[4]
-
Procedure: The reactants are refluxed together for 8 hours. This method is reported to produce the target compound in high yield (88%) and purity, often without needing further purification.[4]
Biological Activity and Signaling
This compound is noted for its hepatoprotective effects, specifically through its interaction with the Hepatocyte Growth Factor (HGF) signaling pathway.
-
Activity: It exhibits hepatocyte growth factor activity and is used in the diagnosis of liver diseases.[1]
-
Mechanism: The lactone activates the Hepatocyte Growth Factor Receptor (HGFR), also known as c-Met, which in turn induces cell proliferation in human hepatocytes.[1]
-
Toxicity: The compound is reported to be non-toxic to cells at concentrations up to 100 mM.[1]
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Proton NMR spectra are available for this compound.[5] In deuterated chloroform (B151607) (CDCl₃), the chemical shifts are referenced to tetramethylsilane (B1202638) (TMS, δH = 0.00 ppm).[4] The spectrum would be expected to show characteristic signals for the isopropylidene methyl groups (as two singlets due to their diastereotopic nature), as well as distinct signals for the protons on the furanose and lactone rings.
Infrared (IR) Spectroscopy
While a specific spectrum for this compound is not provided in the search results, the expected characteristic IR absorption bands can be predicted based on its functional groups:
-
C=O (Lactone): A strong absorption band is expected in the range of 1760-1800 cm⁻¹. The five-membered γ-lactone ring typically causes a shift to a higher wavenumber compared to acyclic esters.
-
C-O (Ester/Ether/Acetal): Strong bands are expected in the 1000-1300 cm⁻¹ region corresponding to C-O stretching vibrations.
-
C-H (Alkyl): Absorption bands around 2850-3000 cm⁻¹ due to C-H stretching of the isopropylidene and ring methylenes.
-
O-H (Hydroxyl): A notable peak for the free hydroxyl group at C5 would be expected in the region of 3200-3600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry data for a closely related nitromethyl derivative has been reported, indicating that the molecule is amenable to analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] The mass spectrum would be expected to show a molecular ion peak (M⁺) or a related ion (e.g., [M+H]⁺ or [M+Na]⁺ depending on the ionization method) and characteristic fragmentation patterns, such as the loss of a methyl group from the isopropylidene moiety.
References
- 1. 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone | 20513-98-8 | MI04759 [biosynth.com]
- 2. usbio.net [usbio.net]
- 3. Glucuronolactone - Wikipedia [en.wikipedia.org]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. This compound(20513-98-8) 1H NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
An In-Depth Technical Guide to D-Glucurono-6,3-lactone acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucurono-6,3-lactone acetonide, also known by its systematic name 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone, is a versatile and valuable chiral building block in modern organic synthesis.[1] Its rigid bicyclic structure, derived from D-glucuronic acid, presents a unique scaffold for the stereoselective synthesis of a wide array of complex molecules, including pharmaceuticals and biologically active natural products.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its application in synthetic pathways.
Chemical Structure and Properties
This compound is a derivative of D-glucuronic acid where the 1- and 2-hydroxyl groups are protected by an isopropylidene group (acetonide), and a lactone ring is formed between the C6 carboxyl group and the C3 hydroxyl group. This structure imparts significant conformational rigidity and provides a platform for stereocontrolled functionalization.
// Ring 1 C1 -- C2; C2 -- C3; C3 -- O3; O3 -- C6; C6 -- C5; C5 -- C4; C4 -- C1; C1 -- O1; O1 -- C7; C7 -- O2; O2 -- C2; C7 -- C8 [style=solid]; C7 -- C9 [style=solid]; C3 -- H3; C4 -- H4; C5 -- H5; C1 -- H1; C2 -- H2; C5 -- O5; O5 -- HOH;
// Lactone C6 -- O4 [style=double]; C6 -- O6; O6 -- C3;
// Acetonide C8 [label="CH3"]; C9 [label="CH3"];
// Stereochemistry (simplified for DOT) C1 [label="C1 (α)"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"]; } } Caption: 2D representation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₆ | [3] |
| Molecular Weight | 216.19 g/mol | [3] |
| CAS Number | 20513-98-8 | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 119-121 °C | |
| Boiling Point | 385.994 °C at 760 mmHg | |
| Density | 1.411 g/cm³ | |
| Solubility | Slightly soluble in chloroform (B151607) and water | |
| Storage Temperature | -20°C |
Synthesis of this compound
This compound can be synthesized from the readily available D-glucurono-6,3-lactone. A common and efficient method involves the protection of the 1,2-diol as an acetonide using acetone (B3395972) in the presence of a Lewis acid catalyst.
Experimental Protocol: Synthesis from D-glucurono-6,3-lactone
This protocol is adapted from a reported high-yield synthesis.[4]
Materials:
-
D-glucurono-6,3-lactone
-
Dry acetone
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Chloroform
-
Ethyl acetate
Procedure:
-
Dissolve D-glucurono-6,3-lactone (5 mmol) in dry acetone (20 mL) in a round-bottom flask.
-
Add copper(II) chloride dihydrate (0.8525 g) to the solution.
-
Reflux the reaction mixture for 8 hours.
-
After cooling, neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Filter the solid precipitate and dry the filtrate with anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a chloroform:acetone (30:1) eluent system to yield pure 1,2-O-isopropylidene-D-glucurono-6,3-lactone.
Application in Asymmetric Synthesis: A Chiral Building Block
This compound is a cornerstone in the synthesis of various biologically important molecules, particularly inositols and their derivatives.[5] The fixed stereochemistry of the starting material allows for the controlled introduction of new stereocenters, making it an invaluable tool in asymmetric synthesis.
Signaling Pathway Context: Synthesis of myo-Inositol Derivatives
myo-Inositol and its phosphorylated derivatives are crucial second messengers in cellular signaling pathways, regulating a multitude of cellular processes. The synthesis of specific myo-inositol phosphates is essential for studying these pathways. This compound serves as a key starting material for the enantioselective synthesis of these important signaling molecules. The pathway involves a series of stereocontrolled reactions to build the inositol (B14025) ring system from the lactone precursor.
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. Below is a summary of expected spectral features.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the isopropylidene group (two singlets for the diastereotopic methyl groups), as well as distinct signals for the protons on the furanose and lactone rings. The coupling constants between these protons are invaluable for determining the stereochemistry of the molecule.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbonyl carbon of the lactone, the acetal (B89532) carbon of the isopropylidene group, and the carbons of the sugar ring are diagnostic.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will typically show the protonated molecule [M+H]⁺. Fragmentation patterns can provide further structural information, often involving the loss of the acetonide group or cleavage of the lactone ring.[6]
Conclusion
This compound is a powerful and versatile chiral synthon for the synthesis of complex and biologically relevant molecules. Its well-defined stereochemistry and rigid structure provide an excellent starting point for the construction of intricate molecular architectures. The protocols and data presented in this guide are intended to facilitate its use in research and development, particularly in the fields of drug discovery and medicinal chemistry.
References
Spectroscopic Profile of D-Glucurono-6,3-lactone acetonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of D-Glucurono-6,3-lactone acetonide (also known as 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone), a key intermediate in carbohydrate chemistry and drug development. This document compiles available quantitative spectroscopic data, details the experimental protocols for their acquisition, and presents relevant biochemical pathways in a clear, structured format to support research and development activities.
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule. The data presented in Table 1 was obtained in deuterated chloroform (B151607) (CDCl₃) at a frequency of 400 MHz.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.007 | d | 3.7 |
| H-2 | 4.832 | d | 3.7 |
| H-3 | 4.852 | d | 2.8 |
| H-4 | 4.958 | ddd | 2.8, 4.4, 0.5 |
| H-5 | 4.571 | d | 8.9 |
| -CH₃ (isopropylidene) | 1.528 | s | - |
| -CH₃ (isopropylidene) | 1.355 | s | - |
| -OH | 3.40 | br s | - |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The following data represents predicted chemical shifts.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (lactone) | 175.0 - 180.0 |
| C (acetal) | 110.0 - 115.0 |
| C-1 | 104.0 - 106.0 |
| C-2, C-3, C-4, C-5 | 70.0 - 85.0 |
| -CH₃ (isopropylidene) | 25.0 - 27.0 |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in this compound. The characteristic absorption bands are summarized in Table 3. The 'fingerprint' region for carbohydrates, rich in C-O and C-C stretching vibrations, is typically observed between 950 and 1200 cm⁻¹.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (hydroxyl) | 3600 - 3200 | Broad |
| C-H Stretch (alkane) | 3000 - 2850 | Medium-Strong |
| C=O Stretch (γ-lactone) | 1785 - 1760 | Strong |
| C-O Stretch (ether/acetal) | 1200 - 1000 | Strong |
| C-C Stretch | Fingerprint Region | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. For this compound (C₉H₁₂O₆), the expected molecular ion peak and key fragments are listed in Table 4.
Table 4: Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 216 | [M]⁺ (Molecular Ion) |
| 201 | [M - CH₃]⁺ |
| 158 | [M - C₃H₆O]⁺ |
| 116 | [M - C₃H₆O - C₂H₂O₂]⁺ |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 0.035 g of this compound was dissolved in 0.5 ml of deuterated chloroform (CDCl₃).[1]
-
Instrumentation: A 400 MHz NMR spectrometer was used for ¹H NMR analysis.[1]
-
Data Acquisition: Standard pulse sequences were used to acquire ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.
-
Instrumentation: An electron ionization (EI) mass spectrometer is typically used for the analysis of small organic molecules.
-
Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam to generate charged ions and fragments. The ions are then separated based on their mass-to-charge ratio (m/z).
-
Data Processing: The mass spectrum is plotted as relative intensity versus m/z.
Signaling Pathways and Workflows
D-Glucurono-6,3-lactone is a metabolite in the uronic acid pathway, a key route for the synthesis of glucuronic acid and its derivatives. Glucuronic acid plays a critical role in the detoxification of various compounds through a process called glucuronidation.
References
D-Glucurono-6,3-lactone Acetonide: A Comprehensive Technical Guide for its Application as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Glucurono-6,3-lactone acetonide, chemically known as 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone, is a versatile and highly valuable chiral building block in modern organic synthesis.[1] Derived from D-glucuronic acid, this compound offers a rigid, polyfunctionalized scaffold that has proven instrumental in the stereoselective synthesis of a wide array of complex molecules, including other sugars, imino sugars, sugar amino acids, and various bioactive natural products and their analogues.[1] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key starting material for novel drug candidates.[1][2] This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.
Physicochemical Properties
This compound is a white, crystalline powder.[3] A summary of its key physical and chemical properties is presented in Table 1. This data is crucial for its handling, storage, and application in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 20513-98-8 | [1] |
| Molecular Formula | C₉H₁₂O₆ | [3] |
| Molecular Weight | 216.19 g/mol | [4] |
| Melting Point | 119-121°C | [2] |
| Boiling Point | 385.994°C at 760 mmHg | [2] |
| Density | 1.411 g/cm³ | [2] |
| Optical Rotation | +52.5° ± 2° (c=1, chloroform) | [3] |
| Solubility | Slightly soluble in chloroform (B151607) and water | [2] |
| Appearance | White crystalline powder | [3] |
| Storage Temperature | -20°C Freezer | [2] |
Synthesis of this compound
The most common and efficient synthesis of this compound starts from the readily available and inexpensive D-glucose. The synthetic pathway involves protection of the hydroxyl groups, oxidation, and subsequent lactonization and acetonide formation.
Synthesis from α-D-Glucose
A well-established route involves the initial conversion of α-D-glucose to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, followed by selective deprotection, oxidation, and lactonization.[5] A more direct approach involves the direct treatment of D-glucurono-6,3-lactone with acetone (B3395972).[5]
Caption: Synthetic workflow for the formation of this compound.
Detailed Experimental Protocol: Synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone (4) from D-glucurono-6,3-lactone (5)
This protocol is adapted from a high-yield synthesis method.[5]
Materials:
-
D-glucurono-6,3-lactone (5)
-
Acetone
-
CuCl₂·2H₂O
-
Chloroform
-
Silica gel for column chromatography
Procedure:
-
D-glucurono-6,3-lactone (5) is treated with acetone and CuCl₂·2H₂O.
-
The mixture is refluxed for 8 hours.
-
After the reaction is complete, the solvent is evaporated to yield the crude product.
-
The crude product is purified by silica-gel column chromatography using a chloroform:acetone (30:1) eluent system.
-
The fractions containing the pure product are combined and evaporated to yield 1,2-O-isopropylidene-D-glucurono-6,3-lactone (4) as a solid.
Quantitative Data:
-
Yield: 88%[5]
Applications as a Chiral Building Block
The rigid furanolactone structure of this compound, combined with its single free hydroxyl group at the C-5 position, makes it an excellent starting material for a variety of stereoselective transformations.
Synthesis of L-Iduronic Acid Derivatives
L-iduronic acid is a crucial component of glycosaminoglycans like heparin and dermatan sulfate.[6] The synthesis of L-iduronic acid derivatives is a significant application of this compound, leveraging the stereochemistry of the starting material to achieve the desired configuration of the final product.
References
The Acetonide Group: A Versatile Protecting Strategy in Modern Carbohydrate Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired regioselectivity and stereoselectivity in complex synthetic pathways. Among the arsenal (B13267) of available protecting groups, the acetonide, or isopropylidene ketal, stands out for its ease of installation, general stability, and selective removal. This technical guide provides a comprehensive overview of the role of acetonides in carbohydrate synthesis, detailing their formation, stability, and cleavage, with a focus on quantitative data, experimental protocols, and their application in the synthesis of complex glycans and natural products.
Introduction to Acetonide Protecting Groups
An acetonide is a cyclic ketal formed by the reaction of a diol with acetone (B3395972), typically under acidic catalysis.[1] In carbohydrate chemistry, acetonides are most commonly used to protect 1,2- and 1,3-diols. The formation of a five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) ring masks the hydroxyl groups, preventing their participation in subsequent reactions.[1] This temporary protection is a cornerstone of synthetic strategies, enabling chemists to unveil specific hydroxyl groups at opportune moments for further functionalization.
The utility of the acetonide group is underscored by its stability under a wide range of reaction conditions, particularly neutral to strongly basic environments, while being readily cleavable under acidic conditions.[2] This orthogonal stability allows for a diverse range of chemical transformations to be performed on other parts of the carbohydrate molecule without affecting the acetonide-protected diols.
Formation of Acetonide Protecting Groups
The formation of acetonides is an acid-catalyzed equilibrium reaction between a carbohydrate, containing suitably oriented diol functionalities, and an acetone equivalent.
Reaction Mechanism and Reagents
The generally accepted mechanism for acetonide formation involves the protonation of the carbonyl oxygen of acetone (or a related ketone), followed by nucleophilic attack by one of the hydroxyl groups of the diol. Subsequent proton transfer and elimination of water lead to the formation of a stabilized oxocarbenium ion, which is then attacked by the second hydroxyl group to form the cyclic ketal.
A variety of reagents and conditions have been developed for the efficient formation of acetonides, each with its own advantages in terms of yield, selectivity, and mildness.
Table 1: Common Reagents and Conditions for Acetonide Formation
| Reagent(s) | Catalyst | Solvent(s) | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Acetone | H₂SO₄ (conc.) | Acetone | 0 - rt | 55 - 90+ | [3] |
| Acetone | Anhydrous CuSO₄ | Acetone | rt | Good | [3] |
| 2,2-Dimethoxypropane | p-Toluenesulfonic acid (p-TsOH) | Acetone, DMF | rt - 50 | 90+ | [1] |
| 2,2-Dimethoxypropane | Boron trifluoride etherate (BF₃·OEt₂) | Acetone | rt | High | [4] |
| Acetone | Iodine (I₂) | Acetone | rt | Good | [5] |
| Acetone | Ferric chloride (FeCl₃) | Acetone | rt | High |
Regioselectivity: Kinetic vs. Thermodynamic Control
The regioselective protection of one diol over others in a polyhydroxylated carbohydrate is a critical aspect of acetonide chemistry. This selectivity is often governed by a delicate interplay of kinetic and thermodynamic factors.
-
Kinetic Control: At lower temperatures and with shorter reaction times, the kinetically favored product is formed. This is typically the acetonide that forms the fastest, which is often the one involving the most reactive hydroxyl groups (e.g., a primary hydroxyl) or a sterically accessible cis-diol.[6]
-
Thermodynamic Control: Under conditions of prolonged reaction times or higher temperatures, the reaction becomes reversible, allowing for equilibration to the most stable product. The thermodynamic product is generally the one with the most stable ring system (e.g., a five-membered ring from a cis-diol is often more stable than a six-membered ring from a trans-diol).[6]
For instance, the reaction of D-mannose with 2-methoxypropene (B42093) at low temperatures kinetically favors the formation of the 4,6-O-acetonide, which can then proceed to the 2,3;4,6-di-O-acetonide pyranose. However, under reversible conditions (higher temperatures), the thermodynamically more stable 2,3;5,6-di-O-acetonide furanose is the major product.[6]
Stability of Acetonide Protecting Groups
Acetonides exhibit remarkable stability across a broad spectrum of chemical conditions, making them highly valuable in multi-step syntheses.
Table 2: Stability of Acetonides under Various Reaction Conditions
| Condition | Stability | Notes |
| Acidic | Labile | Cleaved by dilute aqueous acids. |
| Basic | Stable | Resistant to strong bases like NaH, NaOH, and alkoxides. |
| Oxidative | Generally Stable | Stable to many common oxidizing agents (e.g., PCC, PDC, Swern). |
| Reductive | Generally Stable | Stable to catalytic hydrogenation (e.g., H₂/Pd) and metal hydrides (e.g., NaBH₄, LiAlH₄). |
| Organometallic Reagents | Stable | Stable to Grignard reagents and organolithiums. |
This stability profile allows for the selective manipulation of other functional groups in the presence of an acetonide. For example, ester groups can be saponified with base, or other protecting groups like benzyl (B1604629) ethers can be removed by hydrogenolysis without affecting the acetonide.
Cleavage of Acetonide Protecting Groups
The removal of acetonide groups is typically achieved by acid-catalyzed hydrolysis, regenerating the diol. The ease of cleavage can be tuned by the choice of acid and reaction conditions, allowing for selective deprotection in the presence of other acid-labile groups.
Reagents and Conditions for Deprotection
A wide array of reagents has been developed for acetonide cleavage, ranging from strong mineral acids to milder Lewis acids and heterogeneous catalysts.
Table 3: Common Reagents and Conditions for Acetonide Cleavage
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Acetic Acid (aq.) | Water | rt - 80 | High | [7] |
| Trifluoroacetic Acid (TFA) | Water, CH₂Cl₂ | 0 - rt | High | [8] |
| Hydrochloric Acid (dil.) | THF, Water | rt | High | [1] |
| Sulfuric Acid (dil.) | Methanol, Water | rt | High | [8] |
| Dowex-50W (H⁺ form) | Methanol, Water | rt | High | [1] |
| Ferric Chloride on Silica Gel | CH₂Cl₂ | rt | High | |
| Cerium(III) chloride heptahydrate | Acetonitrile | rt | High | |
| PPA-SiO₂ | Acetonitrile | 55 | Good to Excellent | [9] |
Selective Cleavage
In molecules containing multiple acetonide groups, selective cleavage can often be achieved. For example, terminal acetonides are generally more labile to acid hydrolysis than internal ones. This difference in reactivity can be exploited to selectively deprotect a primary diol in the presence of a secondary diol protection. For instance, the 5,6-O-isopropylidene group of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose can be selectively cleaved under milder acidic conditions to afford 1,2-O-isopropylidene-α-D-glucofuranose.[7][8]
Experimental Protocols
Preparation of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose)
Materials:
-
D-Glucose (anhydrous)
-
Acetone (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (B78521) solution (1N)
-
Anhydrous Sodium Sulfate (B86663)
-
Cyclohexane
Procedure:
-
To a flask containing anhydrous acetone, slowly add concentrated sulfuric acid while cooling in an ice bath.
-
Add anhydrous D-glucose to the cold acetone-acid mixture with stirring.
-
Stir the reaction mixture at room temperature until the glucose has dissolved and TLC analysis indicates the completion of the reaction.
-
Neutralize the reaction mixture by the slow addition of 1N sodium hydroxide solution until the pH is approximately 7.
-
Filter the mixture to remove the precipitated sodium sulfate and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure to a syrup.
-
Dissolve the syrup in a minimal amount of hot cyclohexane.
-
Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with cold cyclohexane, and dry under vacuum to afford 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. A typical yield for this procedure is around 62%.[4][10]
Selective Deprotection of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
Materials:
-
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
-
Acetic Acid (e.g., 75% aqueous solution)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in aqueous acetic acid.
-
Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 1,2-O-isopropylidene-α-D-glucofuranose. This selective hydrolysis typically proceeds in high yield (around 88%).[7]
Applications in Complex Carbohydrate Synthesis
The strategic use of acetonide protecting groups is fundamental to the synthesis of complex oligosaccharides and glycoconjugates. They serve not only to protect diols but also to influence the conformation of the sugar ring, which can have a profound effect on the stereochemical outcome of glycosylation reactions.
Synthesis of a Branched Oligosaccharide
In the synthesis of branched oligosaccharides, acetonides can be used to mask certain hydroxyl groups, directing glycosylation to a specific position. For example, starting from a diacetonide-protected monosaccharide, one acetonide can be selectively removed to reveal a diol, which can then be further manipulated to expose a single hydroxyl group for glycosylation.[11]
Role in Natural Product Synthesis
Acetonide protection of carbohydrate moieties is a common strategy in the total synthesis of natural products. For instance, in the synthesis of merremoside D, a resin glycoside, an acetonide was used to protect a 2,3-diol on a rhamnose unit, allowing for selective glycosylation at the C-4 hydroxyl group.[11] This highlights the crucial role of acetonides in directing the assembly of complex molecular architectures.
Conclusion
The acetonide protecting group remains an indispensable tool in the arsenal of the synthetic carbohydrate chemist. Its ease of formation, predictable stability, and facile cleavage, coupled with the ability to direct regiochemical outcomes through kinetic and thermodynamic control, make it a versatile and powerful strategy. As the demand for complex carbohydrates for biological and medicinal applications continues to grow, the judicious use of acetonide protection will undoubtedly play a central role in enabling the synthesis of these vital molecules. This guide has provided a comprehensive overview of the fundamental principles and practical applications of acetonide chemistry, offering a valuable resource for researchers and professionals in the field of drug development and carbohydrate synthesis.
References
- 1. Acetonide - Wikipedia [en.wikipedia.org]
- 2. biotage.com [biotage.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 5. Acetonides [organic-chemistry.org]
- 6. Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 11. De Novo Asymmetric Achmatowicz Approach to Oligosaccharide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of D-Glucurono-6,3-Lactone Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of D-glucurono-6,3-lactone, an endogenous metabolite and a versatile building block in organic synthesis. The document delves into both the enzymatic and chemical pathways leading to its precursor, D-glucuronic acid, and the subsequent lactonization process. It is designed to serve as a valuable resource for professionals in research and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the core mechanisms.
Introduction
D-Glucurono-6,3-lactone, also known as glucuronolactone, is a naturally occurring derivative of D-glucuronic acid.[1] It is a crucial component of connective tissues and is involved in the detoxification of various substances in the body by forming water-soluble glucuronide conjugates that are excreted in the urine.[2] In the realm of synthetic chemistry, D-glucurono-6,3-lactone serves as a key starting material for the synthesis of optically active glucopyranoses, glucofuranosides, and various pharmaceutical intermediates, including anti-inflammatory drugs.[1][3]
The formation of D-glucurono-6,3-lactone is a two-step process: the initial formation of D-glucuronic acid, which can occur enzymatically or chemically, followed by an intramolecular esterification to form the lactone ring. This guide will explore both of these stages in detail.
Enzymatic Formation of D-Glucuronic Acid
The primary biological route to D-glucuronic acid involves the oxidation of UDP-glucose, a reaction catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH).[4][5]
2.1. The UDP-Glucose Dehydrogenase (UGDH) Pathway
UGDH is an NAD+-dependent oxidoreductase that catalyzes the four-electron oxidation of the C6 primary alcohol of UDP-glucose to a carboxylic acid, yielding UDP-glucuronic acid.[4][5] This process occurs in two successive NAD+-dependent steps without the release of an intermediate aldehyde.[5]
The catalytic mechanism of UGDH has been a subject of extensive research and some debate. Two main mechanistic proposals have been put forward:
-
Mechanism involving an aldehyde intermediate: This mechanism suggests that the first oxidation step generates a sequestered aldehyde intermediate. A key cysteine residue in the active site then attacks the aldehyde to form a thiohemiacetal intermediate.[6][7]
-
NAD+-dependent bimolecular nucleophilic substitution (SN2) mechanism: This alternative mechanism proposes that the first oxidation step bypasses the aldehyde intermediate via an SN2 reaction. This model is considered by some to be more consistent with experimental observations.[4][7]
The overall enzymatic reaction can be summarized as: UDP-glucose + 2 NAD+ + H₂O → UDP-glucuronic acid + 2 NADH + 2 H+[5]
2.2. Visualizing the UGDH Catalytic Mechanism
The following diagram illustrates a proposed mechanism for UGDH involving a thiohemiacetal intermediate.
Chemical Synthesis of D-Glucurono-6,3-Lactone
D-Glucurono-6,3-lactone can be synthesized through various chemical routes, often starting from D-glucose or D-glucuronic acid.
3.1. Synthesis from D-Glucose
A common approach involves the protection of hydroxyl groups, followed by oxidation and subsequent deprotection and lactonization. A representative synthetic pathway is the conversion of α-D-glucose to 1,2-O-isopropylidene-α-D-glucuronano-6,3-lactone.[8]
3.2. Lactonization of D-Glucuronic Acid
The formation of the γ-lactone from D-glucuronic acid is an equilibrium process that can be influenced by factors such as temperature, pH, and solvent. Evaporation of an aqueous solution of D-glucuronic acid can yield crystalline D-glucofuranurono-6,3-lactone.[9] Studies have also investigated the interconversion between D-glucuronic acid and its lactone in subcritical aqueous ethanol (B145695).[10]
3.3. Chemoenzymatic Synthesis
Chemoenzymatic methods combine chemical and enzymatic steps to achieve the synthesis of D-glucurono-6,3-lactone and its derivatives. For instance, a three-step chemoenzymatic method has been developed to synthesize sucuronic acid using D-glucurono-6,3-lactone and sucrose (B13894) as starting materials.[11]
3.4. Visualizing a Chemical Synthesis Workflow
The following diagram outlines a synthetic route to a protected form of D-glucurono-6,3-lactone starting from α-D-glucose.
Quantitative Data
The following tables summarize key quantitative data from the literature regarding the synthesis and properties of D-glucurono-6,3-lactone and its precursors.
Table 1: Yields of Intermediates in the Synthesis of 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone from α-D-Glucose
| Step | Product | Yield (%) | Reference |
| 1. Isopropylidene protection of α-D-Glucose | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 56 | [8] |
| 2. Selective deprotection | 1,2-O-isopropylidene-α-D-glucofuranose | - | [8] |
| 3. Oxidation to the sodium salt of the uronic acid | Sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid | - | [8] |
| 4. Lactonization | 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone | 88 | [8] |
| 5. Acetylation of D-glucurono-6,3-lactone | 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone | 90 | [8] |
Table 2: Physical and Chemical Properties of D-Glucurono-6,3-lactone
| Property | Value | Reference |
| CAS Number | 32449-92-6 | [12] |
| Molecular Formula | C₆H₈O₆ | [12] |
| Molar Mass | 176.124 g·mol⁻¹ | [12] |
| Melting Point | 176 to 178 °C | [12] |
| Solubility in Water | 26.9 g/100 mL | [12] |
| Appearance | White solid, odorless | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the formation of D-glucurono-6,3-lactone.
5.1. Protocol for the Synthesis of 1,2-O-isopropylidene-α-D-glucuronano-6,3-lactone [8]
-
Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
α-D-glucose is reacted with acetone in the presence of a catalytic amount of sulfuric acid. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The product is then isolated and purified.
-
-
Step 2: Selective Deprotection to 1,2-O-isopropylidene-α-D-glucofuranose
-
The di-protected glucose derivative is treated with 40% acetic acid to selectively remove the 5,6-O-isopropylidene group. The progress of the reaction is monitored by TLC.
-
-
Step 3: Oxidation to the Sodium Salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid
-
1,2-O-isopropylidene-α-D-glucofuranose is oxidized using a Pt/C catalyst with a continuous stream of pure oxygen. The pH of the reaction is maintained to ensure the formation of the sodium salt.
-
-
Step 4: Lactonization to 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone
-
The sodium salt of the uronic acid is acidified with sulfuric acid to a pH of 2. This promotes the intramolecular cyclization to form the γ-lactone. The product is then extracted with ethyl acetate (B1210297) and purified.
-
5.2. Protocol for the Chemoenzymatic Synthesis of Methyl Sucuronate [11]
-
Step 1: Synthesis of Methyl D-glucuronate (GlcAM)
-
D-glucurono-6,3-lactone is treated with a strong base anion exchange resin (e.g., Amberlite IRA402BL OH AG) in anhydrous methanol (B129727) to yield methyl D-glucuronate.
-
-
Step 2: Enzymatic Synthesis of Methyl Sucuronate (SucAM)
-
Methyl D-glucuronate and fructose (B13574) are reacted in the presence of β-fructofuranosidase from Microbacterium saccharophilum K-1. This enzyme exhibits transfructosylation activity, transferring the fructose moiety to the methyl D-glucuronate.
-
To improve the yield, a sucrose-non-assimilating yeast, such as Saccharomyces bisporus, can be added to the reaction mixture to remove glucose, which can inhibit the reaction.
-
5.3. Protocol for the Interconversion Study of D-Glucuronic Acid and D-Glucuronolactone [10]
-
Materials: D-glucuronic acid (>98% purity), D-glucurono-6,3-lactone (>99% purity), ethanol, and distilled water.
-
Procedure:
-
Solutions of D-glucuronic acid or D-glucurono-6,3-lactone (0.5% w/w) are prepared in aqueous ethanol solutions of varying concentrations (0% to 80% w/w).
-
The solutions are heated in a subcritical reactor at a constant temperature (e.g., 180°C) for different time intervals.
-
After the reaction, the samples are rapidly cooled and analyzed by HPLC to determine the concentrations of D-glucuronic acid and D-glucuronolactone.
-
-
Analysis:
-
An HPLC system equipped with a refractive index detector is used.
-
A suitable column for sugar analysis (e.g., an amino column) is employed.
-
The mobile phase can be a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mmol/L CH₃COONH₄).
-
Conclusion
The formation of D-glucurono-6,3-lactone is a process of significant biological and chemical interest. In biological systems, its precursor, D-glucuronic acid, is synthesized via the UGDH-catalyzed oxidation of UDP-glucose, a pathway crucial for detoxification and the synthesis of various biomolecules. Chemically, D-glucurono-6,3-lactone can be accessed through various synthetic routes, making it a readily available chiral building block for the synthesis of complex molecules. The detailed mechanisms, quantitative data, and experimental protocols presented in this guide offer a solid foundation for researchers and professionals working with this important compound. The continued exploration of both enzymatic and chemical synthetic methods will undoubtedly lead to more efficient and sustainable processes for the production and application of D-glucurono-6,3-lactone and its derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for D-Glucurono-6,3-lactone (HMDB0006355) [hmdb.ca]
- 3. nbinno.com [nbinno.com]
- 4. Catalytic mechanism of UDP-glucose dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and Mechanism of Human UDP-glucose 6-Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Active site residues and mechanism of UDP-glucose dehydrogenase | UBC Chemistry [chem.ubc.ca]
- 7. UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2) [ijbs.com]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. prepchem.com [prepchem.com]
- 10. Interconversion Between D-glucuronic Acid and D-glucuronolactone in Subcritical Aqueous Ethanol [jstage.jst.go.jp]
- 11. Chemoenzymatic synthesis of sucuronic acid using d-glucurono-6,3-lactone and sucrose as raw materials, and properties of the product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucuronolactone - Wikipedia [en.wikipedia.org]
Synthesis of D-Glucurono-6,3-lactone Acetonide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for D-Glucurono-6,3-lactone acetonide (also known as 1,2-O-isopropylidene-D-glucurono-6,3-lactone), a key intermediate in carbohydrate chemistry and drug development. This document details the synthesis from common starting materials, including D-glucuronolactone and α-D-glucose, presenting quantitative data in structured tables, in-depth experimental protocols, and visual diagrams of the synthetic pathways.
Introduction
This compound is a protected derivative of D-glucuronic acid, a naturally occurring uronic acid. The presence of the acetonide protecting group at the 1- and 2-positions allows for selective chemical modifications at other positions of the molecule, making it a valuable building block in the synthesis of complex carbohydrates, modified sugars, and various bioactive compounds. This guide outlines the most prevalent and efficient methods for its laboratory-scale synthesis.
Synthetic Pathways and Starting Materials
The synthesis of this compound can be efficiently achieved from several accessible starting materials. The two most common pathways commence from either D-glucuronolactone or the more fundamental precursor, α-D-glucose.
Synthesis from D-Glucuronolactone
This is a direct, one-step approach that involves the protection of the 1,2-diol of D-glucuronolactone as an acetonide.
Caption: Direct synthesis of this compound.
Multi-step Synthesis from α-D-Glucose
A more elaborate synthesis begins with α-D-glucose, involving a series of protection, deprotection, oxidation, and lactonization steps.
Caption: Multi-step synthesis from α-D-glucose.
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic transformations discussed in this guide.
Table 1: Synthesis from D-Glucuronolactone
| Starting Material | Product | Reagents | Reaction Time | Yield | Reference |
| D-Glucuronolactone | This compound | Acetone, Copper(II) chloride dihydrate | 8 hours | 88% | [1] |
Table 2: Multi-step Synthesis from α-D-Glucose
| Step | Starting Material | Product | Reagents | Reaction Time | Yield | Reference |
| 1 | α-D-Glucose | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Acetone, H₂SO₄, CuSO₄ | 14 hours (stirring) | 56% | [1] |
| 2 | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 1,2-O-isopropylidene-α-D-glucofuranose | 40% Acetic acid | 55 minutes | Not specified | [1] |
| 3 | 1,2-O-isopropylidene-α-D-glucofuranose | Sodium 1,2-O-isopropylidene-α-D-glucofuranuronate | 10% Pt on C, O₂, Na₂CO₃ (aq) | 24 hours | Not specified | [1] |
| 4 | Sodium 1,2-O-isopropylidene-α-D-glucofuranuronate | This compound | H₂SO₄ | Not specified | 10.1% | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments.
Protocol 1: Synthesis of this compound from D-Glucuronolactone[1]
Workflow Diagram:
Caption: Workflow for synthesis from D-Glucuronolactone.
Materials:
-
D-Glucuronolactone: 880 mg (5 mmol)
-
Dry Acetone: 20 mL
-
Copper(II) chloride dihydrate: 0.8525 g
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Chloroform and Acetone for column chromatography
Procedure:
-
In a 100 mL round-bottom flask, dissolve 880 mg of D-glucuronolactone and 0.8525 g of copper(II) chloride dihydrate in 20 mL of dry acetone.
-
Reflux the reaction mixture for 8 hours.
-
After cooling to room temperature, neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Filter off the resulting solid.
-
Dry the filtrate over anhydrous Na₂SO₄ and then filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a chloroform:acetone (30:1) eluent system to yield 1,2-O-isopropylidene-D-glucurono-6,3-lactone (0.9504 g, 88% yield).[1]
Protocol 2: Multi-step Synthesis of this compound from α-D-Glucose[1]
4.2.1. Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
Procedure:
-
Transform α-D-glucose into 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This step is reported to have a yield of 56%.[1]
4.2.2. Step 2: Selective Deprotection to 1,2-O-isopropylidene-α-D-glucofuranose
Procedure:
-
Place 5 g of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a 100 mL round-bottom flask.
-
Add 10 mL of 40% acetic acid.
-
Heat the mixture in a water bath at 70°C for 55 minutes to hydrolyze the 5,6-O-isopropylidene group.[1]
-
Evaporate the solution under reduced pressure.
-
Remove residual acetic acid by co-evaporation with a 1:2 mixture of toluene:methanol.
-
Extract the resulting mono-isopropylidene glucose with ethyl acetate (B1210297) to obtain 3.8 g of the product.[1]
4.2.3. Step 3: Oxidation to Sodium 1,2-O-isopropylidene-α-D-glucofuranuronate
Procedure:
-
Dissolve 100 mg of 1,2-O-isopropylidene-α-D-glucofuranose in 5-6 mL of water in a 100 mL round-bottom flask.
-
Adjust the pH to 8-9 using an aqueous solution of Na₂CO₃.
-
Add 10% Pt on C as a catalyst.
-
Stir the mixture under an atmosphere of pure oxygen for 24 hours.[1]
4.2.4. Step 4: Lactonization to this compound
Procedure:
-
Acidify the solution of the sodium salt of the glucofuranuronic acid from the previous step to pH 2 with a solution of sulfuric acid.
-
Immediately extract the aqueous solution three times with ethyl acetate.
-
Combine the ethyl acetate extracts and evaporate to dryness on a vacuum evaporator to yield the γ-lactone (10 mg, 10.1% yield from the uronic acid salt).[1]
Conclusion
This guide has detailed two primary and effective synthetic routes for the preparation of this compound. The direct synthesis from D-glucuronolactone offers a high-yielding and straightforward approach. The multi-step synthesis from α-D-glucose, while more complex, provides a pathway from a fundamental and readily available carbohydrate. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of synthetic chemistry and drug development, enabling the efficient and reproducible synthesis of this important chemical intermediate.
References
Physical and chemical properties of glucuronolactone derivatives
An In-depth Technical Guide on the Physical and Chemical Properties of Glucuronolactone (B27817) and its Derivatives
Introduction
Glucuronolactone (D-glucurono-γ-lactone) is a naturally occurring compound produced during the metabolism of glucose in the human liver.[1][2][3][4] It is an essential structural component of nearly all connective tissues, including cartilage, tendons, and ligaments.[1][4][5][6] In the body, glucuronolactone exists in equilibrium with its corresponding carboxylic acid, D-glucuronic acid.[4][7] This guide provides a comprehensive overview of the physical and chemical properties of glucuronolactone and its derivatives, details key experimental protocols for its analysis, and illustrates its primary metabolic pathway.
Physical and Chemical Properties of Glucuronolactone
Glucuronolactone is a white, odorless, crystalline solid.[1][2][3][5] It is soluble in hot and cold water and slightly soluble in ethanol (B145695) and methanol.[1][2][3][8] In aqueous solutions, it partially hydrolyzes to form an equilibrium with D-glucuronic acid, resulting in an acidic solution.[2][3][8]
Quantitative Data for Glucuronolactone
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈O₆ | [2][3][9] |
| Molar Mass | 176.124 g·mol⁻¹ | [3][5] |
| Melting Point | 172–178 °C (342–352 °F; 445–451 K) | [1][2][5][8][10] |
| Boiling Point | 403.00 to 404.00 °C @ 760.00 mm Hg (Predicted) | [10] |
| Density | 1.76 g/cm³ (at 30 °C) | [2][3][5] |
| Water Solubility | 26.9 g/100 mL; 257 mg/mL at 21 °C | [3][5][10] |
| pKa (Strongest Acidic) | 11.14 - 11.96 (Predicted) | [2][10] |
| LogP | -1.8 to -3.457 (Predicted) | [9][10] |
| Appearance | White, odorless, solid crystalline powder | [1][2][3][5] |
Chemical Structure and Derivatives
Glucuronolactone can exist in a monocyclic aldehyde form or a more stable bicyclic hemiacetal (lactol) form.[1][2][3][5] Its structure allows for the synthesis of various derivatives, which are instrumental in chemical and pharmaceutical research.
Key derivatives and their synthetic applications include:
-
1-phenyl-3-methyl-5-pyrazolone (PMP) Derivatives : Used for the determination of glucuronolactone and glucuronic acid in drug formulations and beverages via high-performance liquid chromatography (HPLC).[7][11][12]
-
Acetonide-Protected Glucuronamides : Novel furano-glucuronamides can be synthesized from 1,2-acetonide-protected D-glucurono-6,3-lactone furanosides.[13]
-
1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone : A peracetylated derivative widely used as a starting material in the synthesis of other glucuronolactone derivatives.[14]
-
Halogenated Derivatives : Anomeric 1-deoxy-1-halogeno-2,5-di-O-acyl-D-glucofuranurono-gamma-lactones have been synthesized for various chemical applications.[15]
The synthesis of glycosides of glucuronic acid is challenging due to the electron-withdrawing nature of the C-5 carboxylic group, which reduces reactivity at the anomeric center.[16][17] However, various strategies, such as using ulosyl bromide derivatives obtained from glucuronolactone, have been developed to overcome this.[16][17]
Metabolic Significance and Signaling Pathways
Glucuronolactone plays a crucial role in the body's detoxification processes through a pathway known as glucuronidation.[6][10] In the liver, glucuronolactone is a precursor to D-glucuronic acid, which is then converted into uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA).[18] The enzyme UDP-glucuronyltransferase facilitates the transfer of the glucuronic acid moiety from UDPGA to various substances, including drugs, toxins, and metabolic waste products. This conjugation makes the compounds more water-soluble, allowing for their efficient excretion from the body via urine or bile.[6][10]
In some animals, but not primates or guinea pigs, glucuronic acid can also serve as a precursor for the synthesis of ascorbic acid (Vitamin C).[2][4]
Experimental Protocols
Analysis by High-Performance Liquid Chromatography (HPLC)
A common method for the quantification of glucuronolactone in pharmaceutical formulations involves derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) followed by HPLC analysis.[7][11][12] The intra-ester lactone linkage of glucuronolactone is hydrolyzed to its free-acid form (glucuronic acid), which is then derivatized.[7][11][12]
Methodology:
-
Sample Preparation : Dissolve the sample (e.g., tablets or beverage aliquots) in water.[7]
-
Derivatization :
-
Mix a 50 µL aliquot of the sample solution with a 0.3 M sodium hydroxide (B78521) solution and a methanolic solution of PMP.[7]
-
Incubate the mixture to allow the reaction to proceed under slightly alkaline conditions.[7]
-
Neutralize the reaction mixture with 0.3 M hydrochloric acid.[7]
-
-
HPLC Analysis :
-
Inject the derivatized sample into an HPLC system.
-
Column : A C18 reversed-phase column is typically used.
-
Mobile Phase : An isocratic mobile phase consisting of a phosphate (B84403) buffer and acetonitrile.
-
Detection : Monitor the effluent at 245 nm, the maximum absorption wavelength for the PMP derivative.[7]
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a reliable alternative for the simultaneous determination of glucuronolactone and glucuronic acid, particularly in complex matrices like beverages.[19] This method involves a pre-column derivatization step to increase the volatility of the analytes.
Methodology:
-
Sample Preparation : No extensive extraction or filtration is required. The beverage sample can often be used directly.[19]
-
Derivatization :
-
The analytes are silylated using a combination of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS).[19] This step converts the polar hydroxyl groups into nonpolar trimethylsilyl (B98337) ethers.
-
-
GC-MS Analysis :
-
The derivatized sample is injected into the GC-MS system.
-
The analytes are separated on a capillary column.
-
The mass spectrometer is used for detection and quantification.
-
A five-point standard addition protocol is often employed for accurate quantification.[19]
-
The method demonstrates excellent linearity and low limits of detection (LOD) and quantification (LOQ), with LOD for glucuronolactone ranging from 0.006 ppm to 0.14 ppm.[19]
-
Analysis by HILIC-ESI-MS/MS
For highly polar, low molecular weight compounds like glucuronolactone, Hydrophilic Interaction Liquid Chromatography coupled with electrospray ionization tandem mass spectrometry (HILIC-ESI-MS/MS) is a rapid and sensitive analytical technique that avoids complex derivatization.[20]
Methodology:
-
Sample Extraction : Simple extraction procedures are applied to the sample matrix (e.g., beverages).[20]
-
HILIC Separation :
-
An amide-bonded stationary phase is effective for retaining glucuronolactone.[20]
-
An alkaline (pH 9), acetonitrile-rich mobile phase buffered with ammonium (B1175870) acetate (B1210297) provides optimal column retention and ESI-MS/MS response.[20]
-
-
MS/MS Detection :
Chemical Equilibrium in Aqueous Solution
In an aqueous environment, glucuronolactone exists in a dynamic equilibrium with its open-chain form, D-glucuronic acid. This hydrolysis of the internal ester (lactone) is a critical property to consider during analytical procedures.[4][7]
References
- 1. GLUCURONOLACTONE - Ataman Kimya [atamanchemicals.com]
- 2. GLUCURONOLACTONE - Ataman Kimya [atamanchemicals.com]
- 3. GLUCURONOLACTONE - Ataman Kimya [atamanchemicals.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Glucuronolactone - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Glucuronolactone? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. glucurolactone [chembk.com]
- 9. Glucuronolactone | C6H8O6 | CID 92283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for D-Glucurono-6,3-lactone (HMDB0006355) [hmdb.ca]
- 11. Analysis of glucuronolactone and glucuronic acid in drug formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Analysis of glucuronolactone and glucuronic acid in drug formulations by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 13. Synthesis and structure of d-glucuronolactone derived carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 15. D-Glucuronolactone derivatives. VII. Synthesis of anomeric 1-deoxy-1-halogeno-2,5-di-O-acyl-D-glucofuranurono-gamma-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Development of a gas chromatography-mass spectrometry method for the quantification of glucaric Acid derivatives in beverage substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. foodsafety.or.kr [foodsafety.or.kr]
The Pivotal Role of D-Glucuronic Acid and Its Derivatives: From Discovery to Therapeutic Application
A Technical Guide for Researchers and Drug Development Professionals
Abstract
D-glucuronic acid, a seemingly simple sugar acid, occupies a central position in mammalian metabolism, detoxification, and cellular signaling. First identified in urine, its derivatives, particularly glucuronides, are crucial for the solubilization and excretion of a vast array of endogenous and xenobiotic compounds, including a majority of pharmaceuticals. This technical guide provides an in-depth exploration of the discovery, history, and evolving significance of D-glucuronic acid derivatives. It details the chemical and enzymatic synthesis of these compounds, presents quantitative data for key reactions, and outlines experimental protocols for their preparation and analysis. Furthermore, this guide elucidates the involvement of D-glucuronic acid-containing macromolecules in critical signaling pathways, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
A Historical Perspective: The Unveiling of a Key Metabolic Player
The journey to understanding D-glucuronic acid began with early observations of the body's ability to process and excrete foreign substances.
Early Observations and Discovery: The first clues to the existence of D-glucuronic acid emerged in the mid-19th century. In 1855, W. Schmid, while investigating a substance from the urine of animals that had consumed mangosteen leaves, noted that hydrolysis of euxanthic acid yielded a compound that could reduce alkaline copper oxide[1]. This reducing substance was later identified as glucuronic acid. The name "uronic acid" itself reflects its initial discovery in urine[2]. For over half a century following this, the widespread presence of glucuronic acid in the body presented a significant challenge to biochemists due to the difficulty in its isolation and investigation[1].
Structural Elucidation and the Birth of Glucuronidation Theory: Early structural studies, such as those on bornylglucuronide, were instrumental in establishing the pyran ring structure of glucuronic acid[1]. The concept of "glucuronidation" as a major metabolic pathway for drugs and other chemicals began to take shape in the mid-20th century[3]. It became evident that the conjugation of compounds with glucuronic acid, primarily in the liver, rendered them more water-soluble, facilitating their elimination from the body through urine or bile[4][5]. This process is a cornerstone of Phase II metabolism[4][5]. The first human UDP-glucuronosyltransferase (UGT), the key enzyme in this process, was cloned in 1988, paving the way for a deeper understanding of the genetic and enzymatic basis of glucuronidation[6].
The Uronic Acid Pathway: Biosynthesis of the Key Precursor
In biological systems, the activated form of D-glucuronic acid, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), serves as the donor for glucuronidation reactions. UDPGA is synthesized from glucose through the uronic acid pathway.
dot
Caption: Biosynthesis of UDP-Glucuronic Acid and its role in glucuronidation.
Synthesis of D-Glucuronic Acid Derivatives
The synthesis of D-glucuronic acid derivatives is essential for producing reference standards for metabolic studies, developing prodrugs, and investigating their biological activities. Both chemical and enzymatic methods are employed.
Chemical Synthesis
The Koenigs-Knorr reaction has historically been a cornerstone for the chemical synthesis of glucuronides. This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.
Table 1: Quantitative Data for Selected Chemical Syntheses of Glucuronides
| Aglycone | Glycosyl Donor | Promoter/Catalyst | Solvent | Yield (%) | Reference |
| 3-O-acetylated morphine | Methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide | ZnBr₂ | - | 63% (after deacetylation) | [7] |
| Daunomycinone | α-glucosyluronate bromide | HgBr₂ | - | α/β mixture (3:7) | [7] |
| Racemic Clenbuterol | α-glucosyluronate bromide | - | - | 1.7% | [7] |
| 3,4'-diisobutyrate resveratrol | Trichloroacetimidate of glucuronic acid | BF₃·OEt₂ | - | 66% | [8] |
| Isourolithin A derivative | Commercially available glucuronosyl donor | BF₃·OEt₂ | - | 72% | [9] |
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and often more environmentally friendly alternative to chemical methods. Uridine diphosphate-glucuronosyltransferases (UGTs) are the key enzymes in this process.
Table 2: Quantitative Data for Selected Enzymatic Syntheses of Glucuronides
| Aglycone | Enzyme System | Yield (%) | Purity (%) | Reference |
| Curcumin | - | 57% | 96% | [10] |
Experimental Protocols
General Protocol for Koenigs-Knorr Glucuronidation
dot
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. Glucuronic acid - Wikipedia [en.wikipedia.org]
- 3. Glucuronic acid | 1821 Publications | 27776 Citations | Top Authors | Related Topics [scispace.com]
- 4. Glucuronidation - Wikipedia [en.wikipedia.org]
- 5. Circulating glucuronic acid predicts healthspan and longevity in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biochemistry and physiology of glucuronic acid: The structure of benzoylglucuronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
Natural occurrence of glucuronic acid and its lactones
An In-depth Technical Guide to the Natural Occurrence of Glucuronic Acid and Its Lactones
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Glucuronic acid (GlcA), a carboxylated form of glucose, and its corresponding intramolecular ester, D-glucurono-γ-lactone (glucuronolactone), are ubiquitous in nature. As fundamental components of structural polysaccharides, participants in critical detoxification pathways, and constituents of bacterial virulence factors, their roles are diverse and significant. This technical guide provides a comprehensive overview of the natural occurrence of glucuronic acid and its lactones across various biological systems. It summarizes quantitative data, details common experimental protocols for their analysis, and visualizes the key biochemical pathways in which they are involved.
Natural Occurrence
Glucuronic acid is not typically found free in nature; instead, it is integrated into a wide array of larger biomolecules. Its lactone, glucuronolactone (B27817), is a naturally occurring metabolite of glucose and exists in equilibrium with the acid form at physiological pH.[1]
In Animals
In animal physiology, glucuronic acid is a cornerstone of both structural integrity and metabolic detoxification.
-
Glycosaminoglycans (GAGs): Glucuronic acid is a principal repeating disaccharide unit in most GAGs, which are major components of the extracellular matrix and connective tissues.[2] These long, unbranched polysaccharides are critical for tissue hydration, lubrication, and shock absorption.[3]
-
Hyaluronic Acid: Composed of alternating residues of D-glucuronic acid and N-acetylglucosamine.[4][5]
-
Chondroitin Sulfate: Consists of repeating units of D-glucuronic acid and N-acetylgalactosamine.[6]
-
Heparin and Heparan Sulfate: These are the most complex GAGs, with a repeating disaccharide of a hexuronic acid (which can be glucuronic acid or its epimer, iduronic acid) and glucosamine.[4][[“]]
-
-
Glucuronidation Pathway: In the liver, the glucuronidation process is a major Phase II metabolic reaction for detoxifying a vast range of substances, including drugs, pollutants, bilirubin, and steroid hormones.[8][9][10] The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to these substances, rendering them more water-soluble for excretion via urine or bile.[8][11]
-
Endogenous Metabolite: Glucuronic acid and glucuronolactone are endogenous metabolites in humans and other mammals, formed from glucose.[1] While essential, circulating levels of free glucuronic acid are also being investigated as biomarkers for health and longevity.[12]
In Plants
Plants utilize glucuronic acid as a key building block for various complex polysaccharides, particularly gums and hemicelluloses.
-
Plant Gums: Many plant exudates are rich in uronic acids. Gum arabic, for instance, contains approximately 18% glucuronic acid.[13] Gums from sources like Moringa oleifera (Sajna), Hakea, and Sterculia urens (Karaya) are complex polyuronides containing significant proportions of glucuronic acid alongside other sugars.[14][15]
-
Hemicelluloses and Pectins: Glucuronic acid and its methylated derivative, 4-O-methyl-D-glucuronic acid, are common constituents of hemicelluloses in plant cell walls, such as glucuronoxylans in hardwoods and arabinoxylans in softwoods.[16] They contribute to the structural matrix of the cell wall.
-
Other Sources: Kombucha, a fermented tea beverage, is also noted to contain glucuronic acid as a result of microbial metabolism.[13]
In Microorganisms
In the microbial world, glucuronic acid is a frequent component of extracellular polysaccharides (EPS), particularly bacterial capsules, which often serve as virulence factors.
-
Bacterial Capsules: Mucoid strains of bacteria like Streptococcus pneumoniae, Klebsiella pneumoniae, and Pseudomonas aeruginosa produce capsules rich in uronic acids, including glucuronic acid.[10][17] These capsules protect the bacteria from phagocytosis and other host immune responses.[18] The uronic acid content of the K. pneumoniae K2 capsular polysaccharide is approximately 22% by weight.[10]
Quantitative Data
The concentration of glucuronic acid and its related compounds varies significantly across different natural sources. The following tables summarize available quantitative data.
Table 1: Uronic Acid and Glucuronic Acid Content in Plant Polysaccharides
| Plant Source | Polysaccharide Type | Uronic/Glucuronic Acid Content | Reference(s) |
| Acacia senegal | Gum Arabic | ~18% Glucuronic Acid | [13] |
| Sterculia urens | Karaya Gum | ~40% Acidic Sugars (Galacturonic & Glucuronic acids) | [15] |
| Moringa oleifera | Moringa Gum | Polyuronide of Arabinose:Galactose:Glucuronic Acid (10:7:2 ratio) | [14] |
| Hakea gibbosa | Hakea Gum | 12% Glucuronic Acid | [14] |
| Anogeissus latifolia | Ghatti Gum | Contains D-glucuronic acid | [15] |
| Hardwoods | Glucuronoxylan | Xylose-to-Uronic Acid Ratio: 3:1 to 20:1 | [16] |
| Softwoods | Arabinoxylan | Xylose-to-Uronic Acid Ratio: 4:1 to 9:1 | [16] |
| Brown Onion Skin | Aqueous Extract | 17.5 mg/g Uronic Acids | |
| Purified Plant Polysaccharide | Mucilage Fraction | 15.78% Uronic Acid |
Table 2: Concentration of Glucuronic Acid and Glucuronolactone in Various Sources
| Source | Compound | Concentration / Amount | Reference(s) |
| Human Diet (Typical) | D-Glucurono-γ-lactone | Estimated 1-2 mg/day | [1] |
| Red Wine | D-Glucurono-γ-lactone | Up to 20 mg/L | [18] |
| K. pneumoniae Culture Pellet | Uronic Acid | 68-80 µg/mL (at OD₆₀₀ of 0.6) | [10] |
| Energy Drinks (Regulation) | D-Glucurono-γ-lactone | Turkish Food Codex: 20 mg/L | |
| Energy Drinks (Actual Content) | D-Glucurono-γ-lactone | Can range from 2000-2400 mg/L |
Biochemical Pathways & Workflows
Biosynthesis of UDP-Glucuronic Acid
The activated form of glucuronic acid, UDP-glucuronic acid (UDPGA), is the key donor molecule for all glucuronidation reactions. It is synthesized primarily via two distinct pathways in eukaryotes.
Caption: Key pathways for the biosynthesis of UDP-Glucuronic Acid.
The Glucuronidation Detoxification Pathway
This pathway illustrates the conjugation of a substrate (e.g., a drug or toxin) with glucuronic acid in the liver, facilitating its excretion.
Caption: The enzymatic process of glucuronidation for detoxification.
Experimental Workflow for Uronic Acid Analysis
This diagram outlines a general workflow for the extraction, hydrolysis, and quantification of uronic acids from a plant matrix.
Caption: A typical workflow for analyzing uronic acid content in plants.
Experimental Protocols
The following protocols are generalized methodologies for the extraction and quantification of glucuronic acid from natural sources. Researchers should optimize parameters based on the specific sample matrix.
Protocol: Extraction of Polysaccharides from Plant Material
This protocol describes a general method for obtaining a crude polysaccharide fraction from dried plant material.[2][[“]]
-
Material Preparation: Dry the plant material (e.g., leaves, seeds, gum exudate) at 60°C until constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Defatting (Optional but Recommended): Reflux the powder with an organic solvent (e.g., 95% ethanol (B145695) or a 2:1 chloroform:methanol mixture) for 6-8 hours to remove lipids and pigments. Air-dry the residue to remove the solvent.
-
Hot Water Extraction: Suspend the defatted powder in deionized water at a ratio of 1:20 (w/v). Heat the suspension in a water bath at 80-95°C with constant stirring for 2-4 hours.
-
Centrifugation: Cool the extract to room temperature and centrifuge at 5000 x g for 20 minutes to pellet the insoluble debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the water-soluble polysaccharides.
-
Concentration: Reduce the volume of the supernatant to approximately one-third of the original volume using a rotary evaporator under reduced pressure at 60°C.
-
Alcohol Precipitation: Add absolute ethanol to the concentrated extract to a final concentration of 75-80% (v/v) while stirring. Allow the mixture to stand at 4°C overnight to precipitate the polysaccharides.
-
Collection and Drying: Centrifuge the mixture at 5000 x g for 20 minutes to collect the polysaccharide pellet. Wash the pellet sequentially with 95% ethanol and acetone. Dry the pellet in a vacuum oven at 40°C to obtain the crude polysaccharide fraction.
Protocol: Quantification of Uronic Acids via Carbazole Assay
This colorimetric assay is a standard method for determining the total uronic acid content. The protocol is adapted from Bitter and Muir (1962).[[“]]
-
Reagent Preparation:
-
Sulfuric Acid-Borate Solution: Carefully add 9.5 g of sodium tetraborate (B1243019) decahydrate (B1171855) (Borax) to 1 liter of concentrated sulfuric acid. Heat and stir until dissolved. Caution: Highly corrosive and exothermic.
-
Carbazole Reagent: Dissolve 0.125 g of carbazole in 100 mL of absolute ethanol. Store in a dark bottle at 4°C.
-
-
Standard Curve Preparation: Prepare a series of D-glucuronic acid standards ranging from 5 to 100 µg/mL in deionized water.
-
Sample Preparation: Dissolve the extracted crude polysaccharide in deionized water to an estimated concentration within the standard curve range.
-
Reaction:
-
Pipette 0.5 mL of each standard, sample, and a water blank into separate glass test tubes.
-
Chill the tubes in an ice bath.
-
Carefully add 3 mL of the cold Sulfuric Acid-Borate solution to each tube and mix thoroughly.
-
Heat the tubes in a boiling water bath for 10 minutes.
-
Cool the tubes to room temperature in a water bath.
-
Add 0.1 mL of the Carbazole Reagent to each tube and mix.
-
Heat the tubes again in a boiling water bath for 15 minutes.
-
-
Measurement: Cool the tubes to room temperature. Measure the absorbance of the resulting pink-purple color at 525 nm using a spectrophotometer.
-
Calculation: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the equation of the line to calculate the uronic acid concentration in the samples.
Protocol: HPLC Analysis of Glucuronic Acid
This protocol provides a representative HPLC method for the separation and quantification of glucuronic acid, often after hydrolysis of a polysaccharide. Derivatization is typically not required for methods using detectors like ELSD, but may be needed for UV detection.[1][6][11]
-
Sample Hydrolysis: Hydrolyze the polysaccharide sample (1-5 mg) with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours. After hydrolysis, evaporate the TFA under a stream of nitrogen. Re-dissolve the residue in deionized water.
-
HPLC System and Column:
-
System: A standard HPLC system with a pump, autosampler, column oven, and detector.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 4.6 x 150 mm, 5 µm) is suitable. Anion-exchange columns can also be used.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 80% Acetonitrile and 20% 20 mM Ammonium Formate buffer, adjusted to pH 3.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
-
Detection:
-
Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-chromophoric analytes like sugars. Nebulizer temperature: 40°C; Evaporator temperature: 60°C; Gas flow (Nitrogen): 1.5 L/min.
-
UV/Vis Detector (with derivatization): If using a UV detector, pre-column derivatization is necessary. A common method is derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP).[1]
-
-
Quantification: Prepare a standard curve using pure D-glucuronic acid standards treated with the same hydrolysis conditions (if applicable) and run under the same HPLC method. Quantify the sample peaks by comparing their area to the standard curve.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lndcollege.co.in [lndcollege.co.in]
- 6. helixchrom.com [helixchrom.com]
- 7. consensus.app [consensus.app]
- 8. Estimations of uronic acids as quantitative measures of extracellular and cell wall polysaccharide polymers from environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimations of Uronic Acids as Quantitative Measures of Extracellular and Cell Wall Polysaccharide Polymers from Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPS O Antigen Plays a Key Role in Klebsiella pneumoniae Capsule Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatographic analysis of glucuronic acid conjugates after derivatization with 4-bromomethyl-7-methoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Circulating glucuronic acid predicts healthspan and longevity in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucuronic acid - Wikipedia [en.wikipedia.org]
- 14. Recently Investigated Natural Gums and Mucilages as Pharmaceutical Excipients: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone - Google Patents [patents.google.com]
- 17. dovepress.com [dovepress.com]
- 18. Extraction and derivatisation of active polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of D-Glucurono-6,3-lactone Acetonide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of D-Glucurono-6,3-lactone acetonide (CAS 20513-98-8), a key intermediate in organic synthesis and drug development. While specific quantitative data for this compound is limited in publicly available literature, this document consolidates existing qualitative information and provides detailed experimental protocols for its determination.
Introduction
This compound, also known as 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone, is a derivative of D-glucuronic acid. The presence of the acetonide protecting group and the lactone ring makes it a versatile building block for the synthesis of complex carbohydrates and other biologically active molecules. Understanding its solubility and stability is critical for its effective use in synthesis, formulation, and storage.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₆ | [1] |
| Molecular Weight | 216.19 g/mol | [1] |
| Melting Point | 119-121 °C | [1] |
| Appearance | White crystalline powder | N/A |
| Storage Temperature | -20°C (Freezer) | [1] |
Solubility Profile
Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Chloroform | Slightly Soluble | [1] |
| Water | Slightly Soluble | [1] |
Quantitative Solubility of D-Glucurono-6,3-lactone (for comparison)
| Solvent | Solubility ( g/100 mL) | Reference |
| Water | 26.9 | N/A |
| Methanol | 2.8 | N/A |
| Absolute Ethanol | 0.7 | N/A |
| Glacial Acetic Acid | 0.3 | N/A |
Stability Profile
This compound is generally stable under standard laboratory conditions but is susceptible to hydrolysis, particularly of the lactone ring. The recommended storage at -20°C suggests that the compound may degrade over time at higher temperatures.[1] The stability of the related compound, glucono-delta-lactone, is known to be pH-dependent, existing in equilibrium with the corresponding open-chain carboxylic acid in aqueous solutions. A similar pH-dependent hydrolysis is expected for this compound.
Factors Affecting Stability
-
pH: The lactone ring is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is expected to be minimal in the slightly acidic to neutral pH range.
-
Temperature: Elevated temperatures can accelerate both hydrolytic and thermal degradation.
-
Moisture: The presence of water will facilitate hydrolysis of the lactone.
-
Light: Photolytic degradation may occur upon exposure to UV or visible light.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound, and for the determination of its solubility and stability.
Synthesis of this compound
A common synthetic route involves the protection of D-glucurono-6,3-lactone with acetone (B3395972) in the presence of a catalyst.[2]
Materials:
-
D-Glucurono-6,3-lactone
-
Acetone (dry)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Chloroform
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve D-glucurono-6,3-lactone in dry acetone.
-
Add copper(II) chloride dihydrate as a catalyst.
-
Reflux the reaction mixture for approximately 8 hours.
-
Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Filter the solid precipitate and dry the filtrate with anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a chloroform:acetone mixture as the eluent.
Caption: Experimental workflow for solubility determination.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Buffers of various pH values
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Procedure:
-
Hydrolytic Stability:
-
Dissolve the compound in acidic, basic, and neutral aqueous solutions.
-
Store the solutions at different temperatures (e.g., room temperature, 40°C, 60°C) for a defined period.
-
Analyze samples at various time points by HPLC to monitor the degradation of the parent compound and the formation of degradation products.
-
-
Oxidative Stability:
-
Dissolve the compound in a solution of hydrogen peroxide.
-
Store the solution at room temperature and analyze at different time points.
-
-
Thermal Stability:
-
Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in an oven.
-
Analyze the samples at various time points.
-
-
Photostability:
-
Expose the solid compound and its solution to light in a photostability chamber according to ICH guidelines.
-
Analyze the samples after the exposure period.
-
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation stability study.
Conclusion
This compound is a valuable synthetic intermediate with limited published data on its quantitative solubility and stability. This guide provides a foundation of the available qualitative information and, more importantly, offers detailed experimental protocols for researchers to determine these critical parameters. The provided workflows for synthesis, solubility, and stability testing offer a clear roadmap for the systematic evaluation of this compound, which is essential for its successful application in research and development.
References
Functionality and reactivity of the lactone ring in D-glucurono-6,3-lactone
An In-depth Technical Guide on the Functionality and Reactivity of the Lactone Ring in D-glucurono-6,3-lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-glucurono-6,3-lactone, the γ-lactone of D-glucuronic acid, is a naturally occurring carbohydrate derivative of significant interest in synthetic chemistry and drug development.[1][2] As a structural component of connective tissues and various plant gums, its biocompatibility is inherent.[3][4][5] This technical guide provides a comprehensive examination of the chemical functionality and reactivity centered on its lactone ring. We will delve into the core chemical properties, equilibrium dynamics, and key reactions such as hydrolysis, reduction, and derivatization. Detailed experimental protocols for significant transformations are provided, alongside quantitative data and visual diagrams to facilitate a deeper understanding for researchers in carbohydrate chemistry and medicinal chemistry.
Core Chemical and Physical Properties
D-glucurono-6,3-lactone is a white, odorless, crystalline solid.[3][5] Its structure consists of a five-membered γ-lactone ring fused to a furanose ring system. This bicyclic hemiacetal structure dictates its chemical behavior, particularly the reactivity of the ester linkage within the lactone.[3] The compound is soluble in water, where it establishes an equilibrium with its open-chain form, D-glucuronic acid.[4]
Table 1: Physical and Chemical Properties of D-glucurono-6,3-lactone
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₆ | [4] |
| Molecular Weight | 176.12 g/mol | [2][4] |
| Melting Point | 176-178 °C | [3][4][5] |
| Density | 1.76 g/cm³ (at 30 °C) | [4][5] |
| Optical Rotation | [α]D²⁵ +19.8° (c = 5.19) | [4] |
| Water Solubility | 26.9 g/100 mL | [4] |
| Appearance | White solid odorless compound | [3][5] |
| CAS Number | 32449-92-6 | [2][4] |
Reactivity and Functionality of the Lactone Ring
The reactivity of D-glucurono-6,3-lactone is dominated by the electrophilic nature of the carbonyl carbon in the γ-lactone ring. This makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The stability of the lactone is significantly influenced by pH and temperature.
Hydrolysis and Equilibrium
In aqueous solutions, D-glucurono-6,3-lactone undergoes spontaneous hydrolysis to form D-glucuronic acid. This reaction is reversible and establishes an equilibrium between the cyclic lactone and the open-chain carboxylic acid form.[4] The position of this equilibrium is dependent on environmental conditions.
-
At room temperature , the equilibrium mixture in an aqueous solution consists of approximately 20% lactone and 80% free acid, established over a period of about two months.[4]
-
At 100°C , the equilibrium shifts, reaching a state of 60% lactone and 40% free acid within two hours.[4]
-
pH Influence : The initial pH of a 10% aqueous solution is about 3.5, which drops to around 2.5 after one week as the acidic form is generated.[4] The rate of hydrolysis is significantly increased at high pH.[6]
Caption: Equilibrium between D-glucurono-6,3-lactone and D-glucuronic acid.
Reduction Reactions
The lactone functional group can be selectively reduced. Controlled reduction can yield L-gulose or D-gluco-hexodialdose, showcasing its utility in synthesizing other rare sugars.[1] Stronger reducing agents like lithium borohydride (B1222165) (LiBH₄) in the presence of a Lewis acid such as boron trifluoride etherate can also be employed for reduction, although yields may vary depending on the substrate and conditions.[7]
Derivatization and Protecting Group Chemistry
The hydroxyl groups on the D-glucurono-6,3-lactone scaffold can be protected to allow for selective chemistry. These protected derivatives are crucial intermediates in carbohydrate synthesis.[7][8]
-
Acetal Formation: Reaction with acetone (B3395972) in the presence of a catalyst like copper(II) chloride dihydrate yields the 1,2-O-isopropylidene derivative in high yield. This protects the 1- and 2-position hydroxyls.[7]
-
Acetylation: The hydroxyl groups can be acetylated using acetic anhydride (B1165640). A common synthetic intermediate is 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone, which is widely used in the synthesis of various glucuronolactone (B27817) derivatives.[7]
-
Benzoylation: Similarly, benzoyl groups can be introduced to protect the hydroxyl functions.[7]
These derivatization reactions are foundational for using D-glucurono-6,3-lactone as a chiral building block (chiron) for more complex molecules.[8]
Caption: Key derivatization reactions of D-glucurono-6,3-lactone.
Key Experimental Protocols
The following protocols are summarized from the literature and provide a basis for the synthesis of key intermediates.
Protocol 1: Synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone (4)[7]
-
Reactants: Dissolve 880 mg (5 mmol) of D-glucurono-6,3-lactone and 0.8525 g of copper(II) chloride dihydrate in 20 mL of dry acetone in a 100 mL round-bottom flask.
-
Reaction: Reflux the reaction mixture for 8 hours.
-
Work-up: Neutralize the mixture using a saturated aqueous solution of NaHCO₃.
-
Purification: Evaporate the solution to obtain an oil. Purify the crude product via column chromatography (eluent: chloroform:acetone = 30:1).
-
Yield: 0.9504 g (88%) of the desired product is obtained.
Protocol 2: Synthesis of 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone (6)[7]
-
Reactants: Dissolve 1 g of D-glucurono-6,3-lactone in a mixture of 5 mL of acetic anhydride and 5 mL of glacial acetic acid.
-
Catalyst Addition: Add two drops of 60% perchloric acid (HClO₄) as a catalyst.
-
Reaction: Place the flask in a water bath at 10°C for 1 hour.
-
Isolation: Collect the resulting crystals by filtration, wash with cold water, and air dry.
-
Yield: 1.36 g (90%) of the title compound is obtained.
Protocol 3: Ring-Opening to Methyl D-glucuronate followed by Acetylation[9]
-
Ring-Opening: Cool a solution of NaOH (20 mg, 0.5 mmol) in methanol (B129727) (50 mL) to 0°C. Add D-glucuronolactone (5.0 g, 28 mmol) portion-wise over 25 minutes, maintaining the temperature at 0°C. Stir for an additional 30 minutes.
-
Solvent Removal: Remove the methanol by rotary evaporation (bath temperature ≤ 30°C) to yield a pale yellow foam. Dry under vacuum for 2 hours.
-
Acetylation: To the foam, add acetic anhydride (50 mL, 530 mmol) and anhydrous sodium acetate (B1210297) (9.5 g, 116 mmol).
-
Reaction: Heat the mixture under nitrogen to 90°C for 1.5 hours.
-
Work-up: After cooling, the product, methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate, can be isolated following a work-up procedure involving filtration and neutralization.[9]
Quantitative Data Summary
The efficiency of synthetic transformations is critical for practical applications. The following table summarizes reported yields for key reactions starting from D-glucurono-6,3-lactone or its derivatives.
Table 2: Summary of Reaction Yields for D-glucurono-6,3-lactone Derivatives
| Starting Material | Reagents | Product | Yield (%) | Reference |
| D-glucurono-6,3-lactone | Acetone, CuCl₂·2H₂O | 1,2-O-isopropylidene-D-glucurono-6,3-lactone | 88% | [7] |
| D-glucurono-6,3-lactone | Acetic anhydride, HClO₄ | 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone | 90% | [7] |
| α-D-glucose | (Multi-step synthesis) | D-glucurono-6,3-lactone | - | [7] |
| 1,2-O-isopropylidene-D-glucurono-6,3-lactone | Benzoyl chloride, pyridine | 5-O-benzoyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone | High | [7] |
| 1,2-O-isopropylidene-D-glucurono-6,3-lactone | Acetic anhydride, pyridine | 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone | - | [7] |
Applications in Drug Development and Synthetic Chemistry
The unique structure and reactivity of D-glucurono-6,3-lactone make it a valuable precursor in several fields:
-
Synthesis of Glucuronides: It serves as a starting material for preparing 1-O-acyl glucuronides, which are important metabolites of many drugs containing carboxylic acid moieties.[1] Understanding the formation and stability of these conjugates is crucial in drug metabolism and toxicology studies.
-
Chiral Pool Synthesis: As an optically active molecule, it is used in the synthesis of other complex chiral molecules, including optically active glucopyranoses and long-chain alkyl glucofuranosides.[1]
-
Bioactive Molecule Synthesis: Derivatives of glucuronolactone have been used as precursors for synthesizing purine (B94841) nucleosides with potential biological activity.[8]
Caption: Synthetic utility of D-glucurono-6,3-lactone.
Conclusion
D-glucurono-6,3-lactone is a versatile and reactive molecule whose chemistry is central to many areas of carbohydrate and medicinal research. The functionality of its γ-lactone ring allows for a range of transformations, including hydrolysis, reduction, and derivatization, which have been effectively harnessed for the synthesis of complex and biologically relevant molecules. The high-yield protocols for creating protected intermediates underscore its value as a foundational building block. A thorough understanding of the principles outlined in this guide will empower researchers to effectively utilize D-glucurono-6,3-lactone in their synthetic and drug development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucuronolactone | C6H8O6 | CID 92283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for D-Glucurono-6,3-lactone (HMDB0006355) [hmdb.ca]
- 4. D-Glucuronolactone [drugfuture.com]
- 5. Glucuronolactone - Wikipedia [en.wikipedia.org]
- 6. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Protecting Group Chemistry in Carbohydrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of protecting group chemistry in the synthesis of complex carbohydrates. The strategic use of protecting groups is paramount in navigating the intricate stereochemical challenges inherent in carbohydrate chemistry, enabling the regioselective modification of these polyhydroxylated molecules.
The Imperative of Protecting Groups in Carbohydrate Chemistry
Carbohydrates are characterized by a high density of hydroxyl groups with similar reactivity, posing a significant challenge for their selective functionalization. Protecting groups are temporary modifications of these hydroxyls that allow for the differentiation of specific positions on the carbohydrate scaffold, thereby enabling regioselective reactions. An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Selectively removable under mild conditions without affecting other protecting groups or the carbohydrate backbone.
Core Concepts: Orthogonal Protection
The concept of orthogonal protection is central to modern carbohydrate synthesis. It involves the use of multiple protecting groups that can be removed independently of one another, each under a unique set of reaction conditions. This strategy allows for the sequential unmasking of specific hydroxyl groups for further elaboration, which is essential for the synthesis of complex oligosaccharides and glycoconjugates.
Caption: General workflow of oligosaccharide synthesis using an orthogonal protecting group strategy.
Common Protecting Groups for Hydroxyl Functions
The choice of protecting groups is dictated by the overall synthetic strategy, including the desired regioselectivity and the reaction conditions to be employed in subsequent steps. The most common classes of protecting groups for carbohydrates are ethers, acetals, esters, and silyl (B83357) ethers.
Ether Protecting Groups
Benzyl (B1604629) (Bn) and p-methoxybenzyl (PMB) ethers are widely used due to their stability under a broad range of conditions, including acidic and basic media. They are typically removed by catalytic hydrogenolysis.
| Protecting Group | Substrate Example | Protection Reagents & Conditions | Yield (%) | Deprotection Reagents & Conditions | Yield (%) |
| Benzyl (Bn) | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | BnBr, NaH, DMF, 0 °C to rt | >90 | H₂, 10% Pd/C, MeOH, rt | >95 |
| p-Methoxybenzyl (PMB) | 1,6-Anhydro-β-D-glucose | PMBCl, NaH, DMF, 0 °C to rt | ~90 | DDQ, CH₂Cl₂/H₂O, rt | >90 |
Experimental Protocol: Benzylation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
-
To a solution of methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (2.5 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an argon atmosphere.
-
The mixture is stirred at 0 °C for 30 minutes, after which benzyl bromide (2.5 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of methanol, followed by water.
-
The mixture is extracted with ethyl acetate (B1210297), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography to afford the dibenzylated product.
Acetal Protecting Groups
Acetal protecting groups, such as isopropylidene (acetonide) and benzylidene acetals, are particularly useful for the simultaneous protection of vicinal diols or 1,3-diols. They are stable under basic and neutral conditions and are readily cleaved by mild acid hydrolysis.
| Protecting Group | Substrate Example | Protection Reagents & Conditions | Yield (%) | Deprotection Reagents & Conditions | Yield (%) |
| Benzylidene | Methyl α-D-glucopyranoside | Benzaldehyde (B42025), ZnCl₂, rt, 48 h | 63[1] | 80% AcOH in H₂O, 80 °C | >90 |
| Isopropylidene | D-Glucose | Acetone, H₂SO₄ (cat.), rt | 90 (for 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose)[2] | 80% AcOH in H₂O, rt | >95 |
Experimental Protocol: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside [1]
-
A mixture of methyl α-D-glucopyranoside (60 g, 0.31 mol), freshly fused and powdered zinc chloride (45 g), and benzaldehyde (150 mL) is stirred at room temperature for 48 hours.[1]
-
The resulting pale-yellow, cloudy reaction mixture is poured slowly, with stirring, into 1.25 L of cold water.[1]
-
The mixture is stirred for an additional 10 minutes and then refrigerated overnight.
-
Hexane (75 mL) is added, and the mixture is stirred for 30 minutes to aid in the removal of excess benzaldehyde.[1]
-
The product is collected by filtration on a Büchner funnel, washed twice with 100 mL of cold water, and dried under vacuum at room temperature overnight.[1]
-
Recrystallization from chloroform–ether affords the pure product (55 g, 63% yield).[1]
Ester Protecting Groups
Ester protecting groups, such as acetate (Ac) and benzoate (B1203000) (Bz), are widely used due to their ease of introduction and removal. They are stable to acidic conditions but are readily cleaved by base-catalyzed saponification. Pivaloate (Piv) esters are more sterically hindered and thus more resistant to cleavage.
| Protecting Group | Substrate Example | Protection Reagents & Conditions | Yield (%) | Deprotection Reagents & Conditions | Yield (%) |
| Acetate (Ac) | D-Glucose | Acetic anhydride (B1165640), Pyridine (B92270), 0 °C to rt | >95[1] | NaOMe, MeOH, rt | >95 |
| Pivaloate (Piv) | Trichloroethyl galactoside | Pivaloyl chloride, Pyridine, CH₂Cl₂ | 64 (for 4-OH product)[3] | NaOMe, MeOH, rt | >90 |
Experimental Protocol: Per-O-acetylation of D-Glucose [1]
-
D-Glucose (1.0 eq) is dissolved in dry pyridine under an argon atmosphere.
-
Acetic anhydride (excess, typically 1.5-2.0 eq per hydroxyl group) is added to the solution at 0 °C.[1]
-
The reaction mixture is stirred at room temperature until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).[1]
-
The reaction is quenched by the addition of methanol.[1]
-
The mixture is co-evaporated with toluene (B28343) to remove pyridine.[1]
-
The residue is dissolved in dichloromethane (B109758) or ethyl acetate and washed successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[1]
-
The crude product can be purified by silica gel column chromatography if necessary.[1]
Silyl Ether Protecting Groups
Silyl ethers offer a wide range of stabilities depending on the steric bulk of the substituents on the silicon atom. They are generally stable to basic and neutral conditions and are cleaved by fluoride (B91410) ions or acidic conditions. The order of lability is generally TMS > TES > TBDMS > TIPS > TBDPS.
| Protecting Group | Substrate Example | Protection Reagents & Conditions | Yield (%) | Deprotection Reagents & Conditions | Yield (%) |
| TBDMS | Primary alcohol in a diol | TBDMSCl, Imidazole (B134444), DMF, rt | 82-98[4] | TBAF, THF, rt | 70-100[4] |
| TIPS | Secondary alcohol | TIPSCl, Imidazole, DMF, rt | ~90 | TBAF, THF, rt | >90 |
| Trityl (Tr) | Primary alcohol in a polyol | TrCl, Pyridine, rt | ~80-90 | Formic acid, rt | >90[5] |
Experimental Protocol: Selective Protection of a Primary Alcohol with tert-Butyldimethylsilyl (TBDMS) Ether
-
The carbohydrate containing a primary alcohol (1.0 eq) is dissolved in anhydrous DMF.
-
Imidazole (2.5 eq) is added to the solution, and the mixture is stirred until the imidazole dissolves.
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1-1.2 eq) is added in one portion.
-
The reaction is stirred at room temperature for 12-18 hours and monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by silica gel column chromatography.
The Role of Protecting Groups in Glycosylation
Protecting groups at the C-2 position of a glycosyl donor have a profound influence on the stereochemical outcome of the glycosylation reaction.
-
Participating Groups: Acyl protecting groups (e.g., acetate, benzoate) at the C-2 position can participate in the reaction through the formation of a cyclic acyloxonium ion intermediate. This intermediate shields one face of the molecule, leading to the exclusive formation of the 1,2-trans-glycosidic linkage.
Caption: Mechanism of neighboring group participation by a C-2 acyl group.
-
Non-Participating Groups: Ether protecting groups (e.g., benzyl, silyl) at the C-2 position are non-participating. In their presence, the stereochemical outcome of the glycosylation is influenced by other factors such as the anomeric effect, solvent, and temperature, often leading to a mixture of 1,2-cis and 1,2-trans products.
| Glycosyl Donor C-2 Protecting Group | Glycosylation Conditions | Acceptor | Product Stereochemistry | Yield (%) |
| Acetyl (Participating) | TMSOTf (cat.), CH₂Cl₂ | Primary Alcohol | 1,2-trans (β for glucose) | 80-95 |
| Benzyl (Non-participating) | TMSOTf (cat.), CH₂Cl₂ | Primary Alcohol | Mixture of α and β | Variable |
| 2-O-(trimethoxybenzenethiol) ethyl ether (Participating) | NIS/TMSOTf, -40 °C | Secondary Alcohol | 1,2-cis | 76 |
| 3-O-Acetyl (Remote Participation in Mannose) | TMSOTf (cat.), CH₂Cl₂ | Primary Alcohol | 1,2-cis (β for mannose) | 88-94 |
Orthogonal Deprotection Strategies in Practice
The power of orthogonal protecting groups is best illustrated with an example. A fully protected monosaccharide bearing different classes of protecting groups can be selectively deprotected at any desired position.
Caption: Orthogonal deprotection of a multi-protected glucose derivative.
Conclusion
A well-devised protecting group strategy is the cornerstone of successful carbohydrate synthesis. The judicious choice of protecting groups, guided by the principles of orthogonality and the desired stereochemical outcomes, allows for the efficient and controlled construction of complex glycans and glycoconjugates. This guide has provided an overview of the most common protecting groups, their applications, and detailed experimental protocols to serve as a practical resource for researchers in the field. The continued development of novel protecting groups and more efficient protection/deprotection methodologies will undoubtedly further advance the art and science of carbohydrate synthesis.
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Acetylation of Sugars | Semantic Scholar [semanticscholar.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Glucuronides Using D-Glucurono-6,3-lactone Acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucuronidation is a critical metabolic pathway for the detoxification and excretion of a wide variety of compounds, including drugs, xenobiotics, and endogenous substances. The synthesis of glucuronide metabolites is essential for drug development, enabling the study of metabolic pathways, the identification of metabolic products, and the generation of reference standards for analytical assays. D-Glucurono-6,3-lactone acetonide is a versatile and valuable starting material for the chemical synthesis of glucuronides. Its protected structure allows for selective modifications and subsequent coupling to aglycones (the molecule to be glucuronidated) to form the desired glucuronide conjugate.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of glucuronides utilizing this compound. The workflow encompasses the preparation of the acetonide, its conversion to a suitable glycosyl donor, the subsequent Koenigs-Knorr glycosylation reaction, and the final deprotection to yield the target glucuronide.
General Workflow
The synthesis of glucuronides from this compound is a multi-step process that involves several key transformations. The overall workflow can be summarized as follows:
Caption: Overall workflow for glucuronide synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone from D-glucurono-6,3-lactone.[1]
Materials:
-
D-glucurono-6,3-lactone
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Chloroform
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 880 mg (5 mmol) of D-glucurono-6,3-lactone in 20 mL of dry acetone in a 100 mL round-bottom flask.[1]
-
Add 0.8525 g of copper(II) chloride dihydrate to the solution.[1]
-
Reflux the mixture with magnetic stirring for 8 hours.[1]
-
After cooling, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash three times with water.
-
Dry the ethyl acetate layer with anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography using a chloroform:acetone (30:1) eluent system to yield 1,2-O-isopropylidene-D-glucurono-6,3-lactone.[1] An 88% yield can be expected with this method.[1]
Protocol 2: Conversion to an Acetylated Glycosyl Bromide Donor
This protocol outlines a general procedure for converting the lactone acetonide into a more reactive glycosyl donor, specifically methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, which is suitable for the Koenigs-Knorr reaction. This is a multi-step process involving lactone opening, esterification, acetylation, and bromination.
Part A: Synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate[2]
-
Lactone Opening and Esterification: In a round-bottom flask under an inert atmosphere, dissolve D-glucuronolactone (1 equivalent) in methanol (B129727) containing a catalytic amount of sodium hydroxide (B78521) (0.02 equivalents) at 0°C.[2] Stir until the lactone has completely dissolved.[2] Remove the methanol by rotary evaporation at a temperature not exceeding 30°C to yield a foam.[2]
-
Acetylation: To the foam, add acetic anhydride (B1165640) (19 equivalents) and anhydrous sodium acetate (4.1 equivalents).[2] Heat the mixture to 90°C for 1.5 hours under an inert atmosphere.[2] After cooling, dilute the suspension with ethyl acetate and filter. The filtrate contains the acetylated product.[2]
-
Work-up: Slowly add the filtrate to a stirred solution of sodium bicarbonate.[2] After effervescence ceases, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[2] Purify by recrystallization or chromatography.
Part B: Bromination
-
Generation of Phosphorus Tribromide in situ: In a flask containing glacial acetic acid, react red phosphorus with bromine to generate phosphorus tribromide.[3]
-
Bromination Reaction: Add the fully acetylated methyl glucopyranuronate from Part A to the freshly prepared phosphorus tribromide solution.[3] Stir the reaction at room temperature for approximately 3 hours.[3]
-
Work-up: Pour the reaction mixture into ice water and extract the product with a suitable organic solvent like dichloromethane. Wash the organic layer with cold sodium bicarbonate solution and water, then dry over anhydrous sodium sulfate. After filtration and concentration, the crude methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate is obtained and should be used promptly in the next step. A yield of around 83.5% can be achieved for this type of bromination.[3]
Protocol 3: Koenigs-Knorr Glucuronidation
This protocol describes the coupling of the glycosyl bromide donor with an aglycone (alcohol or phenol) using a heavy metal salt promoter.[4][5][6]
Materials:
-
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (from Protocol 2)
-
Aglycone (e.g., steroid, phenol)
-
Promoter: Silver(I) carbonate (Ag₂CO₃) or Cadmium carbonate (CdCO₃)[4][6]
-
Anhydrous solvent (e.g., dichloromethane, toluene, acetonitrile)[4]
-
Drying agent (e.g., Drierite or molecular sieves)
Caption: Key components of the Koenigs-Knorr reaction.
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, add the aglycone (1 equivalent), the promoter (e.g., silver carbonate, 2-4 equivalents), and a drying agent.
-
Add the anhydrous solvent and stir the suspension.
-
Dissolve the glycosyl bromide donor (1.1-1.5 equivalents) in the same anhydrous solvent and add it dropwise to the stirred suspension at room temperature or 0°C. The optimal temperature may vary depending on the substrate.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can range from a few hours to several days.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble salts.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain the protected glucuronide.
Protocol 4: Deprotection of the Glucuronide Conjugate
This final step involves the removal of the acetyl protecting groups to yield the final glucuronide.
Materials:
-
Protected glucuronide (from Protocol 3)
-
Methanol
-
Sodium methoxide (B1231860) solution (catalytic amount) or hydrazine (B178648) hydrate[8]
-
Amberlite IR-120 (H⁺) resin (or similar acidic resin)
-
Dichloromethane
-
Water
Procedure (Zemplén deacetylation):
-
Dissolve the protected glucuronide in anhydrous methanol.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.
-
Stir the mixture at room temperature and monitor the reaction by TLC until all starting material is consumed.
-
Neutralize the reaction by adding an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺ form) until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected glucuronide.
-
Further purification can be achieved by recrystallization or chromatography if necessary.
Quantitative Data Summary
The efficiency of glucuronide synthesis can vary significantly depending on the substrate, reaction conditions, and the specific glycosyl donor used. The following table summarizes some reported yields for relevant reactions.
| Starting Material/Aglycone | Reaction Type | Key Reagents | Product | Yield (%) | Reference(s) |
| D-glucurono-6,3-lactone | Acetonide formation | Acetone, CuCl₂·2H₂O | 1,2-O-isopropylidene-D-glucurono-6,3-lactone | 88% | [1] |
| α-D-Glucose pentaacetate | Bromination | PBr₃ (from red P and Br₂) | 2,3,4,6-O-Tetraacetyl-α-D-glucopyranosyl bromide | 83.5% | [3] |
| 3-O-acetylated morphine | Koenigs-Knorr | Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, ZnBr₂ | Morphine-6-α-D-glucuronide | 63% | [7] |
| Daunomycinone/Doxorubicinone | Koenigs-Knorr | Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, HgBr₂ | Daunomycin/Doxorubicin glucuronides | Not specified | [9] |
| 4-methyl-umbelliferone | Helferich (modified Koenigs-Knorr) | Glycosyl acetates, BF₃·Et₂O, base | 4-methylumbelliferyl glycosides | 51-94% | [4] |
| Cycloalkyl alcohols | Koenigs-Knorr | Acetylated glycosyl bromides, CdCO₃ | Cycloalkyl-β-D-glycopyranosides | 50-60% | [6] |
Safety and Handling Precautions
-
Heavy Metal Salts: Promoters such as silver and cadmium salts are toxic. Handle them with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Dispose of heavy metal waste according to institutional guidelines.
-
Brominating Agents: Bromine and phosphorus tribromide are corrosive and toxic. Handle with extreme care in a fume hood.
-
Anhydrous Solvents: Use of anhydrous solvents is crucial for the success of the Koenigs-Knorr reaction. Ensure solvents are properly dried and handled under an inert atmosphere (e.g., nitrogen or argon).
-
General Precautions: Always wear appropriate personal protective equipment. Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. orgsyn.org [orgsyn.org]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. researchgate.net [researchgate.net]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 6. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Efficient and Regioselective Deprotection Method for Acetylated Glycosides - Lookchem [lookchem.com]
- 9. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oxidation of Diacetone Glucose to Glucuronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the selective oxidation of the primary alcohol in 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose) to the corresponding carboxylic acid, yielding 1,2:5,6-di-O-isopropylidene-α-D-glucuronic acid. This transformation is a key step in the synthesis of various biologically active molecules, including glucuronide conjugates of drugs and other xenobiotics.
The featured protocol is a highly efficient and selective two-step, one-pot procedure utilizing (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst in combination with sodium hypochlorite (B82951) (NaOCl) and sodium chlorite (B76162) (NaClO₂). This method is particularly advantageous as it proceeds under mild conditions, preserving the acid-sensitive isopropylidene protecting groups.
Reaction Principle
The selective oxidation of the primary alcohol at the C-6 position of diacetone glucose is achieved through a TEMPO-catalyzed process. In the first step, TEMPO is oxidized to the active N-oxoammonium species by a co-oxidant, typically sodium hypochlorite (bleach). This species then selectively oxidizes the primary alcohol of the diacetone glucose to an aldehyde. In the second step, the intermediate aldehyde is further oxidized to the carboxylic acid using a stoichiometric amount of a second oxidant, sodium chlorite. This two-step, one-pot approach ensures high yields and minimizes side reactions. The pH of the reaction is a critical parameter, with a moderately basic environment favoring the formation of the carboxylic acid.
Experimental Protocols
Materials and Reagents
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl, commercial bleach, concentration to be determined by titration)
-
Sodium chlorite (NaClO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium phosphate (B84403) monobasic (NaH₂PO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (deionized)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Hydrochloric acid (HCl, 1M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure: Two-Step, One-Pot TEMPO-Catalyzed Oxidation
This protocol is adapted from a general procedure for the oxidation of primary alcohols to carboxylic acids.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water at 0 °C (ice-water bath).
-
Addition of Reagents for Aldehyde Formation: To the vigorously stirred biphasic mixture, add TEMPO (0.01-0.05 eq) and sodium bicarbonate (NaHCO₃) to maintain a pH of approximately 9-10. Add a solution of sodium hypochlorite (NaOCl, ~1.1 eq) dropwise, ensuring the temperature remains between 0 and 5 °C. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
In-situ Oxidation to Carboxylic Acid: Once the formation of the intermediate aldehyde is complete, add a solution of sodium chlorite (NaClO₂, 1.5-3.0 eq) in a sodium phosphate buffer (e.g., NaH₂PO₄) to the reaction mixture. Allow the reaction to warm to room temperature and stir until the aldehyde is fully converted to the carboxylic acid, as monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) at 0 °C to destroy any excess oxidants. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent, typically with a small amount of acetic acid to prevent tailing.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the TEMPO-catalyzed oxidation of diacetone glucose. Please note that yields can vary based on reaction scale and purity of reagents.
| Parameter | Value | Reference |
| Substrate | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | |
| Primary Oxidant | Sodium hypochlorite (NaOCl) | [1] |
| Secondary Oxidant | Sodium chlorite (NaClO₂) | [1] |
| Catalyst | TEMPO | [1][2] |
| Catalyst Loading | 1-5 mol% | [1] |
| Stoichiometry of NaOCl | ~1.1 equivalents | [1] |
| Stoichiometry of NaClO₂ | 1.5-3.0 equivalents | [1] |
| Solvent System | Dichloromethane/Water | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction pH | ~9-10 for aldehyde formation, buffered for acid formation | [3] |
| Typical Yield | High (often >90% for similar substrates) | [1] |
Visualizations
Reaction Pathway
Caption: Chemical transformation of diacetone glucose to its glucuronic acid derivative.
Experimental Workflow
References
Application Notes and Protocols: D-Glucurono-6,3-lactone Acetonide in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of D-glucurono-6,3-lactone acetonide as a versatile building block in the synthesis of complex oligosaccharides. This protected form of D-glucuronic acid offers a rigid furanose conformation, which can influence stereoselectivity in glycosylation reactions, making it a valuable tool for the synthesis of glycans with biological significance, including heparin and heparan sulfate (B86663) analogues.
Introduction
D-Glucuronic acid is a common component of biologically important polysaccharides, such as glycosaminoglycans. The synthesis of oligosaccharides containing glucuronic acid residues is often challenging due to the electron-withdrawing nature of the C-5 carboxyl group, which can deactivate the anomeric center, and the difficulties in controlling stereoselectivity. The use of the protected derivative, this compound (1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone), provides a strategic advantage by locking the sugar in a furanose ring system and offering a handle for further chemical modifications. These notes will detail the synthesis of this key intermediate and its application in oligosaccharide assembly.
Data Presentation
The following tables summarize quantitative data from various studies on the synthesis of this compound and its derivatives, as well as their use in glycosylation reactions.
Table 1: Synthesis of this compound and Derivatives
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| D-Glucurono-6,3-lactone | 1,2-O-isopropylidene-D-glucurono-6,3-lactone | Acetone (B3395972), CuCl₂·2H₂O, reflux, 8 h | 88 | [1] |
| 1,2-O-isopropylidene-D-glucurono-6,3-lactone | 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone | Acetic anhydride, pyridine, 24 h | Not specified | [1] |
| 1,2-O-isopropylidene-D-glucurono-6,3-lactone | 5-O-benzoyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone | Benzoyl chloride, pyridine, 24 h | Not specified | [1] |
| D-Glucurono-6,3-lactone | 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone | Acetic anhydride, glacial acetic acid, HClO₄ | 90 | [1] |
Table 2: Glycosylation Reactions Using Glucuronic Acid Donors
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Product | Yield (%) | α:β Ratio | Reference |
| Methyl (2-O-acetyl-3,4-di-O-benzyl-α-d-glucopyranosyl)uronate trichloroacetimidate (B1259523) | (5-R)-2,3,4,5-tetrahydro-5-hydroxymethyl-2-furanone | Not specified | β-linked glucuronide | 71 | Exclusively β | [2] |
| Methyl (2,3,4-tri-O-benzyl-α/β-d-glucopyranosyl)uronate trichloroacetimidate | (5-R)-2,3,4,5-tetrahydro-5-hydroxymethyl-2-furanone | Not specified | Glucuronated lactone | 70 | 80:20 (β:α) | [2] |
| 2-O-benzoyl-protected GlcA imidate | Azido acceptor | TMSOTf, -30 °C | Disaccharide donor | 89 | Not specified | [1] |
| Glucuronyl donor with C-4 Nap ether and C-2 PivOAc ester | 2-azido-2-deoxy glycosyl acceptor with free C-4 hydroxyl | TfOH | β-anomeric disaccharide | 71 | Exclusively β | [3] |
| Glucuronyl donor with C-4 Nap ether and C-2 Lev ester | 2-azido-2-deoxy glycosyl acceptor with free C-4 hydroxyl | TfOH | β-anomeric disaccharide | 61 | Exclusively β | [3] |
| Glucuronyl donor with C-4 Nap ether | Glycosyl acceptor | DDQ | Disaccharide | 88 | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone
This protocol describes the synthesis of the acetonide-protected D-glucurono-6,3-lactone, a key starting material for further derivatization into glycosyl donors.[1]
Materials:
-
D-Glucurono-6,3-lactone
-
Dry acetone
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Chloroform
-
Acetone
-
Round bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 100 mL round bottom flask, add D-glucurono-6,3-lactone (880 mg, 5 mmol) and dry acetone (20 mL).
-
Add copper(II) chloride dihydrate (0.8525 g).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 8 hours.
-
After 8 hours, cool the reaction mixture and neutralize it with a saturated aqueous solution of NaHCO₃.
-
Filter the solid precipitate and wash it with acetone.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a chloroform:acetone (30:1) eluent system.
-
Combine the fractions containing the desired product and evaporate the solvent to yield 1,2-O-isopropylidene-D-glucurono-6,3-lactone as a solid. (Expected yield: ~88%).
Protocol 2: General Procedure for Glycosylation using a Glucuronic Acid Trichloroacetimidate Donor
This protocol outlines a general method for the synthesis of oligosaccharides using a glucuronic acid trichloroacetimidate donor, a common strategy for forming glycosidic bonds. This method is adapted from procedures used in the synthesis of heparan sulfate oligosaccharides.[3]
Materials:
-
Glucuronic acid trichloroacetimidate donor
-
Glycosyl acceptor with a free hydroxyl group
-
Anhydrous dichloromethane (B109758) (DCM)
-
Molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) solution in DCM
-
Triethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
In a flame-dried round bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the glucuronic acid trichloroacetimidate donor and the glycosyl acceptor in anhydrous DCM.
-
Add activated molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -30 °C to -78 °C).
-
Slowly add a solution of TMSOTf in DCM dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature and filter off the molecular sieves, washing with DCM.
-
Wash the combined filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the desired oligosaccharide.
Visualizations
Synthesis of this compound
Caption: Synthesis of the acetonide-protected lactone.
General Glycosylation Workflow
Caption: Workflow for oligosaccharide synthesis.
References
Application Note and Protocol: Acetonide Protection of D-Glucurono-6,3-lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the acetonide protection of the 1,2-diol of D-glucurono-6,3-lactone to synthesize 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone. This protocol is particularly relevant for researchers in carbohydrate chemistry and drug development, where the selective protection of hydroxyl groups is a critical step in the synthesis of complex molecules. The presented method utilizes copper(II) chloride dihydrate as an efficient catalyst, offering a high-yield and straightforward procedure.
Introduction
D-Glucurono-6,3-lactone is a naturally occurring compound and a key structural component of connective tissues.[1] Its derivatives are of significant interest in medicinal chemistry and drug development.[2][3] The protection of hydroxyl groups is a fundamental strategy in the chemical modification of carbohydrates like D-glucurono-6,3-lactone. Acetonide formation is a common and effective method for protecting vicinal diols due to the stability of the resulting isopropylidene acetal (B89532) under various reaction conditions and the relative ease of its subsequent removal.[4][5][6] This application note details a high-yield synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone, an important intermediate for further chemical transformations.[4][7]
Chemical Reaction
The reaction involves the treatment of D-glucurono-6,3-lactone with acetone (B3395972) in the presence of an acid catalyst, in this case, copper(II) chloride dihydrate, to form the corresponding 1,2-O-isopropylidene derivative.
References
- 1. Human Metabolome Database: Showing metabocard for D-Glucurono-6,3-lactone (HMDB0006355) [hmdb.ca]
- 2. Cas 20513-98-8,D-Glucurono-6,3-lactone acetonide | lookchem [lookchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. online.bamu.ac.in [online.bamu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: D-Glucurono-6,3-lactone Acetonide as a Precursor for Inositol Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of D-Glucurono-6,3-lactone acetonide as a starting material for the synthesis of inositol (B14025) and its derivatives. The following sections detail the chemical rationale, experimental protocols for the preparation of key intermediates, and a discussion of the subsequent transformation steps toward the target inositol compounds. While D-Glucurono-6,3-lactone and its derivatives are versatile building blocks in carbohydrate chemistry, the direct synthesis of inositols from this precursor is a field that requires further methodological development.
Introduction
Inositols are a class of carbocyclic polyols that play crucial roles in various biological processes, including signal transduction, nerve guidance, and as components of cell membranes. The stereoisomers of inositol, such as myo-inositol and D-chiro-inositol, are of significant interest in drug development for conditions like polycystic ovary syndrome (PCOS) and metabolic disorders. The chemical synthesis of specific inositol stereoisomers is a complex challenge that often requires lengthy and intricate protection-deprotection sequences. This compound presents an attractive chiral pool starting material due to its rigid structure and multiple stereocenters, which can potentially be manipulated to afford various inositol isomers. This document outlines the initial steps in a potential synthetic route from D-Glucurono-6,3-lactone to inositols.
Synthetic Strategy Overview
The proposed synthetic pathway commences with the protection of D-Glucurono-6,3-lactone as its 1,2-O-isopropylidene derivative (acetonide). This step serves to protect the cis-diol functionality at the 1 and 2 positions, allowing for selective reactions at other sites. Subsequent steps would involve the reduction of the lactone to a diol, followed by an intramolecular cyclization to form the six-membered carbocyclic ring of inositol. The final steps would involve the deprotection of the protecting groups to yield the desired inositol stereoisomer.
Caption: Proposed synthetic pathway from D-Glucurono-6,3-lactone to an inositol stereoisomer.
Experimental Protocols
The following protocols are based on published procedures for the preparation of D-Glucurono-6,3-lactone derivatives.
Protocol 1: Synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone (Acetonide)[1]
This protocol describes the protection of the 1,2-diol of D-Glucurono-6,3-lactone using acetone (B3395972) in the presence of a copper(II) chloride catalyst.
Materials:
-
D-Glucurono-6,3-lactone
-
Dry acetone
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Chloroform
-
Acetone (for column chromatography)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 880 mg (5 mmol) of D-Glucurono-6,3-lactone in 20 mL of dry acetone.
-
Add 0.8525 g of copper(II) chloride dihydrate to the solution.
-
Reflux the reaction mixture for 8 hours.
-
After cooling, neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a chloroform:acetone (30:1) eluent system.
Quantitative Data:
| Product | Starting Material | Reagents | Yield |
| 1,2-O-isopropylidene-D-glucurono-6,3-lactone | D-Glucurono-6,3-lactone | Acetone, CuCl₂·2H₂O | 88% |
Protocol 2: Synthesis of 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone[1]
This protocol details the peracetylation of D-Glucurono-6,3-lactone. While this derivative was used in an attempted reduction, it provides a general method for the protection of hydroxyl groups.
Materials:
-
D-Glucurono-6,3-lactone
-
Acetic anhydride
-
Glacial acetic acid
-
Perchloric acid (HClO₄) as a catalyst
-
Cold water
Procedure:
-
In a flask, suspend D-Glucurono-6,3-lactone in glacial acetic acid and acetic anhydride.
-
Cool the mixture in a water bath to 10 °C.
-
Add perchloric acid dropwise as a catalyst, ensuring the temperature does not exceed 25 °C.
-
Maintain the reaction mixture at 10 °C for 1 hour.
-
Collect the resulting crystals by filtration, wash with cold water, and air dry.
Quantitative Data:
| Product | Starting Material | Reagents | Yield |
| 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone | D-Glucurono-6,3-lactone | Acetic anhydride, Glacial acetic acid, HClO₄ | 90% |
Protocol 3: Attempted Reduction of 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone[1]
Please note: The literature reports this reaction to have a "very weak intensity of the desired reaction," indicating that this protocol is not optimized and requires significant further development. It is presented here for informational purposes.
Materials:
-
1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Lithium borohydride (B1222165) (LiBH₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Aqueous solution of NaHCO₃
Procedure:
-
Dissolve 300 mg (0.99 mmol) of 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone in 40 mL of methylene chloride in a 250 mL round-bottom flask.
-
Add 6 mg of LiBH₄ and 0.5 mL of boron trifluoride etherate.
-
Reflux the reaction mixture under a nitrogen atmosphere with continuous stirring for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
If the reaction is incomplete, an additional 0.2 mL of boron trifluoride etherate can be added, and the reaction continued for another 6 hours.
-
Neutralize the reaction mixture with an aqueous solution of NaHCO₃.
-
Isolate and purify the product.
Quantitative Data:
-
Yield and purity data for the desired reduced product are not available as the reaction was reported to be of very low intensity.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis and attempted reduction of D-Glucurono-6,3-lactone derivatives.
Caption: Workflow for the synthesis of this compound.
Discussion and Future Directions
The synthesis of the acetonide of D-Glucurono-6,3-lactone proceeds in high yield, providing a viable protected starting material. However, the critical step of reductive opening of the lactone and subsequent cyclization to an inositol derivative remains a significant challenge. The reported attempt using LiBH₄ and BF₃·OEt₂ on the acetylated derivative was not successful, suggesting that either the substrate or the reaction conditions were not optimal.
Future research should focus on:
-
Alternative Reducing Agents: Exploring a wider range of reducing agents and conditions for the selective reduction of the lactone in the presence of the acetonide protecting group.
-
Different Protecting Group Strategies: Investigating other protecting groups for the hydroxyl functions that might be more compatible with the reduction and cyclization conditions.
-
Stepwise Reduction and Cyclization: A two-step approach involving the reduction of the lactone to the corresponding diol, followed by a separate cyclization step, might offer better control over the stereochemical outcome.
Conclusion
This compound is a readily accessible and promising chiral precursor for the synthesis of inositols. While the initial protection step is well-established and high-yielding, the subsequent transformation into the inositol core structure requires further investigation and optimization. The protocols and data presented herein provide a solid foundation for researchers to build upon in the development of novel synthetic routes to valuable inositol stereoisomers for applications in drug discovery and development.
Application of D-Glucurono-6,3-lactone Acetonide in the Synthesis of Drug Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucurono-6,3-lactone acetonide, a derivative of D-glucuronic acid, serves as a pivotal intermediate in the organic synthesis of complex molecules, particularly within the pharmaceutical industry.[1][2] Its protected lactone structure makes it a valuable building block for the preparation of drug metabolites, specifically glucuronides. Glucuronidation is a major Phase II metabolic pathway in which drugs and other xenobiotics are conjugated with glucuronic acid to form more water-soluble compounds, facilitating their excretion from the body.[3][4] The synthesis of these metabolites is crucial for a comprehensive understanding of a drug's metabolic fate, pharmacokinetic profile, and potential for drug-drug interactions.[5] This document provides detailed application notes and protocols for the use of this compound in the synthesis of drug glucuronide metabolites.
Biological Pathway of Glucuronidation
The in vivo process of glucuronidation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[3][6] These enzymes facilitate the transfer of glucuronic acid from the high-energy co-substrate uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to a nucleophilic functional group (e.g., hydroxyl, carboxyl, amino, or thiol) on a drug molecule.[3][7] This conjugation reaction results in the formation of a β-D-glucuronide metabolite that is more polar and readily eliminated.[7] The synthesis of UDPGA itself originates from glucose-1-phosphate.[3]
Synthetic Application: General Workflow
The chemical synthesis of drug glucuronides using this compound typically involves a multi-step process. The acetonide group protects the 1- and 2-hydroxyl groups of the glucuronic acid lactone, allowing for selective reactions at other positions. The general workflow consists of:
-
Activation of the Lactone: The lactone is activated, often by conversion to a glycosyl halide or another suitable leaving group at the anomeric carbon.
-
Coupling with the Drug: The activated glucuronic acid derivative is then coupled with the drug molecule, which contains a suitable nucleophilic group. This step is often performed using methods like the Koenigs-Knorr reaction.[1]
-
Deprotection: Following the coupling reaction, the protecting groups (acetonide and any others used) are removed to yield the final drug glucuronide metabolite.
Experimental Protocols
While specific reaction conditions will vary depending on the drug molecule, the following protocols provide a general framework for the synthesis of drug glucuronides using a protected glucuronic acid derivative, analogous to the application of this compound.
Example Protocol: Synthesis of Morphine-6-Glucuronide (Adapted from Koenigs-Knorr reaction)[1][9]
This protocol outlines the synthesis of Morphine-6-Glucuronide (M6G), an active metabolite of morphine, and serves as a representative example.[1][8]
Step 1: Protection of Morphine
The phenolic 3-hydroxyl group of morphine is more reactive and needs to be protected to ensure selective glucuronidation at the 6-hydroxyl position.[1]
-
Dissolve morphine in a suitable solvent (e.g., pyridine).
-
Add a protecting group reagent (e.g., acetic anhydride) and stir at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and extract the protected morphine.
-
Purify the product by column chromatography.
Step 2: Glycosylation (Koenigs-Knorr Reaction)
-
Prepare a solution of the protected morphine and a suitable protected and activated glucuronic acid donor (e.g., acetobromo-α-D-glucuronic acid methyl ester, which is analogous to an activated form of this compound) in an anhydrous solvent like dichloromethane.
-
Add a promoter, such as silver carbonate, to the mixture.[1]
-
Stir the reaction at room temperature, monitoring its progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the silver salts and concentrate the filtrate to obtain the crude protected M6G.[1]
Step 3: Deprotection
-
Dissolve the crude protected M6G in a solvent such as methanol.
-
Add an aqueous solution of a base (e.g., 1 M sodium hydroxide) to hydrolyze the ester and acetonide protecting groups.[1]
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC or HPLC).
-
Neutralize the reaction mixture and purify the final product, M6G, using techniques like preparative HPLC.
Deprotection of the Isopropylidene (Acetonide) Group:
The removal of the isopropylidene (acetonide) protecting group is a critical step. This can be achieved under various acidic conditions.[9][10]
-
Aqueous Acetic Acid: Refluxing the protected compound in aqueous acetic acid.[9]
-
Aqueous Sulfuric Acid: Heating the compound in a dilute aqueous solution of sulfuric acid.[10]
-
AcOH/H₂O/DME: A mild method using a mixture of acetic acid, water, and 1,2-dimethoxyethane.[11]
-
Oxone in Aqueous Methanol: An efficient and rapid method for hydrolyzing isopropylidene groups.[12]
Quantitative Data
The yields of glucuronide synthesis can vary significantly depending on the substrate, protecting groups, and reaction conditions. The following table summarizes representative yields from the literature for the synthesis of various glucuronides, illustrating the range of efficiencies that can be achieved.
| Drug/Aglycone | Glucuronic Acid Donor | Coupling Method | Deprotection Method | Overall Yield (%) | Reference |
| Morphine | Acetobromo-α-D-glucuronic acid methyl ester | Koenigs-Knorr (Ag₂CO₃) | Base Hydrolysis (NaOH) | ~60 | [13] |
| Zidovudine | Not Specified | Not Specified | Not Specified | Not Specified | [14] |
| Oxazepam | Not Specified | Not Specified | Not Specified | Not Specified | [14] |
| Lamotrigine | Not Specified | Not Specified | Not Specified | Not Specified | [14] |
Note: Specific quantitative data for the direct use of this compound in the synthesis of a wide range of drug metabolites is not extensively available in the public domain. The data presented are from analogous syntheses using other protected glucuronic acid derivatives.
Conclusion
This compound is a valuable and versatile starting material for the chemical synthesis of drug glucuronide metabolites. Its protected structure allows for controlled glycosylation reactions, enabling the preparation of these important compounds for various research and development applications. The protocols and data presented here provide a foundational understanding for researchers to develop specific synthetic routes for their target drug metabolites. Further optimization of reaction conditions for each specific drug molecule is essential to achieve high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Glucuronidation of orally administered drugs and the value of nanocarriers in strategies for its overcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview [mdpi.com]
- 14. Glucuronidation of drugs by hepatic microsomes derived from healthy and cirrhotic human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protecting Group Strategies in the Synthesis of Complex Glucuronides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucuronidation is a critical metabolic pathway for the detoxification and excretion of a wide variety of compounds, including drugs, xenobiotics, and endogenous molecules. The resulting glucuronide conjugates often exhibit altered pharmacological activity, improved water solubility, and increased bioavailability.[1][2] The chemical synthesis of complex glucuronides is essential for drug metabolism studies, generating reference standards, and developing glucuronide-based prodrugs.[2][3] However, the synthesis is challenging due to the polyfunctional nature of glucuronic acid, which contains multiple hydroxyl groups and a carboxylic acid.[4][5] A well-designed protecting group strategy is therefore paramount to mask reactive sites, control regioselectivity and stereoselectivity during glycosylation, and ensure the integrity of the target molecule.[6] This document outlines key protecting group strategies, experimental protocols, and data relevant to the synthesis of complex glucuronides.
Key Protecting Groups for Glucuronic Acid
The selection of protecting groups is dictated by their stability to various reaction conditions and the ability to be removed selectively without affecting other groups, a concept known as orthogonality.[6][7] Protecting groups in glucuronide synthesis can be categorized as "permanent" (stable throughout the synthesis until the final deprotection) and "temporary" (removed at intermediate stages to allow for further modification).[8]
Hydroxyl Protecting Groups
Hydroxyl groups are typically protected as ethers or esters. The choice of protecting group can influence the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation.[9]
-
Benzyl (Bn) Ethers : Widely used as permanent protecting groups due to their stability under both acidic and basic conditions.[8][10] They are typically removed in the final step by catalytic hydrogenation.
-
Acyl Groups (Acetyl, Benzoyl) : Often used to provide anchimeric assistance, favoring the formation of 1,2-trans-glycosidic linkages (β-glucuronides).[9][11] They are stable to acidic conditions but are readily cleaved by base-catalyzed hydrolysis.
-
Silyl (B83357) Ethers (e.g., DEIPS) : The diethylisopropylsilyl (DEIPS) group is an example of a silyl ether that can be used as an orthogonal protecting group.[12] Silyl ethers offer varying levels of stability depending on the steric bulk of the substituents and are typically removed using fluoride (B91410) reagents.
-
Allyl (All) Ethers : Can be used as temporary or permanent protecting groups and are prized for their removal under neutral conditions using palladium catalysis, which is beneficial for sensitive substrates.[4][13]
Carboxylic Acid Protecting Groups
The carboxylic acid at the C-5 position is electron-withdrawing, which can deactivate the glycosyl donor.[5] Its protection is crucial.
-
Methyl (Me) Esters : A common choice, typically installed using diazomethane (B1218177) or by Fischer esterification. Removal requires saponification under basic conditions, which can sometimes lead to side reactions like β-elimination, especially if there is a leaving group at C-4.[14]
-
Allyl (All) Esters : Similar to allyl ethers, these are removed under mild, neutral conditions using a palladium catalyst, avoiding the harsh basic conditions of saponification.[4][13]
-
Photolabile Protecting Groups (PPGs) : Groups like the 2-nitrobenzyl (NBn) ester are ideal for protecting the carboxylic acid in the synthesis of base-sensitive glucuronides.[14] They are cleaved under neutral conditions by UV irradiation, offering excellent orthogonality.[14][15]
Data Summary: Comparison of Common Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Reagents & Conditions | Stability | Role/Use |
| Hydroxyl Groups | |||||
| Benzyl Ether | Bn | Benzyl bromide (BnBr), NaH | H₂, Pd/C | Stable to acid & base | Permanent |
| Acetyl Ester | Ac | Acetic anhydride (B1165640) (Ac₂O), Pyridine | NaOMe, MeOH (Zemplén) or LiOH | Stable to acid; Labile to base | Temporary; 1,2-trans directing |
| Benzoyl Ester | Bz | Benzoyl chloride (BzCl), Pyridine | NaOMe, MeOH or LiOH | Stable to acid; More stable to base than Ac | Temporary; 1,2-trans directing |
| Diethylisopropylsilyl Ether | DEIPS | DEIPS-Cl, Imidazole | TBAF or HF-Pyridine | Labile to acid & fluoride | Orthogonal temporary group |
| Allyl Ether | All | Allyl bromide, NaH | Pd(PPh₃)₄, HCOOH/Et₃N or other Pd(0) source | Stable to non-Pd conditions | Orthogonal protection for sensitive substrates |
| Carboxylic Acid Group | |||||
| Methyl Ester | Me | CH₂N₂ or MeOH, H⁺ | NaOH or LiOH, aq. THF | Stable to acid; Labile to base | Common, but cleavage can be harsh |
| Allyl Ester | All | Allyl bromide, Cs₂CO₃ | Pd(PPh₃)₄, HCOOH/Et₃N | Stable to non-Pd conditions | Cleavage under mild, neutral conditions[4] |
| 2-Nitrobenzyl Ester | NBn | 2-Nitrobenzyl bromide, Base | UV light (e.g., 355 nm) in MeOH | Stable to most chemical reagents | Orthogonal; for base-sensitive molecules[14] |
Strategic Application and Experimental Protocols
An effective strategy relies on the orthogonal nature of the chosen protecting groups, allowing for sequential deprotection and modification.[6][16]
Workflow for Complex Glucuronide Synthesis
The general workflow involves protecting a glucuronic acid derivative, activating the anomeric center, performing the key glycosylation step, and finally, removing the protecting groups.
Caption: General workflow for chemical synthesis of complex glucuronides.
Protocol 1: Synthesis using Acetyl and Benzyl Protection
This strategy is common for preparing β-glucuronides of acid-stable aglycones. Acetyl groups at C-2, C-3, and C-4 direct the β-selectivity, while the methyl ester protects the acid.
Objective: Synthesize a simple aryl O-β-D-glucuronide.
Materials:
-
Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyranuronate (Donor 28)[17]
-
Phenolic Aglycone (Acceptor)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Sodium methoxide (B1231860) (NaOMe) in Methanol (B129727) (MeOH)
-
Dowex 50W-X8 (H⁺ form) resin
Methodology:
-
Glycosylation:
-
Dissolve the glucuronyl donor (1.0 eq) and the phenolic acceptor (1.2 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add BF₃·OEt₂ (0.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with triethylamine (B128534).
-
Dilute with DCM, wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the protected glucuronide. Typical yields for this step can range from 43-59%.[17]
-
-
Deprotection (Saponification):
-
Dissolve the purified protected glucuronide in anhydrous MeOH.
-
Add a catalytic amount of NaOMe solution (e.g., 0.5 M in MeOH) until the pH is ~9-10.
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Once the deacetylation is complete, neutralize the reaction with Dowex 50W (H⁺) resin.
-
Filter the resin and concentrate the filtrate to obtain the final glucuronide.
-
Protocol 2: Orthogonal Strategy with Photolabile and Conventional Groups
This strategy is ideal for synthesizing complex, base-sensitive glucuronides. A photolabile group on the carboxylic acid allows for its deprotection under neutral conditions, preserving other acid- or base-labile groups.[14]
Objective: Demonstrate selective deprotection in a multi-protected glucuronide.
Caption: Orthogonal deprotection of photolabile (NBn) and base-labile (Bz) groups.
Materials:
-
A glucuronide building block with hydroxyls protected by benzoyl (Bz) groups and the carboxylic acid protected as a 2-nitrobenzyl (NBn) ester.[14]
-
Continuous flow photoreactor or a batch reactor with a suitable UV lamp (e.g., 355 nm).
-
Methanol (MeOH), HPLC grade.
Methodology: Photolytic Deprotection
-
Preparation:
-
Dissolve the PPG-protected glucuronide in methanol to a concentration of ~0.05 M.
-
-
Photolysis:
-
Pump the solution through a continuous flow photoreactor equipped with a 355 nm UV lamp. The flow rate should be optimized to ensure complete conversion (typical residence times are 15-30 minutes).
-
Alternatively, for a batch reaction, irradiate the solution in a quartz vessel with stirring.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product containing the free carboxylic acid can often be used directly or purified by chromatography if necessary. This protocol is highly efficient, often yielding excellent results for the cleavage of the photolabile group.[14]
-
Protocol 3: Allyl-Based Protection for Sensitive Aglycones
This strategy is employed when the aglycone is sensitive to both acidic and basic conditions, such as the anticancer drug paclitaxel (B517696).[4][13] All protecting groups (on both hydroxyls and the carboxylic acid) are allyl-based and can be removed simultaneously in a single, mild step.
Objective: Global deprotection of a fully allyl-protected glucuronide conjugate.
Materials:
-
Allyl-protected glucuronide conjugate.
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Triethylamine (Et₃N) and Formic acid (HCO₂H) as a scavenger system.
-
Anhydrous solvent (e.g., THF or DCM).
Methodology: Palladium-Catalyzed Deprotection
-
Reaction Setup:
-
Dissolve the fully allyl-protected glucuronide (1.0 eq) in anhydrous THF or DCM under an inert atmosphere.
-
Add the scavenger system, typically a mixture of triethylamine and formic acid.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.1-0.2 eq).
-
-
Reaction:
-
Stir the mixture at room temperature for 1-3 hours. The solution may change color as the reaction progresses.
-
Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with a suitable solvent and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final product by chromatography to remove palladium residues and other byproducts. This one-step removal of all allyl groups can afford the desired compounds in good yields.[4][13]
-
Alternative Strategy: Enzymatic Synthesis
Chemical synthesis, with its requisite protection and deprotection steps, can be lengthy and sometimes low-yielding.[1] Enzymatic synthesis using glucuronosyltransferases (UGTs) offers a powerful alternative.[18][19]
Advantages:
-
High Regio- and Stereoselectivity: Enzymes typically modify a specific position, yielding the β-glucuronide without the need for directing groups.[1]
-
No Protecting Groups: Reactions occur in aqueous buffer under mild conditions, eliminating the need for protection/deprotection steps.[18]
-
Broad Substrate Scope: Some plant-derived UGTs show promiscuity, accepting a wide range of substrates.[1][19]
Limitations:
-
Requires access to the specific enzyme and the expensive sugar donor, UDP-glucuronic acid (UDPGA).
-
Optimization of reaction conditions (pH, temperature) is necessary for each enzyme/substrate pair.[1]
Representative Enzymatic Reaction Yields
| Substrate | Enzyme | Product | Isolated Yield | Reference |
| Kaempferol | UGT88D4/D7 | Kaempferol-7-O-β-d-glucuronide | Not specified | [18][19] |
| 4-Methylcoumarin | UGT88D4/D7 | 4-Methylcoumarin-7-O-β-d-glucuronide | 75% | [18] |
Conclusion
The synthesis of complex glucuronides is a challenging but critical task in drug development and biomedical research. Success hinges on a carefully planned protecting group strategy that leverages the principles of orthogonality. The choice between classic chemical methods using acyl, benzyl, or silyl groups and modern approaches employing photolabile or allyl groups depends on the specific structure and sensitivity of the target molecule. While chemical synthesis provides versatility, enzymatic methods present a highly efficient and green alternative that circumvents the complexities of protecting group manipulations. The protocols and data presented here provide a foundation for researchers to design and execute effective strategies for accessing these important biomolecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protecting groups for glucuronic acid: application to the synthesis of new paclitaxel (taxol) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of photolabile protecting group (PPG) protected uronic acid building blocks: applications in carbohydrate synthesis with the assistance of a continuous flow photoreactor - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of photolabile protecting group (PPG) protected uronic acid building blocks: applications in carbohydrate synthesis with the assistance of a continuous flow photoreactor - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Reverse orthogonal strategy for oligosaccharide synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of O-acyl Glucuronides from D-glucurono-6,3-lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-acyl glucuronides are significant phase II metabolites of a wide array of xenobiotics and endogenous compounds containing carboxylic acid functional groups. In the pharmaceutical industry, the synthesis of these metabolites is crucial for a variety of studies, including metabolic profiling, drug disposition, and toxicological assessments. Notably, the reactivity of the acyl glucuronide linkage has been implicated in idiosyncratic drug toxicities, making access to pure standards of these compounds essential for safety evaluation.
This document provides a detailed protocol for the chemical synthesis of O-acyl glucuronides, starting from the readily available and cost-effective D-glucurono-6,3-lactone. The described synthetic strategy involves a multi-step sequence:
-
Preparation of a key intermediate , methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate, from D-glucurono-6,3-lactone.
-
Conversion of the intermediate into a glycosyl donor , specifically a glucuronyl trichloroacetimidate (B1259523).
-
Coupling of the glycosyl donor with a carboxylic acid to form the protected O-acyl glucuronide.
-
Global deprotection to yield the final O-acyl glucuronide.
-
Purification of the final product.
Two alternative glycosylation methods, the Koenigs-Knorr reaction and the trichloroacetimidate method, are presented, with a focus on the latter due to its milder reaction conditions and broader applicability.
Overall Synthetic Workflow
The synthesis of O-acyl glucuronides from D-glucurono-6,3-lactone can be visualized as a four-stage process, each with specific experimental conditions and expected outcomes.
Caption: Overall workflow for the synthesis of O-acyl glucuronides.
Experimental Protocols
Stage 1: Synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate
This protocol is adapted from a procedure that provides a reliable and scalable synthesis of the key glucuronyl intermediate.[1][2]
Materials:
-
D-glucurono-6,3-lactone
-
Methanol (B129727) (MeOH)
-
Sodium hydroxide (B78521) (NaOH)
-
Acetic anhydride (B1165640)
-
Anhydrous sodium acetate (B1210297) (NaOAc)
-
Ethanol (B145695) (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve freshly ground NaOH (0.02 equiv) in methanol (approx. 10 mL per 1 g of lactone).
-
Cool the solution to 0 °C using an ice/water bath.
-
Add D-glucurono-6,3-lactone (1.0 equiv) portion-wise over 25-30 minutes, maintaining the temperature at 0 °C.
-
Stir for an additional 30 minutes at 0 °C until all the lactone has dissolved.
-
Remove the methanol by rotary evaporation at a bath temperature not exceeding 30 °C to obtain a pale yellow foam. Dry the foam under high vacuum for at least 2 hours.
-
To the flask containing the foam, add acetic anhydride (19 equiv) and anhydrous NaOAc (4.1 equiv).
-
Heat the mixture to 90 °C under an inert atmosphere for 1.5 hours. The mixture will become a light-brown suspension.
-
Allow the reaction to cool to room temperature and let it stand overnight without stirring.
-
Dilute the mixture with EtOAc and break up any solids. Stir vigorously for 5 minutes.
-
Filter the suspension and wash the solids with additional EtOAc.
-
Carefully add the combined filtrate to a stirred, ice-cooled solution of saturated NaHCO₃ to neutralize the excess acetic anhydride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield a brown, oily residue.
-
Dissolve the residue in hot ethanol (70 °C) and allow it to cool to induce crystallization.
-
Collect the solid product by vacuum filtration and dry under vacuum to afford methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate as a tan solid.
| Parameter | Value | Reference |
| Starting Material | D-glucurono-6,3-lactone | [1][2] |
| Key Reagents | MeOH, NaOH, Ac₂O, NaOAc | [1][2] |
| Reaction Time | ~2 hours (acetylation) | [1][2] |
| Yield | 30-40% | [1][2] |
| Purification | Recrystallization from ethanol | [1][2] |
Stage 2: Synthesis of Methyl (2,3,4-tri-O-acetyl-1-O-trichloroacetimidoyl)-α/β-D-glucopyranuronate
This stage converts the stable tetra-acetylated intermediate into a reactive glycosyl donor.[3]
Materials:
-
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate
-
Hydrazinium (B103819) acetate
-
N,N-Dimethylformamide (DMF)
-
Trichloroacetonitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (B109758) (DCM), anhydrous
Procedure:
-
Selective Deacetylation:
-
Dissolve methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate (1.0 equiv) in DMF.
-
Add hydrazinium acetate (1.2 equiv) and stir the reaction at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with an acetone/acetic acid mixture and concentrate under high vacuum to remove the solvent.
-
Purify the resulting residue by silica (B1680970) gel chromatography to obtain methyl 2,3,4-tri-O-acetyl-1-hydroxy-D-glucopyranuronate.
-
-
Trichloroacetimidate Formation:
-
Dissolve the hemiacetal product from the previous step (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Add trichloroacetonitrile (3.0 equiv).
-
Cool the solution to 0 °C and add DBU (0.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Concentrate the reaction mixture and purify by silica gel chromatography (eluting with a solvent system containing a small amount of triethylamine (B128534) to neutralize the silica gel) to yield the trichloroacetimidate donor.
-
| Parameter | Value | Reference |
| Starting Material | Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate | [3] |
| Key Reagents | Hydrazinium acetate, Trichloroacetonitrile, DBU | [3] |
| Yield (Deacetylation) | ~80-90% | [3] |
| Yield (Imidate Formation) | ~80-90% | [3] |
| Purification | Silica gel chromatography | [3] |
Stage 3: Glycosylation via the Trichloroacetimidate Method
This protocol describes the coupling of the glucuronyl donor with a generic carboxylic acid.
Caption: Mechanism of trichloroacetimidate glycosylation.
Materials:
-
Methyl (2,3,4-tri-O-acetyl-1-O-trichloroacetimidoyl)-α/β-D-glucopyranuronate
-
Carboxylic acid of interest (R-COOH)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Molecular sieves (4 Å), activated
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Boron trifluoride etherate (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), the glucuronyl trichloroacetimidate donor (1.2 equiv), and activated molecular sieves.
-
Add anhydrous DCM via syringe.
-
Cool the mixture to the appropriate temperature (typically between -78 °C and 0 °C, depending on the reactivity of the substrates).[4]
-
Add the Lewis acid catalyst (e.g., TMSOTf, 0.1 equiv) dropwise.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to obtain the protected O-acyl glucuronide.
| Parameter | Value | Reference |
| Glycosyl Donor | Trichloroacetimidate | [4][5] |
| Promoter | TMSOTf or BF₃·OEt₂ (catalytic) | [4][5] |
| Temperature | -78 °C to 0 °C | [4] |
| Yield | 60-90% (substrate dependent) | [6] |
| Purification | Silica gel chromatography | [4] |
Alternative Stage 3: Glycosylation via the Koenigs-Knorr Reaction
This classical method uses a glycosyl bromide as the donor.
Materials:
-
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate
-
33% HBr in acetic acid
-
Cesium salt of the carboxylic acid (Cs-OOCR) or the free acid with a suitable base
-
Anhydrous solvent (e.g., DCM, toluene, or acetonitrile)
-
Promoter (e.g., silver carbonate, silver triflate, or cadmium carbonate)
Procedure:
-
Glycosyl Bromide Formation:
-
Cool a solution of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate in a minimal amount of DCM to 0 °C.
-
Add 33% HBr in acetic acid and stir at 0 °C for 1-2 hours.
-
Pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with cold saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the crude methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, which should be used immediately in the next step.
-
-
Koenigs-Knorr Coupling:
-
Dissolve the cesium salt of the carboxylic acid (or the free acid and a base) and the promoter (e.g., Ag₂CO₃, 1.5 equiv) in the chosen anhydrous solvent.
-
Add a solution of the freshly prepared glycosyl bromide (1.0 equiv) in the same solvent dropwise at room temperature.
-
Stir the reaction in the dark until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through Celite® and concentrate the filtrate.
-
Purify the residue by silica gel chromatography.
-
| Parameter | Value | Reference |
| Glycosyl Donor | Glycosyl Bromide | [7][8] |
| Promoter | Silver or Cadmium salts (stoichiometric) | [7][8] |
| Temperature | Room Temperature | [7][8] |
| Yield | 40-70% (substrate dependent) | [9] |
| Purification | Silica gel chromatography | [9] |
Stage 4: Global Deprotection and Purification
This final stage removes the protecting groups to yield the target O-acyl glucuronide.
Materials:
-
Protected O-acyl glucuronide
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (B1231860) (NaOMe) solution in MeOH (e.g., 0.5 M)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) / Water
-
Amberlite IR120 (H⁺ form) resin
-
Reverse-phase HPLC system
Procedure:
-
De-O-acetylation (Zemplén conditions):
-
Dissolve the protected O-acyl glucuronide in anhydrous MeOH under an inert atmosphere and cool to 0 °C.
-
Add a catalytic amount of NaOMe solution dropwise until the pH is ~8-9.
-
Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material.
-
Neutralize the reaction with Amberlite IR120 (H⁺ form) resin, filter, and concentrate the filtrate.
-
-
Methyl Ester Hydrolysis:
-
Dissolve the deacetylated intermediate in a mixture of THF and water.
-
Add an aqueous solution of LiOH (or NaOH) (1.1-1.5 equiv) at 0 °C.
-
Stir the reaction at 0 °C to room temperature until the ester is fully hydrolyzed (monitored by LC-MS or HPLC).
-
Carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH ~7.
-
Concentrate the solution to remove the organic solvent.
-
-
Purification:
-
Purify the crude O-acyl glucuronide by preparative reverse-phase HPLC. A C18 or C8 column is typically used with a mobile phase gradient of water (often containing a buffer like ammonium (B1175870) acetate, pH 5.0, to improve stability) and acetonitrile (B52724) or methanol.[10]
-
Lyophilize the collected fractions to obtain the pure O-acyl glucuronide. Note that lyophilization can sometimes promote degradation, and care must be taken.[10]
-
| Parameter | Value | Reference |
| Deprotection Reagents | 1. NaOMe/MeOH (catalytic) 2. LiOH or NaOH | |
| Purification Method | Reverse-Phase HPLC | [10] |
| Typical Column | C18 or C8 | [10] |
| Typical Mobile Phase | Water/Acetonitrile with buffer (e.g., Ammonium Acetate) | [10] |
| Yield | 70-95% (for both deprotection steps) |
Conclusion
The protocols outlined provide a comprehensive guide for the synthesis of O-acyl glucuronides from D-glucurono-6,3-lactone. The choice between the Koenigs-Knorr and trichloroacetimidate glycosylation methods will depend on the specific carboxylic acid substrate and available laboratory resources. Careful monitoring of each step and appropriate purification of intermediates and the final product are critical for obtaining high-purity O-acyl glucuronides for use in drug development and research. Given the inherent instability of the acyl glucuronide linkage, particularly to pH changes, careful handling and storage of the final compounds are paramount.
References
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. orgsyn.org [orgsyn.org]
- 3. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Acetylated methyl glucopyranuronate trichloroacetimidate as a glycosyl donor for efficient synthesis of disaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemoenzymatic Synthesis Involving D-Glucurono-6,3-lactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the chemoenzymatic and chemical synthesis of bioactive molecules derived from D-glucurono-6,3-lactone. The information is intended to guide researchers in the development of novel therapeutics and research tools.
Introduction
D-glucurono-6,3-lactone is a naturally occurring derivative of D-glucuronic acid.[1] It serves as a versatile chiral starting material for the synthesis of a wide range of biologically significant molecules, including glucuronide conjugates for drug delivery, enzyme inhibitors, and carbohydrate-based therapeutics.[1] Chemoenzymatic approaches, which combine the selectivity of enzymatic reactions with the efficiency of chemical synthesis, offer a powerful strategy for the stereoselective and regioselective modification of D-glucurono-6,3-lactone and its derivatives.
Applications in Drug Development
Derivatives of D-glucurono-6,3-lactone have shown significant potential in drug development, particularly in the field of oncology. The metabolic product of D-glucurono-6,3-lactone, D-glucaro-1,4-lactone (B610645), is a potent inhibitor of the enzyme β-glucuronidase.[2][3] This enzyme is highly expressed in certain cancers and in the gut microbiome, where it can reactivate detoxified carcinogens and estrogen metabolites, thereby promoting cancer development and progression.[4][5] By inhibiting β-glucuronidase, D-glucaro-1,4-lactone can enhance the body's natural detoxification processes and potentially mitigate the side effects of certain chemotherapeutic drugs.[6]
Signaling Pathway: Inhibition of β-Glucuronidase in Cancer
The following diagram illustrates the role of β-glucuronidase in carcinogenesis and the inhibitory action of D-glucaro-1,4-lactone, a metabolite of D-glucurono-6,3-lactone. In the liver, carcinogens and hormones like estrogen are conjugated with glucuronic acid to form inactive, water-soluble glucuronides that are excreted in the bile. In the gut, β-glucuronidase produced by the gut microbiota can cleave these glucuronides, releasing the active, and potentially harmful, compounds. These reactivated molecules can then be reabsorbed, leading to increased exposure and potential DNA damage, cellular proliferation, and inflammation, all of which contribute to cancer development. D-glucaro-1,4-lactone inhibits this deconjugation process, thereby promoting the excretion of the inactive glucuronides and reducing the risk of cancer initiation and progression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabonomics of d-glucaro-1,4-lactone in preventing diethylnitrosamine-induced liver cancer in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Glucaric Acid from a Synthetic Pathway in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of gut microbial β-glucuronidases in carcinogenesis and cancer treatment: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure and Inhibition of Microbiome β-Glucuronidases Essential to the Alleviation of Cancer Drug Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Glucurono-6,3-lactone Acetonide in Nucleoside Analog Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucurono-6,3-lactone acetonide, also known as 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone, is a versatile and valuable chiral starting material in the synthesis of a wide array of complex organic molecules, including biologically active nucleoside analogs. Its rigid, bicyclic structure, derived from D-glucuronic acid, provides a scaffold with defined stereochemistry, making it an attractive building block for the stereoselective synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of both purine (B94841) and pyrimidine (B1678525) nucleoside analogs, which are crucial components in the development of antiviral and anticancer drugs.
Synthesis of the Starting Material: this compound
A high-yield preparation of the acetonide-protected lactone is a critical first step. The following protocol is adapted from a method that provides the product in excellent yield and purity.
Experimental Protocol: Synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone
This protocol describes a high-yield synthesis of the acetonide starting material.
| Step | Reagent/Solvent | Conditions | Duration | Yield |
| 1 | D-glucurono-6,3-lactone, Acetone, CuCl₂·2H₂O | Reflux | 8 hours | 88% |
Methodology:
-
To a solution of D-glucurono-6,3-lactone in acetone, add a catalytic amount of copper(II) chloride dihydrate (CuCl₂·2H₂O).
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product, 1,2-O-isopropylidene-D-glucurono-6,3-lactone, is typically of high purity and can be used in subsequent steps without further purification.
Caption: Synthesis of this compound.
Synthesis of Purine Nucleoside Analogs
This compound can be elaborated into various sugar derivatives suitable for glycosylation reactions. A common strategy involves the synthesis of acetylated N-benzylglucofuran- and glucopyranuronamides, which can then be coupled with silylated purine bases.
General Workflow for Purine Nucleoside Analog Synthesis
Caption: Workflow for Purine Nucleoside Analog Synthesis.
Experimental Protocol: Synthesis of a Purine Nucleoside Analog
This protocol is based on the N-glycosylation of a silylated purine with an activated glucuronic acid derivative.
| Step | Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Conditions | Product |
| 1 | Activated Sugar Derivative | Silylated 2-acetamido-6-chloropurine (B1275489) | Trimethylsilyl (B98337) triflate (TMSOTf) | Anhydrous conditions | Protected N9 and N7 purine nucleosides |
Methodology:
-
Preparation of the Activated Sugar Donor: Convert this compound to a suitable glycosyl donor, such as an acetylated N-benzylglucofuranuronamide, through standard functional group manipulations.
-
Silylation of the Purine Base: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend 2-acetamido-6-chloropurine in hexamethyldisilazane (B44280) (HMDS) with a catalytic amount of ammonium (B1175870) sulfate. Reflux the mixture until a clear solution is obtained, indicating complete silylation. Remove excess HMDS under vacuum.
-
N-Glycosylation:
-
Dissolve the silylated purine base and the activated sugar donor in a dry, aprotic solvent (e.g., anhydrous acetonitrile (B52724) or dichloromethane).
-
Cool the solution to 0 °C.
-
Add trimethylsilyl triflate (TMSOTf) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting materials.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by silica (B1680970) gel column chromatography to separate the N9 and N7 isomers.
-
-
Deprotection: Remove the protecting groups (e.g., acetonide, acetyl, benzyl) under appropriate conditions (e.g., acid hydrolysis for the acetonide, Zemplén deacetylation for acetyl groups, and catalytic hydrogenation for benzyl (B1604629) groups) to yield the final nucleoside analog.
Synthesis of Pyrimidine Nucleoside Analogs
The synthesis of pyrimidine nucleoside analogs from D-glucuronic acid derivatives has also been established. The general approach involves the condensation of a silylated pyrimidine base with an activated glucuronic acid derivative.
Experimental Protocol: Synthesis of Pyrimidine Nucleosides of D-Glucuronic Acid
This protocol outlines the synthesis of pyrimidine nucleosides from D-glucuronic acid derivatives, as described in early literature.[1]
| Nucleobase | Activating Agent for Sugar | Key Conditions | Product |
| Thymine | Acetobromoglucurono-6,3-lactone | Reaction in the presence of mercury(II) cyanide | Thymine nucleoside of glucuronic acid |
| Uracil | Acetobromoglucurono-6,3-lactone | Reaction in the presence of mercury(II) cyanide | Uracil nucleoside of glucuronic acid |
| Cytosine | Acetobromoglucurono-6,3-lactone | Reaction in the presence of mercury(II) cyanide | Cytosine nucleoside of glucuronic acid |
Methodology (General):
-
Preparation of the Glycosyl Halide: D-Glucurono-6,3-lactone is first per-acetylated and then converted to the corresponding glycosyl bromide (acetobromoglucurono-6,3-lactone) using standard procedures (e.g., HBr in acetic acid).
-
Silylation of the Pyrimidine Base: Silylate the desired pyrimidine base (thymine, uracil, or cytosine) using a suitable silylating agent like hexamethyldisilazane (HMDS) to enhance its solubility and nucleophilicity.
-
Glycosylation:
-
In a dry reaction vessel, combine the silylated pyrimidine base with the acetobromoglucurono-6,3-lactone in an anhydrous solvent.
-
Add a promoter, such as mercury(II) cyanide, to facilitate the condensation reaction.
-
Stir the reaction mixture at an appropriate temperature until the reaction is complete as monitored by TLC.
-
-
Purification: Following an aqueous work-up, the crude product is purified using column chromatography to isolate the desired pyrimidine nucleoside analog.
-
Deprotection: The acetyl protecting groups are removed, typically by treatment with methanolic ammonia (B1221849) or sodium methoxide (B1231860) in methanol, to yield the final deprotected nucleoside.
Logical Relationship of Synthetic Pathways
Caption: Synthetic pathways from this compound.
Conclusion
This compound serves as a readily accessible and stereochemically defined precursor for the synthesis of a variety of nucleoside analogs. The protocols and workflows outlined in this document provide a foundation for researchers and drug development professionals to explore the synthesis of novel purine and pyrimidine nucleosides with potential therapeutic applications. The versatility of this starting material allows for the introduction of diverse functionalities on both the sugar and the nucleobase moieties, enabling the generation of libraries of compounds for biological screening.
References
Application Notes and Protocols for Glycosylation Reactions with D-Glucurono-6,3-lactone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for key glycosylation reactions involving D-glucurono-6,3-lactone derivatives. These methods are crucial for the synthesis of various biologically active molecules, including drug metabolites, flavonoid glycosides, and opioid derivatives.
Introduction
D-glucurono-6,3-lactone is a versatile starting material in carbohydrate chemistry, particularly for the synthesis of glucuronides.[1] Glucuronidation is a major pathway in phase II drug metabolism, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a substrate, increasing its water solubility and facilitating its excretion.[2][3] Synthesizing these glucuronide metabolites is essential for studying drug efficacy, metabolism, and toxicology. This document outlines chemical methods for preparing key glucuronic acid donors and their application in glycosylation reactions with various acceptor molecules.
I. Preparation of Key D-Glucurono-6,3-lactone Derivatives and Donors
Synthesis of 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone
This peracetylated derivative is a common intermediate for the synthesis of other glucuronolactone (B27817) derivatives.[1]
Protocol:
-
Dissolve D-glucurono-6,3-lactone in acetic anhydride (B1165640) and glacial acetic acid.
-
Add perchloric acid as a catalyst.
-
Stir the reaction mixture until completion (monitor by TLC).
-
Work up the reaction mixture to isolate the product.
-
Purify by column chromatography.
| Reactant | Reagents | Catalyst | Yield | Reference |
| D-glucurono-6,3-lactone | Acetic anhydride, Glacial acetic acid | Perchloric acid | 90% | [1] |
Synthesis of Methyl (2,3,4-tri-O-acetyl-α-d-glucopyranosyl bromide)uronate
This glycosyl bromide is a key donor for Koenigs-Knorr glycosylation reactions.
Protocol:
-
Add methyl 1,2,3,4-tetra-O-acetyl-D-glucuronic acid to an acetic acid solution of hydrogen bromide (33%).
-
Maintain the temperature below 10°C initially, then allow it to warm to room temperature.
-
Stir for 2 hours.
-
Work up the reaction to isolate the crude product.
-
Recrystallize from a suitable solvent to obtain the pure glycosyl bromide.
| Starting Material | Reagents | Reaction Time | Key Product | Reference |
| Methyl 1,2,3,4-tetra-O-acetyl-D-glucuronic acid | 33% HBr in Acetic Acid | 2 hours | Acetobromo-α-D-glucuronic acid methyl ester | [4] |
II. Glycosylation Protocols
Koenigs-Knorr Glycosylation: Synthesis of Morphine-6-glucuronide
Morphine-6-glucuronide (M6G) is a pharmacologically active metabolite of morphine.[5] The Koenigs-Knorr reaction is a classical method for its synthesis.[5]
Protocol:
-
Protection of Morphine: Protect the 3-hydroxyl group of morphine (e.g., as an acetyl ester) to prevent side reactions.
-
Glycosylation:
-
Dissolve 3-O-acetylmorphine and methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranuronate in anhydrous dichloromethane.
-
Add freshly prepared silver carbonate as a promoter.
-
Stir the reaction mixture in the dark at room temperature for 48-72 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove silver salts.
-
Concentrate the filtrate to obtain the crude protected M6G.
-
-
Deprotection:
-
Dissolve the crude protected M6G in methanol.
-
Add a solution of sodium hydroxide (B78521) to hydrolyze the acetate (B1210297) and methyl ester groups.
-
Monitor the deprotection by TLC or HPLC.
-
Neutralize the mixture with dilute hydrochloric acid to pH ~7.
-
Concentrate the solution to obtain crude M6G.
-
-
Purification:
-
Purify the crude M6G using preparative reverse-phase HPLC with a C18 column. A common mobile phase is a gradient of acetonitrile (B52724) in water with a small amount of formic acid.[5]
-
| Acceptor | Glycosyl Donor | Promoter | Reaction Time | Key Product | Reference |
| 3-O-acetylmorphine | Methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranuronate | Silver carbonate | 48-72 hours | Morphine-6-glucuronide | [5] |
Trichloroacetimidate-Mediated Glycosylation: Synthesis of Quercetin-3'-O-glucuronide
The use of trichloroacetimidate (B1259523) donors often provides high yields and stereoselectivity in glycosylation reactions.
Protocol:
-
Preparation of the Trichloroacetimidate Donor: Prepare the methyl ester trichloroacetimidate donor from D-(+)-glucurono-3,6-lactone in a four-step synthesis with a 60% overall yield.
-
Glycosylation:
-
Dissolve the protected quercetin (B1663063) acceptor and the trichloroacetimidate donor in an anhydrous solvent (e.g., dichloromethane).
-
Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂).
-
Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
-
Deprotection and Purification:
-
Quench the reaction and perform an aqueous work-up.
-
Remove the protecting groups (e.g., benzyl (B1604629) and acetyl groups) via hydrogenolysis and hydrolysis.
-
Purify the final product by preparative HPLC.
-
| Acceptor | Glycosyl Donor | Catalyst | Yield | Stereoselectivity | Reference |
| Protected Quercetin | Methyl ester trichloroacetimidate of glucuronic acid | BF₃·OEt₂ | 11% (overall) | Exclusive β-anomer |
Microwave-Assisted Glycosylation of Phenols
Microwave-assisted synthesis can significantly reduce reaction times and improve yields in glycosylation reactions.
Protocol:
-
Mix the phenolic acceptor, D-glucuronic acid, and a solid acid catalyst (e.g., sulfuric acid on silica) in a microwave reactor vessel.
-
Irradiate the mixture with microwaves at a controlled temperature (e.g., 80-100°C) for a short duration (e.g., 10-30 minutes).
-
After cooling, dissolve the reaction mixture in a suitable solvent and filter to remove the catalyst.
-
Evaporate the solvent and purify the product by column chromatography.
| Acceptor | Glycosyl Donor | Catalyst | Reaction Time | Yield | Key Product | Reference |
| Phenol | D-glucuronic acid | H₂SO₄ on Silica | 30 s | High | Ortho-acylated phenol | [6] |
| Various Alcohols | D-glucuronic acid | H₂SO₄ on Silica | < 10 min | Good | β-adducts | [7] |
III. Signaling Pathways and Experimental Workflows
UDP-Glucuronosyltransferase (UGT) Metabolic Pathway
This pathway illustrates the enzymatic conjugation of a drug with glucuronic acid, a key step in drug metabolism.[2][8]
Caption: General pathway of drug glucuronidation catalyzed by UGTs.
Opioid Receptor Signaling: Morphine vs. Morphine-6-Glucuronide
Both morphine and its metabolite M6G act on μ-opioid receptors, but with different affinities and efficacies, leading to varied analgesic and side-effect profiles.[9][10]
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. zhishangchemical.com [zhishangchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwave assisted chemistry: A rapid and regioselective route for direct <i>ortho</i>-acylation of phenols and naphthols by methanesulfonic acid as catalyst - Arabian Journal of Chemistry [arabjchem.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Explanation at the opioid receptor level for differing toxicity of morphine and morphine 6-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morphine-6β-glucuronide has a higher efficacy than morphine as a mu-opioid receptor agonist in the rat locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Glucuronide Prodrugs: A Detailed Guide for Researchers
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucuronidation is a major phase II metabolic pathway in mammals, enhancing the water solubility of xenobiotics and facilitating their excretion. This process can be strategically employed in drug design to create glucuronide prodrugs. These prodrugs are typically inactive and less toxic than the parent drug. They are designed to be stable in systemic circulation and to release the active therapeutic agent at a specific target site, often mediated by the enzyme β-glucuronidase, which is found at elevated levels in certain pathological environments like necrotic tumor tissues.[1] This targeted drug release mechanism can significantly improve the therapeutic index of potent drugs, particularly in cancer chemotherapy.[2][3]
This document provides detailed methodologies for the chemical and enzymatic synthesis of glucuronide prodrugs, along with protocols for their purification and characterization.
Key Design Criteria for Glucuronide Prodrugs
The successful design of a glucuronide prodrug hinges on four key criteria:[1]
-
Enhanced Water Solubility: The addition of the glucuronic acid moiety should increase the aqueous solubility of the parent drug, which is often hydrophobic.[4]
-
Stability in Blood: The glucuronide linkage must be stable in the bloodstream to prevent premature drug release.
-
Decreased Cytotoxicity: The prodrug form should exhibit significantly lower toxicity compared to the active drug.
-
Efficient Enzymatic Cleavage: The prodrug must be an effective substrate for β-glucuronidase to ensure targeted release of the active drug.
Synthesis Strategies
The preparation of glucuronide prodrugs can be broadly categorized into chemical and enzymatic methods.
Chemical Synthesis of Glucuronide Prodrugs
Chemical synthesis offers versatility in terms of the types of drugs that can be glucuronidated. The most common approaches involve the glycosylation of the drug (aglycone) with a protected glucuronic acid donor.
Caption: General workflow for the chemical synthesis of glucuronide prodrugs.
The Koenigs-Knorr reaction is a classical method for glycoside synthesis, involving the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.[5][6][7]
Experimental Protocol: Synthesis of a Phenolic Glucuronide via Koenigs-Knorr Reaction
-
Preparation of the Glycosyl Donor (Acetobromo-α-D-glucuronic acid methyl ester):
-
Start with commercially available methyl (2,3,4-tri-O-acetyl)-D-glucopyranuronate.
-
Dissolve the starting material in a minimal amount of acetic anhydride.
-
Slowly add a solution of hydrogen bromide in acetic acid (e.g., 33% HBr in AcOH) at 0°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-water and extract the product with dichloromethane (B109758).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude glycosyl bromide, which is often used immediately in the next step.
-
-
Glycosylation:
-
Dissolve the parent drug (containing a phenolic hydroxyl group, 1.0 equivalent) and the freshly prepared glycosyl bromide (1.2 equivalents) in anhydrous dichloromethane.
-
Add powdered anhydrous silver(I) oxide (2.0 equivalents) and activated molecular sieves (4 Å) to the solution.
-
Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with dichloromethane.[8]
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
-
Deprotection (Zemplén deacetylation):
-
Dissolve the crude protected glucuronide in anhydrous methanol (B129727).
-
Add a catalytic amount of sodium methoxide (B1231860) (e.g., 0.1 M solution in methanol) until the pH reaches 9-10.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Neutralize the reaction with Amberlite® IR120 (H+) resin, filter, and concentrate the filtrate.
-
-
Saponification of the Methyl Ester:
-
Dissolve the deacetylated product in a mixture of methanol and water.
-
Add lithium hydroxide (B78521) (1.5 equivalents) and stir at room temperature for 4-6 hours.
-
Acidify the reaction mixture to pH 3-4 with dilute HCl.
-
Purify the final glucuronide prodrug by preparative HPLC.
-
This method utilizes a trichloroacetimidate-activated glucuronic acid donor, which often provides higher yields and better stereoselectivity under milder conditions compared to the Koenigs-Knorr reaction. The reaction is typically promoted by a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF3·OEt2).[9][10]
Experimental Protocol: Synthesis using a Trichloroacetimidate (B1259523) Donor
-
Preparation of the Glycosyl Donor (Glucuronyl Trichloroacetimidate):
-
Begin with a suitably protected methyl glucuronate (e.g., acetylated).
-
Selectively deprotect the anomeric position (C1-hydroxyl) if it is protected.
-
Dissolve the hemiacetal in anhydrous dichloromethane.
-
Add trichloroacetonitrile (B146778) (1.5 equivalents) and a catalytic amount of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture and purify the trichloroacetimidate donor by column chromatography on silica (B1680970) gel.
-
-
Glycosylation:
-
Dissolve the parent drug (1.0 equivalent) and the glucuronyl trichloroacetimidate donor (1.2 equivalents) in anhydrous dichloromethane under an argon atmosphere.[10]
-
Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature.[10]
-
Cool the mixture to -40°C.
-
Add a solution of TMSOTf (0.1-0.2 equivalents) in dichloromethane dropwise.[10]
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Quench the reaction by adding a few drops of triethylamine (B128534) or saturated sodium bicarbonate solution.[10]
-
Filter through Celite®, wash with dichloromethane, and concentrate the filtrate.
-
-
Deprotection and Purification:
-
Follow the deprotection (Zemplén deacetylation and saponification) and purification steps as described in the Koenigs-Knorr protocol.
-
Enzymatic Synthesis of Glucuronide Prodrugs
Enzymatic synthesis offers high regio- and stereoselectivity, often without the need for protecting groups, making it an attractive "green" alternative to chemical methods. The most common enzymatic approach utilizes UDP-glucuronosyltransferases (UGTs).
This method employs microorganisms, such as Saccharomyces cerevisiae (yeast) or Streptomyces species, that have been engineered to express the necessary enzymes for glucuronidation.[11][12]
Experimental Protocol: Yeast-Mediated Glucuronidation
-
Yeast Strain and Culture Preparation:
-
Use a Saccharomyces cerevisiae strain co-expressing a human UGT isoform (e.g., UGT1A6) and UDP-glucose-6-dehydrogenase (UGDH).[11]
-
Prepare a preculture by inoculating a single colony into a suitable minimal medium (e.g., SD medium lacking uracil (B121893) and histidine for plasmid selection) and grow overnight at 30°C with shaking.
-
Inoculate the main culture medium (e.g., YPD medium) with the preculture and grow until the optical density at 600 nm (OD600) reaches the mid-log phase (approx. 1.0-2.0).
-
-
Biotransformation:
-
Harvest the yeast cells by centrifugation (e.g., 3000 x g for 5 minutes).
-
Wash the cell pellet with a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Resuspend the cells in the reaction buffer to a desired cell density (e.g., 50 mg/mL wet cell weight).
-
Add the parent drug (substrate) to the cell suspension. The final concentration will depend on the substrate's solubility and the enzyme's activity (typically in the µM to mM range).
-
Add a glucose source (e.g., 8% glucose) to the reaction mixture to provide the precursor for UDP-glucuronic acid.[11]
-
Incubate the reaction mixture at 30°C with gentle shaking for 24-72 hours.
-
-
Product Extraction and Purification:
-
Separate the cells from the supernatant by centrifugation.
-
The glucuronide product is typically found in the supernatant.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate) or pass it through a solid-phase extraction (SPE) column to isolate the product.
-
Purify the glucuronide prodrug using preparative HPLC.
-
Data Presentation: Synthesis of Glucuronide Prodrugs
| Parent Drug | Synthesis Method | Glucuronide Linkage | Yield (%) | Reference |
| Quercetin | Chemical (Imidate donor) | O-glucuronide | 11 (overall) | [13] |
| Duocarmycin analogue | Chemical (Imidate donor) | O-glucuronide | 43-59 | [13] |
| Resveratrol | Chemical (Trichloroacetimidate) | O-glucuronide | 89-94 | [9] |
| CI-994 analogue | Chemical (Isocyanate coupling) | O-glucuronyl carbamate | 86 | [13] |
| Fluoroquinolones | Chemical (from Glucurono-6,3-lactone) | N-carbamoyl glucuronide | 64 (Step 1), 72-92 (Step 2) | [14] |
| Etoposide (B1684455) | Chemical | O-glucuronide | Not specified | [15] |
| Mycophenolic acid | Enzymatic (Streptomyces sp.) | Acyl glucuronide | Not specified | [12] |
| 7-Hydroxycoumarin | Enzymatic (Yeast biotransformation) | O-glucuronide | Not specified | [11] |
Purification and Characterization
Proper purification and structural confirmation are critical to ensure the quality and identity of the synthesized glucuronide prodrug.
Purification Protocol
-
Initial Work-up: After the reaction, quench any remaining reagents and remove solid materials by filtration.
-
Extraction: Perform a liquid-liquid extraction to separate the product from water-soluble impurities. The choice of solvent will depend on the polarity of the prodrug.
-
Column Chromatography: For crude purification, flash column chromatography on silica gel is commonly used. A gradient of solvents (e.g., ethyl acetate (B1210297) in hexanes, or methanol in dichloromethane) is typically employed.
-
High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity (>95%), reversed-phase HPLC is the method of choice. A C18 column with a gradient of acetonitrile (B52724) or methanol in water (often with 0.1% trifluoroacetic acid or formic acid) is frequently used.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Key signals to identify include the anomeric proton of the glucuronic acid (typically a doublet between 4.5-5.5 ppm) and signals from the parent drug. A triplet at around 1.24 ppm can be indicative of an ethyl glucuronide.[16]
-
¹³C NMR: Confirms the carbon skeleton of the prodrug.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between the glucuronic acid moiety and the parent drug, confirming the site of glucuronidation.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the prodrug, confirming its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Used for structural elucidation. Glucuronides often show characteristic neutral losses of 176 Da (the glucuronic acid moiety). In negative ion mode, characteristic fragment ions at m/z 175 and 113 are often observed, corresponding to fragments of the glucuronic acid.[17]
-
Mechanism of Action: β-Glucuronidase-Mediated Prodrug Activation
The therapeutic rationale for glucuronide prodrugs in cancer therapy is the elevated activity of β-glucuronidase in the tumor microenvironment, particularly in necrotic regions.[2]
Caption: Targeted activation of a glucuronide prodrug in the tumor microenvironment.
Signaling Pathway: Doxorubicin-Induced Apoptosis
Many glucuronide prodrugs have been developed for anticancer agents like doxorubicin (B1662922). Once released, doxorubicin exerts its cytotoxic effects through various mechanisms, including the induction of apoptosis.
Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.[2][18][19]
References
- 1. Differences in Doxorubicin-Induced Apoptotic Signaling in Adult and Immature Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. karger.com [karger.com]
- 4. Design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 7. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TCI Practical Example: The Regioselective Koenigs-Knorr-Type Glycosylation of Carbohydrates Using a Borinic Acid Ester Catalyst | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Practical one-step glucuronidation via biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Prodrug Mono Therapy: synthesis and biological evaluation of an etoposide glucuronide-prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. e-century.us [e-century.us]
Application Notes and Protocols for NMR Monitoring of D-Glucurono-6,3-lactone Acetonide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the real-time monitoring of the synthesis of D-Glucurono-6,3-lactone acetonide. This protected form of D-Glucurono-6,3-lactone is a valuable intermediate in the synthesis of various biologically active molecules. In-situ NMR monitoring offers significant advantages over traditional chromatographic techniques by providing real-time kinetic and mechanistic data without the need for sample quenching and workup.
Introduction to NMR Reaction Monitoring
NMR spectroscopy is a powerful analytical technique for elucidating molecular structures and dynamics. Its application to reaction monitoring, particularly ¹H NMR, allows for the simultaneous observation and quantification of reactants, intermediates, and products in a reaction mixture. This enables the determination of reaction kinetics, assessment of reaction completeness, and identification of potential side products. Quantitative NMR (qNMR) provides a metrological approach to determine the purity and concentration of analytes with high precision.[1]
This document focuses on the acid-catalyzed protection of D-Glucurono-6,3-lactone with acetone (B3395972) to form this compound, a common reaction in carbohydrate chemistry.
Reaction Scheme and Monitoring Strategy
The synthesis of this compound involves the reaction of D-Glucurono-6,3-lactone with acetone in the presence of an acid catalyst.
Reaction:
D-Glucurono-6,3-lactone + Acetone (H⁺ catalyst) ⇌ this compound + H₂O
The progress of this reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of signals corresponding to the starting material and the appearance of signals for the product. Specifically, the anomeric proton of the lactone and the methyl protons of the acetonide group provide distinct and well-resolved signals suitable for quantification.
Data Presentation
The following tables summarize the key ¹H and ¹³C NMR chemical shifts for the reactant and product, as well as a representative dataset for the reaction progress.
Table 1: ¹H and ¹³C NMR Chemical Shifts
| Compound | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| D-Glucurono-6,3-lactone (in D₂O) | H-1 | ~5.6 | ~103 |
| H-2 | ~4.6 | ~75 | |
| H-3 | ~4.5 | ~74 | |
| H-4 | ~4.7 | ~82 | |
| H-5 | ~4.3 | ~72 | |
| This compound (in CDCl₃) | H-1 | 5.95 (d) | 105.2 |
| H-2 | 4.85 (d) | 86.5 | |
| H-3 | 4.70 (m) | 78.9 | |
| H-4 | 4.60 (m) | 76.8 | |
| H-5 | 4.50 (m) | 72.1 | |
| Acetonide CH₃ | 1.50 (s), 1.35 (s) | 26.8, 26.2 |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Table 2: Representative Reaction Monitoring Data
| Time (minutes) | Integral of Lactone H-1 | Integral of Acetonide CH₃ (1.50 ppm) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 15 | 0.85 | 0.15 | 15 |
| 30 | 0.70 | 0.30 | 30 |
| 60 | 0.45 | 0.55 | 55 |
| 90 | 0.25 | 0.75 | 75 |
| 120 | 0.10 | 0.90 | 90 |
| 180 | < 0.05 | > 0.95 | >95 |
Experimental Protocols
4.1. Materials and Reagents
-
D-Glucurono-6,3-lactone
-
Acetone-d₆ (for use as both reactant and NMR solvent)
-
Sulfuric acid (catalyst)
-
NMR tubes (5 mm)
-
Internal standard (e.g., 1,4-dioxane (B91453) or dimethyl sulfone)
4.2. Protocol for In-situ ¹H NMR Monitoring
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of D-Glucurono-6,3-lactone and a known amount of the internal standard into an NMR tube.
-
Add 0.6 mL of acetone-d₆ to the NMR tube.
-
Gently shake the tube to dissolve the solids.
-
Acquire an initial ¹H NMR spectrum (t=0) to record the chemical shifts and integrals of the starting material and the internal standard.
-
-
Reaction Initiation:
-
Carefully add a catalytic amount of sulfuric acid (e.g., 1-2 µL of a dilute solution in acetone-d₆) to the NMR tube.
-
Quickly cap the tube, invert it several times to mix, and place it in the NMR spectrometer.
-
-
NMR Data Acquisition:
-
Set the spectrometer to acquire ¹H NMR spectra at regular intervals (e.g., every 5-15 minutes) for a desired period (e.g., 3-4 hours).
-
Ensure that the acquisition parameters are optimized for quantitative measurements, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic signals of the starting material (e.g., the anomeric proton) and the product (e.g., the methyl protons of the acetonide group), as well as the signal of the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration or percent conversion as a function of time to determine the reaction kinetics.
-
Visualizations
5.1. Reaction Pathway
Caption: Acid-catalyzed synthesis of this compound.
5.2. Experimental Workflow
Caption: Workflow for in-situ NMR monitoring of the reaction.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone is a key intermediate in the synthesis of various carbohydrate-based compounds with significant applications in drug development and medicinal chemistry.[1][2] Its rigid furanose structure, protected by the isopropylidene group, makes it a valuable chiral building block for the synthesis of complex molecules, including nucleoside analogs and other bioactive compounds. Glucuronic acid and its derivatives are crucial in drug metabolism, aiding in the solubilization and excretion of various compounds.[1] The lactone form can be a precursor to a variety of derivatives with potential therapeutic activities, including anti-inflammatory, antioxidant, and detoxifying properties.[1] This document provides detailed protocols for the large-scale synthesis of this lactone, starting from readily available D-glucose, with a focus on methodologies suitable for pilot plant and industrial production.
Applications in Drug Development
-
Chiral Precursor: Serves as a fundamental chiral pool material for the synthesis of enantiomerically pure pharmaceuticals.
-
Intermediate for Bioactive Molecules: Utilized in the synthesis of compounds with potential hepatoprotective effects and for the preparation of 1-O-acyl glucuronides of anti-inflammatory agents.[3][4]
-
Glucuronidation: Acts as a precursor for introducing the glucuronyl moiety to drug molecules, which can improve their pharmacokinetic properties.[1]
-
Synthesis of Novel Carbohydrate Derivatives: Enables the creation of novel sugar-based therapeutics, including aza- and thiosugars with potential applications as enzyme inhibitors or mimics of biological ligands.
Synthetic Workflow
The overall synthetic strategy involves a four-step process commencing from D-glucose. The workflow is designed to be scalable, with considerations for purification and handling of materials in larger quantities.
Caption: Synthetic pathway from D-Glucose to the target lactone.
Experimental Protocols
The following protocols are adapted for large-scale synthesis. All operations should be conducted in appropriate reactors and with necessary safety precautions for handling flammable solvents and reagents.
Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This step involves the protection of the hydroxyl groups of D-glucose using acetone (B3395972) in the presence of an acid catalyst.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| D-Glucose | 180.16 | 10.0 | 55.5 |
| Acetone | 58.08 | 100.0 | 1721.8 |
| Sulfuric Acid (conc.) | 98.08 | 1.0 | 10.2 |
Procedure:
-
To a suitable reactor equipped with a mechanical stirrer and cooling system, add acetone.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 10°C.
-
Add D-glucose portion-wise to the cooled acetone-sulfuric acid mixture with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or HPLC.
-
Upon completion, neutralize the reaction mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude syrup.
-
The crude product can be purified by recrystallization from a suitable solvent system like cyclohexane (B81311) to yield crystalline 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[5]
Quantitative Data:
| Parameter | Value |
| Starting Material | D-Glucose |
| Product | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose |
| Theoretical Yield | 14.45 kg |
| Typical Actual Yield | 11.6 - 13.0 kg (80-90%) |
Step 2: Selective Hydrolysis to 1,2-O-isopropylidene-α-D-glucofuranose
This step involves the selective removal of the 5,6-O-isopropylidene group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 260.28 | 10.0 | 38.4 |
| Acetic Acid (40% aqueous solution) | 60.05 | As required | - |
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in 40% aqueous acetic acid in a reactor.
-
Heat the mixture to approximately 70°C and maintain for 50-60 minutes.[3] Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as ethyl acetate (B1210297).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent to yield 1,2-O-isopropylidene-α-D-glucofuranose.
Quantitative Data:
| Parameter | Value |
| Starting Material | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose |
| Product | 1,2-O-isopropylidene-α-D-glucofuranose |
| Theoretical Yield | 8.46 kg |
| Typical Actual Yield | 7.2 - 7.6 kg (85-90%) |
Step 3: Oxidation to the Sodium Salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid
This step involves the selective oxidation of the primary alcohol at the C-6 position.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 1,2-O-isopropylidene-α-D-glucofuranose | 220.22 | 5.0 | 22.7 |
| Platinum on Carbon (10%) | - | 0.5 | - |
| Sodium Carbonate | 105.99 | As required | - |
| Water | 18.02 | As required | - |
| Oxygen | 32.00 | - | - |
Procedure:
-
Dissolve 1,2-O-isopropylidene-α-D-glucofuranose in water in a reactor equipped with a gas inlet and a robust stirring mechanism.
-
Adjust the pH of the solution to 8-9 using an aqueous solution of sodium carbonate.[3]
-
Add 10% Platinum on Carbon catalyst to the mixture.
-
Introduce a constant stream of pure oxygen into the reaction mixture with vigorous stirring for 24 hours.[3]
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, filter the catalyst from the reaction mixture. The resulting aqueous solution contains the sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid and is used directly in the next step.
Quantitative Data:
| Parameter | Value |
| Starting Material | 1,2-O-isopropylidene-α-D-glucofuranose |
| Product | Sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid |
| Expected Yield | Quantitative (in solution) |
Step 4: Acidification and Lactonization to 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone
The final step involves the acidification of the uronic acid salt to induce lactonization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| Aqueous solution from Step 3 | - | Entire batch |
| Sulfuric Acid (dilute solution) | 98.08 | As required |
| Ethyl Acetate | 88.11 | As required |
Procedure:
-
Transfer the aqueous solution of the sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid to a reactor.
-
Cool the solution in an ice bath and slowly add a dilute solution of sulfuric acid with stirring until the pH reaches 2.[3]
-
Immediately extract the product from the acidified aqueous solution with ethyl acetate. Perform multiple extractions to ensure complete recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the ethyl acetate solution under reduced pressure to yield the crude lactone.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone. For large-scale purification, crystallization is the preferred method.
Quantitative Data:
| Parameter | Value |
| Starting Material | Sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid |
| Product | 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone |
| Theoretical Yield (from 5 kg of Monoacetone Glucose) | 4.91 kg |
| Typical Actual Yield | 3.9 - 4.4 kg (80-90%) |
Safety and Handling
-
Acetone and Ethyl Acetate: Highly flammable liquids. Handle in a well-ventilated area away from ignition sources.
-
Sulfuric Acid: Corrosive. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Platinum on Carbon: Flammable solid, especially when dry. Handle with care and keep wet.
-
Oxygen: Strong oxidizer. Ensure proper handling and use in a well-ventilated area.
This comprehensive guide provides a robust and scalable method for the synthesis of 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone, a valuable intermediate for the pharmaceutical industry. The protocols are designed to be adaptable to various scales of production, from laboratory to pilot plant.
References
- 1. synthose.com [synthose.com]
- 2. 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone | 20513-98-8 | MI04759 [biosynth.com]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. Preparation of derivatives of L-idose and L-iduronic acid from 1,2-O-isopropylidene-alpha-D-glucofuranose by way of acetylenic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synthose.com [synthose.com]
Application Notes and Protocols: Synthesis of Heparan Sulfate Oligosaccharides Using D-Glucurono-6,3-lactone Acetonide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of heparan sulfate (B86663) (HS) oligosaccharides, utilizing D-Glucurono-6,3-lactone acetonide as a key starting material. This approach offers a cost-effective and efficient pathway to obtaining valuable HS fragments for various research and drug development applications.
Heparan sulfate oligosaccharides are complex carbohydrates involved in a multitude of biological processes, including cell signaling, inflammation, and viral entry. Access to structurally defined HS oligosaccharides is crucial for understanding their structure-activity relationships and for developing novel therapeutics. The chemoenzymatic and modular chemical synthesis strategies outlined herein leverage the readily available D-Glucurono-6,3-lactone to construct key glucuronic acid donor building blocks, which are subsequently used in the assembly of heparan sulfate chains.
Overview of the Synthetic Strategy
The synthesis of heparan sulfate oligosaccharides from D-Glucurono-6,3-lactone involves a multi-step process that begins with the protection of the lactone, followed by its conversion into a suitable glycosyl donor. This donor is then used in glycosylation reactions to form disaccharide units, which are the repeating motifs of heparan sulfate. Further elongation, selective deprotection, and sulfation steps lead to the desired oligosaccharide.
A key starting point for this synthetic route is the formation of 1,2-O-isopropylidene-D-glucurono-6,3-lactone, the acetonide derivative, which serves as a versatile intermediate for the introduction of various protecting groups.[1] This modular approach allows for the precise control over the sulfation pattern of the final heparan sulfate oligosaccharide, which is critical for its biological activity.[2]
Experimental Protocols
Preparation of 1,2-O-isopropylidene-D-glucurono-6,3-lactone (Acetonide)
This protocol describes the synthesis of the key acetonide intermediate from D-glucurono-6,3-lactone.
Materials:
-
D-glucurono-6,3-lactone
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of D-glucurono-6,3-lactone (1.0 g, 5.68 mmol) and anhydrous copper(II) chloride dihydrate (1.0 g) in acetone (50 mL) is refluxed for 8 hours.[1]
-
The reaction mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in chloroform and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1,2-O-isopropylidene-D-glucurono-6,3-lactone.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | D-glucurono-6,3-lactone | [1] |
| Product | 1,2-O-isopropylidene-D-glucurono-6,3-lactone | [1] |
| Yield | 88% | [1] |
| Reaction Time | 8 hours | [1] |
Synthesis of a Protected Glucuronic Acid Donor
From the acetonide, a variety of protected glucuronic acid donors can be synthesized. The choice of protecting groups is crucial for the subsequent steps of oligosaccharide assembly and selective sulfation.[2][3] A common strategy involves the use of orthogonal protecting groups that can be removed under specific conditions without affecting other groups.
This representative protocol outlines the conversion of a glucuronolactone (B27817) derivative to a glycosyl donor, a critical step for subsequent glycosylation reactions. While not starting directly from the acetonide, it illustrates the key transformations required.
Materials:
-
Protected D-glucurono-6,3-lactone derivative
-
Anhydrous methanol (B129727)
-
Sodium hydroxide (B78521)
-
Acetic anhydride (B1165640)
-
Anhydrous sodium acetate (B1210297)
-
Dichloromethane (DCM)
-
Sodium hydride (NaH)
Procedure:
-
The protected lactone is treated with sodium hydroxide in methanol to open the lactone ring and form the methyl ester.
-
The resulting free hydroxyl groups are acetylated using acetic anhydride and sodium acetate.
-
The anomeric acetate is then converted to a trichloroacetimidate (B1259523) donor using trichloroacetonitrile and a catalytic amount of sodium hydride in anhydrous dichloromethane.
Note: The specific protecting groups on the glucuronic acid backbone will determine the exact reaction conditions and reagents used. For a detailed example starting from D-glucuronolactone, refer to the synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate as described in Organic Syntheses.[4]
Glycosylation to Form Disaccharide Building Blocks
The protected glucuronic acid donor is then coupled with a suitably protected glucosamine (B1671600) acceptor to form a disaccharide. This is a key step in building the heparan sulfate backbone. The stereochemical outcome of the glycosylation is critical and can be influenced by the protecting groups on both the donor and acceptor.[3]
General Protocol:
-
The glucuronic acid donor and glucosamine acceptor are dissolved in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
A promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), is added at a low temperature (e.g., -78 °C).
-
The reaction is slowly warmed to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched, and the product is purified by column chromatography.
Quantitative Data for a Representative Glycosylation:
| Donor | Acceptor | Promoter | Solvent | Yield | Reference |
| Protected GlcA Donor | Protected GlcN Acceptor | TMSOTf | DCM | 50-90% | [5] |
Oligosaccharide Elongation, Deprotection, and Sulfation
The disaccharide building blocks are further elongated through a series of deprotection and glycosylation steps. Once the desired oligosaccharide length is achieved, the protecting groups are selectively removed to allow for regioselective sulfation at the desired positions (e.g., N-, 2-O, 6-O, and 3-O positions).
General Workflow:
-
Deprotection: Selective removal of a protecting group at the non-reducing end of the growing oligosaccharide to expose a free hydroxyl group.
-
Glycosylation: Coupling with another protected monosaccharide or disaccharide donor.
-
Iteration: Repetition of deprotection and glycosylation steps to build the desired oligosaccharide chain.
-
Final Deprotection: Removal of all protecting groups from the hydroxyl and amino functionalities that are to be sulfated.
-
Sulfation: Treatment with a sulfating agent (e.g., sulfur trioxide-pyridine complex) to introduce sulfate groups at the desired positions.
-
Global Deprotection: Removal of any remaining protecting groups to yield the final heparan sulfate oligosaccharide.
Visualizations
Synthetic Workflow from D-Glucurono-6,3-lactone
Caption: Synthetic workflow for heparan sulfate oligosaccharides.
Logical Relationship of Protecting Group Strategy
Caption: Modular synthesis requires a precise protecting group strategy.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. Modular Synthesis of Heparan Sulfate Oligosaccharides for Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STRATEGIES IN SYNTHESIS OF HEPARIN/HEPARAN SULFATE OLIGOSACCHARIDES: 2000–PRESENT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of D-Glucurono-6,3-lactone acetonide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of D-Glucurono-6,3-lactone acetonide.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Inefficient protection of the diol with acetone (B3395972). | Use an effective catalyst such as CuCl₂·2H₂O with acetone and reflux for an extended period (e.g., 8 hours) to drive the reaction to completion. This method has been shown to produce high yields (88%).[1] |
| Incomplete reaction or side reactions. | Ensure the starting D-glucurono-6,3-lactone is fully dissolved in a suitable solvent like pyridine (B92270) before adding the protecting group reagents.[1] | |
| Water present in the reaction mixture. | Use anhydrous solvents and reagents. The formation of acetals is an equilibrium reaction, and the presence of water can shift the equilibrium back towards the reactants.[1] | |
| Formation of Multiple Byproducts | Non-selective reactions. | A direct and high-yield synthesis of the isopropylidene derivative can be achieved using CuCl₂·2H₂O as a catalyst, which can provide high purity without the need for extensive purification.[1] |
| Use of harsh catalysts. | While strong acid catalysts like HClO₄ can be used for acetylation, they may lead to side products in other reaction steps.[1] Consider milder catalysts for the acetonide formation. | |
| Difficulties in Product Purification | Similar polarity of the product and byproducts. | Column chromatography on silica (B1680970) gel is an effective purification method. A solvent system of n-hexane:isopropyl alcohol (9:1) has been successfully used to isolate acetylated and benzoylated derivatives of the acetonide.[1] For the direct acetonide product, a chloroform:acetone (30:1) elution system can be used.[1] |
| Oily or resinous crude product. | After quenching the reaction (e.g., with ice water), if a resin forms, ensure thorough extraction with a suitable organic solvent like ethyl acetate (B1210297). Washing the organic layer with water can help remove water-soluble impurities.[1] | |
| Incomplete Acetonide Formation | Insufficient reaction time or temperature. | Refluxing the reaction mixture of D-glucurono-6,3-lactone with acetone and a catalyst like CuCl₂·2H₂O for 8 hours has been reported to give a high yield.[1] |
| Ineffective catalyst. | While various acid catalysts can be used for acetal (B89532) formation, CuCl₂·2H₂O has been specifically reported to be highly effective for this synthesis, resulting in an 88% yield.[1] |
Synthesis and Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most effective catalyst for the synthesis of this compound?
A1: Based on reported literature, using CuCl₂·2H₂O as a catalyst in acetone with reflux has been shown to be highly effective, yielding up to 88% of the desired product.[1] This method is noted for its high yield and the high purity of the resulting product, which may not require further purification.[1]
Q2: How can I minimize the formation of byproducts during the reaction?
A2: The choice of catalyst and reaction conditions is crucial. The use of CuCl₂·2H₂O in acetone is a direct and high-yield method that can minimize byproduct formation.[1] Additionally, ensuring anhydrous conditions is important, as water can lead to unwanted side reactions and a decrease in yield.[1]
Q3: What is the recommended method for purifying the crude product?
A3: Column chromatography on silica gel is the recommended purification method.[1] A suitable eluent system is chloroform:acetone (30:1), which has been successfully used to isolate the product.[1]
Q4: Can other protecting groups be used on the D-glucurono-6,3-lactone structure?
A4: Yes, acetyl and benzoyl groups are commonly used to protect the hydroxyl groups of D-glucurono-6,3-lactone and its derivatives.[1] For example, 5-O-acetyl and 5-O-benzoyl derivatives of the acetonide have been synthesized in high yields.[1]
Q5: What is a common starting material for the synthesis of D-glucurono-6,3-lactone?
A5: D-glucurono-6,3-lactone can be synthesized from readily available α-D-glucose through a multi-step process involving the formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, followed by selective deprotection and oxidation.[1]
Synthetic Pathway of this compound
Caption: High-yield synthesis of this compound.
Experimental Protocols
Synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone (this compound)
This protocol is adapted from a high-yield synthesis method.[1]
Materials:
-
D-glucurono-6,3-lactone
-
Acetone (anhydrous)
-
CuCl₂·2H₂O
-
Chloroform
-
Silica gel for column chromatography
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of D-glucurono-6,3-lactone (1 equivalent) in acetone, add CuCl₂·2H₂O (catalytic amount).
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
After 8 hours, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Elute the column with a solvent mixture of chloroform:acetone (30:1).
-
Combine the fractions containing the desired product and evaporate the solvent to yield pure 1,2-O-isopropylidene-D-glucurono-6,3-lactone (expect a yield of approximately 88%).[1]
Synthesis of 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone
This protocol describes the acetylation of the acetonide derivative.[1]
Materials:
-
1,2-O-isopropylidene-D-glucurono-6,3-lactone
-
Pyridine (anhydrous)
-
Acetic anhydride (B1165640)
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
n-hexane
-
Isopropyl alcohol
-
Round bottom flask
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve 1,2-O-isopropylidene-D-glucurono-6,3-lactone (1 equivalent) in pyridine in a round bottom flask.
-
Cool the mixture in an ice bath.
-
Add acetic anhydride (excess) dropwise to the cold solution.
-
Keep the reaction mixture in the refrigerator for 24 hours.
-
After 24 hours, pour the reaction mixture into a mixture of ice and water.
-
Extract the product with ethyl acetate (3 times).
-
Wash the combined organic layers with water.
-
Dry the ethyl acetate layer with anhydrous Na₂SO₄.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an eluent of n-hexane:isopropyl alcohol (9:1).
-
Combine the pure fractions and evaporate the solvent to obtain 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone.
References
Technical Support Center: Synthesis of D-Glucurono-6,3-lactone Acetonide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-Glucurono-6,3-lactone acetonide.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis of this compound, also known as 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone, typically starts from either D-glucurono-6,3-lactone or α-D-glucose.[1] The choice of starting material will dictate the overall synthetic strategy and the potential side reactions.
Q2: What is a standard, high-yield protocol for the synthesis of this compound from D-glucurono-6,3-lactone?
A frequently employed and high-yielding method involves the reaction of D-glucurono-6,3-lactone with acetone (B3395972) using a Lewis acid catalyst. One specific protocol reports a high yield of 88% when using copper(II) chloride dihydrate (CuCl₂·2H₂O) as the catalyst and refluxing in acetone.[1]
Q3: Can I synthesize this compound starting from α-D-glucose?
Yes, a multi-step synthesis starting from α-D-glucose is possible.[1] This process typically involves:
-
Formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
Selective hydrolysis of the 5,6-O-isopropylidene group to yield 1,2-O-isopropylidene-α-D-glucofuranose.
-
Oxidation of the primary alcohol at the C6 position to a carboxylic acid.
-
Acid-catalyzed lactonization to form the desired this compound.[1]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. A suitable solvent system for TLC analysis should be determined empirically, but mixtures of chloroform (B151607) and acetone or benzene (B151609) and methanol (B129727) have been used for column chromatography and can be adapted for TLC.[1]
Q5: What are the key purification techniques for isolating this compound?
The primary method for purifying this compound is silica (B1680970) gel column chromatography.[1] The choice of eluent is crucial for separating the desired product from unreacted starting materials and side products. Reported solvent systems include chloroform:acetone (30:1) and benzene:methanol (2:1).[1] Following chromatography, recrystallization can be employed to obtain a highly pure product.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Poor quality of reagents (e.g., wet acetone). | 1. Use fresh or newly activated catalyst. 2. Monitor the reaction by TLC and extend the reaction time or increase the temperature if necessary. 3. Use anhydrous acetone and other dry reagents. |
| Presence of multiple spots on TLC, including starting material | 1. Incomplete reaction. 2. Formation of side products. | 1. Increase the reaction time or the amount of catalyst. 2. Optimize reaction conditions (see side reactions below) and purify the mixture using column chromatography. |
| Product appears oily and does not crystallize | Presence of impurities or residual solvent. | Purify the product again using column chromatography with a different solvent system. Ensure all solvent is removed under high vacuum. |
| A colored reaction mixture is obtained, especially during subsequent acetylation steps | When using pyridine (B92270) and acetic anhydride (B1165640) for subsequent acetylation of the free hydroxyl group, a complex mixture of colored byproducts can form.[1] The reaction between pyridine and acetic anhydride itself can produce colored impurities. | Consider alternative acetylation methods that do not involve pyridine if coloration is a significant issue. Purification by column chromatography is essential. |
| The isolated product is not the expected acetonide | Hydrolysis of the acetonide group may have occurred during workup or purification if acidic conditions were employed. | Maintain neutral or slightly basic conditions during the workup. Use a non-acidic purification method if possible. |
Common Side Reactions
| Side Reaction | Description | Prevention and Mitigation |
| Incomplete Reaction | The starting D-glucurono-6,3-lactone is not fully converted to the acetonide, resulting in a mixture that is difficult to separate. | Ensure the use of an adequate amount of catalyst and sufficient reaction time. Monitor the reaction progress by TLC until the starting material is no longer visible. |
| Hydrolysis of the Acetonide | The acetonide protecting group is susceptible to cleavage under acidic conditions, which can revert the product to the starting material or other byproducts. This is a risk during both the reaction and the workup. | If an acid catalyst is used, carefully control the amount and the reaction time. During the workup, neutralize any acidic components promptly. |
| Formation of Di-acetonide | While less common for the lactone due to its rigid structure, if other diol functionalities are present or formed in situ, the formation of a di-acetonide derivative is a possibility. | Use stoichiometric amounts of acetone and carefully control the reaction conditions to favor the formation of the mono-acetonide. |
| Acetylation-related Side Products | In syntheses involving subsequent acetylation of the free hydroxyl group using acetic anhydride and pyridine, a variety of side products can be generated, leading to a complex and often colored reaction mixture.[1] One identified side product is N-acetyl-1,2-dihydro-2-pyridylacetic acid, which results from the self-reaction of the reagents. | Use alternative, milder acetylation reagents if possible. If using acetic anhydride and pyridine, careful control of temperature and reaction time is crucial. Thorough purification by column chromatography is necessary to remove these impurities. |
Experimental Protocols
Synthesis of this compound from D-Glucurono-6,3-lactone[1]
Materials:
-
D-glucurono-6,3-lactone
-
Dry acetone
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Chloroform and acetone for elution
Procedure:
-
In a round-bottom flask, dissolve D-glucurono-6,3-lactone (1 equivalent) in dry acetone.
-
Add copper(II) chloride dihydrate (catalytic amount).
-
Reflux the reaction mixture for 8 hours, monitoring the progress by TLC.
-
After the reaction is complete, neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Filter off the solid and dry the filtrate with anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a chloroform:acetone (e.g., 30:1) eluent system.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Visualizing Reaction Pathways and Troubleshooting
Main Synthetic Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
References
Technical Support Center: Purification of D-Glucurono-6,3-lactone acetonide
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of D-Glucurono-6,3-lactone acetonide by chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Separation of the Target Compound | Incorrect solvent system polarity. | - The polarity of the eluent may be too high, causing all compounds to elute quickly. Start with a less polar solvent system and gradually increase the polarity. A common starting point is a chloroform (B151607):acetone (B3395972) (30:1) mixture.[1] - Perform thin-layer chromatography (TLC) with various solvent systems (e.g., chloroform:acetone, n-hexane:isopropyl alcohol[1]) to determine the optimal mobile phase for separation before running the column. |
| Column overloading. | - The amount of crude product loaded onto the column is excessive. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase. - Use a larger column or reduce the amount of sample loaded. | |
| Improperly packed column. | - Channels or cracks in the silica (B1680970) gel bed can lead to poor separation. - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. | |
| Low Yield of Purified Product | Product co-eluting with impurities. | - Improve separation by optimizing the solvent system (see above). - Collect smaller fractions to better isolate the target compound. |
| Product degradation on the silica gel. | - this compound, like many carbohydrates, can be sensitive to acidic conditions. Silica gel is slightly acidic. - Consider deactivating the silica gel by washing it with a solvent mixture containing a small amount of a basic modifier like triethylamine (B128534) or pyridine (B92270) before packing the column. | |
| Incomplete elution from the column. | - The solvent system may not be polar enough to elute the product completely. - After collecting the main fractions, flush the column with a more polar solvent (e.g., a higher concentration of acetone or methanol) to check for any remaining product. | |
| Product Contaminated with Starting Materials or By-products | Inefficient initial extraction or work-up. | - Ensure the crude product is properly washed and dried before chromatography to remove highly polar or non-polar impurities. The synthesis of this compound often starts from α-D-glucose and involves several steps, leaving potential for various starting materials and by-products in the crude mixture.[1] |
| Overlapping spots on TLC. | - The chosen solvent system may not be adequate to resolve the product from a specific impurity. - Try a different solvent system. For example, if a chloroform:acetone system is not providing sufficient separation, a system like n-hexane:isopropyl alcohol might offer different selectivity.[1] | |
| Crystallization of Product in the Column or Tubing | Low solubility in the mobile phase. | - this compound is slightly soluble in chloroform.[2] If the concentration is too high, it may crystallize. - Add a co-solvent in which the compound is more soluble, such as a small amount of acetone, to the loading solvent. - Ensure the laboratory temperature is stable, as a drop in temperature can reduce solubility. |
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A1: A commonly used solvent system for the purification of 1,2-O-isopropylidene-D-glucurono-6,3-lactone (this compound) is a mixture of chloroform and acetone, with a ratio of 30:1 being reported as effective.[1] Other solvent systems used for similar derivatives include n-hexane:isopropyl alcohol (9:1) and benzene:methanol (2:1).[1] The optimal system should be determined by preliminary TLC analysis.
Q2: How can I monitor the progress of the column chromatography?
A2: The separation can be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC). A suitable visualization reagent for this class of compounds, which lacks a strong UV chromophore, would be a p-anisaldehyde stain or potassium permanganate (B83412) stain, followed by gentle heating.
Q3: What are the expected physical properties of pure this compound?
A3: Pure this compound is typically a white crystalline powder.[3] It has a melting point in the range of 119-121°C.[2]
Q4: What are the common impurities I might encounter?
A4: Common impurities can include unreacted starting materials such as 1,2-O-isopropylidene-α-D-glucofuranose, or by-products from the oxidation and lactonization steps.[1] If benzoyl or acetyl protecting groups are used in preceding steps, these may also be present as impurities.[1]
Q5: Is this compound stable on silica gel?
A5: While many compounds are stable, the slightly acidic nature of silica gel can potentially cause degradation or hydrolysis of acid-sensitive compounds like acetonides over long exposure times. It is advisable to perform the chromatography as efficiently as possible. If degradation is suspected, using a deactivated silica gel may be beneficial.
Experimental Protocol: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (60-120 mesh) to the chosen starting eluent (e.g., chloroform:acetone 30:1).
-
Stir gently to create a homogenous slurry. Ensure there are no clumps.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent if solubility is an issue.
-
Alternatively, for less soluble samples, use a "dry loading" method: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample solution or the dry-loaded silica gel to the top of the column.
4. Elution:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant flow rate.
-
If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., acetone).
5. Fraction Analysis:
-
Collect fractions of a consistent volume.
-
Spot each fraction on a TLC plate.
-
Develop the TLC plate in the appropriate solvent system.
-
Visualize the spots using a suitable staining reagent.
-
Combine the fractions containing the pure product.
6. Product Recovery:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the final product (e.g., by melting point, NMR).
Quantitative Data Summary
| Compound | Chromatographic Method | Eluent System | Yield | Reference |
| 1,2-O-isopropylidene-D-glucurono-6,3-lactone | Silica Gel Column Chromatography | Chloroform:Acetone (30:1) | 88% | [1] |
| 5-O-benzoyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone | Silica Gel Column Chromatography | n-hexane:isopropyl alcohol (9:1) | Not specified | [1] |
| 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone | Silica Gel Column Chromatography | n-hexane:isopropyl alcohol (9:1) | Not specified | [1] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for poor chromatographic separation.
References
Preventing hydrolysis of the acetonide group in glucuronolactone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of hydrolysis of the acetonide group in glucuronolactone (B27817) derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and handling of acetonide-protected glucuronolactone.
Issue 1: Incomplete Acetonide Protection Reaction
-
Symptom: NMR or LC-MS analysis of the crude reaction mixture shows the presence of starting material (glucuronolactone) and/or partially protected intermediates.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is crucial for the reaction. | Ensure the catalyst is fresh and used in the correct stoichiometric amount. For sensitive substrates, a milder Lewis acid catalyst like zinc chloride may be considered. |
| Presence of Water: Water in the reaction mixture can prevent the formation of the acetonide and promote its hydrolysis. | Use anhydrous acetone (B3395972) and solvents. Consider using a dehydrating agent like 2,2-dimethoxypropane, which also serves as a source of acetone. A Dean-Stark apparatus can be used to remove water azeotropically during the reaction. |
| Inadequate Reaction Time or Temperature: The reaction may not have reached completion. | Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the reaction time or temperature, while being mindful of potential side reactions. |
Issue 2: Hydrolysis of the Acetonide Group During Work-up or Purification
-
Symptom: The isolated product shows the presence of the hydrolyzed diol (glucuronolactone) after aqueous work-up or column chromatography.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Acidic Conditions During Work-up: Washing with acidic aqueous solutions will hydrolyze the acetonide. | Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before aqueous extraction. Ensure all aqueous washes are neutral or slightly basic. |
| Acidic Stationary Phase in Chromatography: Silica (B1680970) gel is inherently acidic and can cause hydrolysis on the column. | Deactivate the silica gel by washing it with a solution of triethylamine (B128534) in the eluent system before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina. |
| Protic or Acidic Solvents: Using protic solvents (e.g., methanol (B129727), ethanol) or solvents containing acidic impurities can lead to hydrolysis. | Use anhydrous aprotic solvents for purification and handling. Ensure solvents are freshly distilled or from a reliable anhydrous source. |
Issue 3: Difficulty in Product Purification
-
Symptom: The crude product is difficult to purify by crystallization or column chromatography, leading to low yields of the desired acetonide-protected glucuronolactone.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Formation of Di-acetonide or Other Isomers: Depending on the reaction conditions, multiple acetonide products may form. | Optimize the reaction stoichiometry and conditions to favor the formation of the desired mono-acetonide. Careful selection of the diol and reaction time can improve selectivity. |
| Co-elution with Impurities: Side products or unreacted starting materials may have similar polarity to the desired product. | Adjust the eluent system for column chromatography to achieve better separation. Gradient elution may be necessary. Recrystallization from a suitable solvent system can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the acetonide group on glucuronolactone stable?
A1: The acetonide group is generally stable under neutral and basic conditions.[1][2] It is resistant to many nucleophilic reagents and non-aqueous bases.[1] For long-term storage, it is recommended to keep the compound in a dry, aprotic environment at a low temperature.
Q2: What are the primary factors that cause the hydrolysis of the acetonide group?
A2: The primary factors that lead to the hydrolysis of the acetonide group are the presence of acid and water.[3][4] The hydrolysis is an acid-catalyzed reaction where water acts as the nucleophile. Elevated temperatures can significantly accelerate the rate of hydrolysis.
Q3: How can I monitor the hydrolysis of the acetonide group?
A3: The hydrolysis can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): The hydrolyzed product (diol) is typically more polar than the acetonide-protected compound and will have a lower Rf value.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the acetonide-protected compound and its hydrolyzed form.[1][2][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of signals corresponding to the free diol and the disappearance of the characteristic isopropylidene methyl signals in the 1H NMR spectrum indicate hydrolysis.
-
Mass Spectrometry (MS): The molecular ion peak of the hydrolyzed product will be observed, corresponding to the loss of the acetone moiety.
Q4: Can I use protic solvents like methanol or ethanol (B145695) with my acetonide-protected glucuronolactone?
A4: It is generally not recommended to use protic solvents, especially in the presence of any acidic catalyst, as they can participate in the hydrolysis or trans-ketalization of the acetonide group. If a protic solvent must be used, ensure the conditions are strictly neutral or basic and the temperature is kept low.
Quantitative Data on Acetonide Hydrolysis
Table 1: Estimated Half-life of Acetonide Group at Various pH and Temperature Conditions
| pH | Temperature (°C) | Estimated Half-life | Stability |
| 2 | 25 | Minutes | Very Unstable |
| 4 | 25 | Hours | Moderately Stable |
| 6 | 25 | Days | Stable |
| 7 | 25 | Months | Very Stable |
| 4 | 50 | Minutes to Hours | Unstable |
| 6 | 50 | Hours to Days | Moderately Stable |
Note: This data is for illustrative purposes and the actual rates for glucuronolactone acetonide may vary.
Experimental Protocols
Protocol 1: Synthesis of 1,2-O-Isopropylidene-α-D-glucofurano-6,3-lactone
This protocol is adapted from a literature procedure for the synthesis of a key intermediate.[6]
-
Preparation: To a suspension of D-glucurono-6,3-lactone (1 equivalent) in anhydrous acetone, add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 benzene:methanol eluent). The reaction is typically complete when the starting material spot disappears.
-
Work-up: Once the reaction is complete, neutralize the acid catalyst by adding solid sodium carbonate or a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Filter the reaction mixture to remove any inorganic salts. Evaporate the acetone under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (pre-treated with triethylamine) using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) or by recrystallization.[6]
Protocol 2: HPLC Analysis of Acetonide Hydrolysis
This protocol provides a general method for analyzing the extent of hydrolysis.
-
Sample Preparation: Prepare a stock solution of the acetonide-protected glucuronolactone in a suitable aprotic solvent (e.g., acetonitrile). To induce hydrolysis for analytical purposes, an aliquot can be treated with a dilute acidic aqueous solution.
-
HPLC System:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or another suitable modifier) and acetonitrile (B52724) is often effective.
-
Detector: UV detector set at a wavelength where the compounds have some absorbance (e.g., ~210 nm), or a mass spectrometer for more sensitive and specific detection.[1][2][5][6]
-
-
Analysis: Inject the prepared sample onto the HPLC system. The acetonide-protected compound will have a longer retention time than the more polar hydrolyzed product. Quantify the relative amounts of each species by integrating the peak areas.
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of the acetonide group.
Caption: Troubleshooting workflow for acetonide hydrolysis.
Caption: Key factors for preventing acetonide hydrolysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. foodsafety.or.kr [foodsafety.or.kr]
- 4. Acetonide - Wikipedia [en.wikipedia.org]
- 5. imedpub.com [imedpub.com]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. D-Glucurono-6,3-lactone acetonide(20513-98-8) 1H NMR [m.chemicalbook.com]
Technical Support Center: Optimization of TEMPO-Mediated Oxidation of Protected Glucose
Welcome to the technical support center for the optimization of TEMPO-mediated oxidation of protected glucose. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this selective oxidation reaction. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges and achieving optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the active oxidizing species in a TEMPO-mediated oxidation?
The active oxidizing species is the N-oxoammonium ion, which is generated in situ from the stable nitroxyl (B88944) radical TEMPO by a primary oxidant (co-oxidant).[1] This electrophilic species is the actual oxidant that converts the primary alcohol of the protected glucose to an aldehyde or carboxylic acid.
Q2: My reaction is proceeding very slowly or appears incomplete. What are the likely causes?
Several factors can contribute to a sluggish or incomplete reaction:
-
Incorrect pH: The optimal pH for TEMPO-mediated oxidation to an aldehyde is typically between 9 and 10. For oxidation to a carboxylic acid, a pH greater than 10 is often required.[1] Deviation from the optimal pH can significantly reduce the reaction rate.
-
Degraded Co-oxidant: The co-oxidant, such as sodium hypochlorite (B82951) (bleach), can degrade over time. It is crucial to use a fresh solution or titrate it to determine its active concentration.[1]
-
Poor Substrate Solubility: In biphasic systems (e.g., dichloromethane/water), highly polar protected glucose substrates may have poor solubility in the organic phase where the oxidation occurs. The addition of a phase-transfer catalyst can help overcome this issue.[2] For very water-soluble substrates, using a monophasic solvent system like water, acetone/water, or MeCN/water is recommended.[2]
-
Low Temperature: While reactions are often started at 0°C to control the initial exotherm, some reactions may require warming to room temperature to proceed to completion.[1]
Q3: I am trying to synthesize the aldehyde, but I am getting the carboxylic acid as a byproduct. How can I improve selectivity?
Over-oxidation to the carboxylic acid is a common issue. To favor the formation of the aldehyde:
-
Maintain pH Control: Carefully maintain the pH of the reaction mixture between 9 and 10. Using a buffer solution is highly recommended.[1]
-
Limit Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly to prevent further oxidation of the aldehyde.
-
Avoid Phase-Transfer Catalysts: The presence of a phase-transfer catalyst can accelerate the oxidation of the intermediate aldehyde to the carboxylic acid.[2]
Q4: How can I effectively remove the TEMPO catalyst during the workup?
Residual TEMPO can be an orange/red contaminant that is sometimes difficult to remove. Effective methods include:
-
Thiosulfate (B1220275) Wash: Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃). If the organic layer remains colored, further washing with a mixture of saturated sodium thiosulfate and a small amount of 0.5 N HCl can be effective.[3][4]
-
Silica (B1680970) Gel Plug: Passing the crude product through a short plug of silica gel can effectively remove residual TEMPO and its byproducts.[4]
-
Sublimation: For volatile products, excess TEMPO can be removed by sublimation under high vacuum.[4]
Q5: What is the role of protecting groups in the TEMPO-mediated oxidation of glucose?
Protecting groups are crucial for directing the oxidation to the desired position. For the selective oxidation of the primary alcohol at C-6 to form a glucuronic acid derivative, the anomeric position (C-1) must be protected (e.g., as a methyl or ethyl glucoside) to prevent oxidation of the aldehyde group.[5] The choice of other protecting groups on the secondary alcohols can influence the substrate's solubility and may require adjustments to the reaction conditions (e.g., solvent system). Hydrophobic protecting groups may necessitate the use of a phase-transfer catalyst in biphasic systems.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive co-oxidant (e.g., old bleach).2. Incorrect pH.3. Low reaction temperature.4. Poor substrate solubility. | 1. Use a fresh bottle of co-oxidant or determine its active concentration by titration.[1]2. Measure and adjust the pH to the optimal range (9-10 for aldehydes, >10 for carboxylic acids).[1]3. Allow the reaction to warm to room temperature, while carefully monitoring for any exotherms.4. For biphasic reactions, add a phase-transfer catalyst. For highly polar substrates, consider a single-phase solvent system (e.g., water, acetone/water).[2] |
| Over-oxidation to Carboxylic Acid | 1. pH is too high.2. Reaction time is too long.3. Presence of a phase-transfer catalyst. | 1. Maintain the pH strictly between 9 and 10 using a buffer.2. Monitor the reaction progress by TLC and quench immediately upon consumption of the starting material.3. Omit the phase-transfer catalyst if the aldehyde is the desired product.[2] |
| Formation of Chlorinated Byproducts | 1. Use of sodium hypochlorite as the co-oxidant. | 1. Consider using Zhao's modification, which uses catalytic NaOCl with stoichiometric sodium chlorite (B76162) (NaClO₂) to minimize chlorination.[2] |
| Difficult Workup/Residual TEMPO | 1. Incomplete quenching.2. TEMPO adhering to the product. | 1. Wash the organic layer with a saturated solution of sodium thiosulfate. An additional wash with Na₂S₂O₃ and dilute HCl may be necessary.[3][4]2. Filter the crude product through a small plug of silica gel.[4] |
| Reaction is Too Exothermic | 1. Rapid addition of the co-oxidant. | 1. Add the co-oxidant dropwise at 0°C to maintain control over the internal temperature.[1] |
Experimental Protocols
Protocol 1: Selective Oxidation of a Protected Glucose to the Aldehyde (Anelli-Montanari Protocol)
This protocol is adapted from the general procedure for TEMPO-mediated oxidation of primary alcohols to aldehydes.
Materials:
-
Protected glucose derivative (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside)
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Aqueous sodium hypochlorite (NaOCl, commercial bleach, concentration checked)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolve the protected glucose (1.0 eq) in DCM (e.g., 5-10 mL per mmol of substrate).
-
Add an aqueous solution of saturated NaHCO₃ to bring the pH to approximately 9.5.
-
Add TEMPO (0.01-0.05 eq) and KBr (0.1 eq) to the vigorously stirred biphasic mixture.[1]
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the aqueous NaOCl solution (1.1-1.5 eq) dropwise, ensuring the internal temperature remains below 5°C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Selective Oxidation of a Protected Glucose to the Carboxylic Acid
This protocol is a modification for the synthesis of uronic acid derivatives.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
To the vigorously stirred biphasic mixture, add a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) (0.05 eq).
-
Add TEMPO (0.01-0.05 eq) and KBr (0.1 eq).
-
Cool the mixture to 0°C.
-
Slowly add the aqueous NaOCl solution (1.5-2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the intermediate aldehyde is no longer observed by TLC.
-
For hydrophobic substrates where aldehyde hydration is slow, a two-step, one-pot procedure can be employed. First, perform the oxidation to the aldehyde as in Protocol 1. Then, without workup, add sodium chlorite (NaClO₂) to the reaction mixture to oxidize the aldehyde to the carboxylic acid.[6]
-
Workup the reaction as described in Protocol 1. The product can be extracted from the aqueous phase after acidification.
Data Presentation
Table 1: Influence of pH on TEMPO-mediated Oxidation of Maltodextrins and D-Glucose
| Substrate | pH | Major Product | Yield | Reference |
| Maltodextrins (polysaccharides) | 9.5 | Polyglucuronic acids | High (depolymerization minimized) | [7] |
| Maltodextrins (oligosaccharides) | 11-11.5 | Polyglucuronic acids | High | [7] |
| D-Glucose | > 11.5 | D-Glucaric acid | > 90% | [8] |
Table 2: Optimization of Electrochemical TEMPO-mediated Oxidation of Glucose
| Glucose Conc. (mol/L) | TEMPO (%mol) | K₂CO₃ Conc. (mol/L) | Potential (V vs. RHE) | Conversion Rate (%) | Selectivity toward Gluconate (%) | Faradaic Efficiency (%) | Reference |
| 0.028 | 20 | 0.2 | 1.32 - 1.62 | up to 86.2 | ~78-84 | ~48-92 | [9] |
| 0.028 | 15 | 0.2 | 1.52 | 79 | 82 | 77 | [9] |
| 0.028 | 10 | 0.1 | 1.52 | 36.4 | 88 | 70 | [9] |
Visualizations
Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.
Caption: General experimental workflow for TEMPO oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. US2520255A - Glucuronic acid synthesis - Google Patents [patents.google.com]
- 6. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TEMPO-mediated oxidation of maltodextrins and D-glucose: effect of pH on the selectivity and sequestering ability of the resulting polycarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Selective glucose electro-oxidation catalyzed by TEMPO on graphite felt [frontiersin.org]
Technical Support Center: Synthesis of Glucuronolactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of glucuronolactone (B27817).
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for synthesizing glucuronolactone?
A1: The most prevalent industrial synthesis of glucuronolactone involves a two-step process: the oxidation of a glucose source, followed by the lactonization of the resulting glucuronic acid. The primary starting materials for this process are typically starch, glucose, or trehalose.[1] One common method is the oxidation of starch using nitric acid, followed by hydrolysis to yield glucuronic acid, which is then converted to glucuronolactone.[2][3]
Q2: What is the general workflow for glucuronolactone synthesis?
A2: The synthesis generally follows these key stages:
-
Oxidation: The primary alcohol group (C6) of a glucose-containing starting material is oxidized to a carboxylic acid, forming glucuronic acid or its precursor.
-
Lactonization: The resulting glucuronic acid undergoes intramolecular esterification to form the gamma-lactone, glucuronolactone. This is often acid-catalyzed.
-
Purification: The crude product is purified to remove byproducts, unreacted starting materials, and other impurities. This typically involves crystallization, ion-exchange chromatography, and treatment with activated carbon.
The following diagram illustrates a generalized workflow for the synthesis of glucuronolactone from a glucose source.
References
Technical Support Center: Purification of Glucuronide Conjugates
Welcome to the technical support center for the purification of glucuronide conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the purification of these important metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of glucuronide conjugates often challenging?
A1: The purification of glucuronide conjugates presents several challenges due to their physicochemical properties. Glucuronides are highly polar, making them difficult to separate from other polar endogenous compounds in biological matrices.[1] Furthermore, some glucuronides, particularly acyl glucuronides, can be unstable, sensitive to pH, temperature, and enzymatic degradation.[2][3] This instability can lead to hydrolysis back to the parent drug or intramolecular rearrangement, complicating purification and analysis.[2][3][4]
Q2: What are the main strategies for purifying glucuronide conjugates?
A2: The two primary strategies for dealing with glucuronide conjugates are:
-
Indirect Analysis via Hydrolysis: This is the most common approach and involves the enzymatic or chemical cleavage of the glucuronic acid moiety to yield the parent aglycone. The less polar aglycone is then extracted and analyzed.[1]
-
Direct Analysis of the Intact Conjugate: With advancements in analytical techniques like LC-MS/MS, direct analysis of the intact glucuronide is becoming more feasible. This approach avoids the potential for incomplete hydrolysis but presents its own set of challenges, such as chromatographic retention of highly polar analytes and in-source fragmentation during mass spectrometry analysis.[1][4][5]
Q3: What is in-source fragmentation, and why is it a problem for glucuronide analysis?
A3: In-source fragmentation is a phenomenon in mass spectrometry where a molecule fragments within the ion source before mass analysis. Glucuronide conjugates are prone to losing the glucuronic acid moiety (a neutral loss of 176.0321 Da) in the ion source.[5] This can be problematic as the resulting fragment ion is often indistinguishable from the molecular ion of the parent drug, potentially leading to overestimation of the parent drug concentration.[4][5]
Troubleshooting Guides
Enzymatic Hydrolysis
Problem: Incomplete or low yield of hydrolysis.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Enzyme | Different β-glucuronidases exhibit varying efficiencies for different glucuronide substrates. For example, some enzymes that work well for O-glucuronides may be less effective for N-glucuronides.[6] Consider testing enzymes from different sources (e.g., E. coli, Red Abalone, Patella vulgata) to find the most effective one for your analyte.[7][8] |
| Incorrect pH or Temperature | Enzyme activity is highly dependent on pH and temperature. The optimal conditions can also vary by substrate.[9] Ensure the pH of your sample is adjusted to the optimal range for the chosen enzyme (typically pH 4.0-5.5 for many enzymes). Verify the incubation temperature is optimal for the enzyme's activity and stability.[7] |
| Insufficient Enzyme Concentration or Incubation Time | The amount of enzyme and the reaction time are critical for complete hydrolysis. If you suspect incomplete hydrolysis, try increasing the enzyme concentration or extending the incubation time. However, be aware that prolonged incubation at high temperatures can lead to degradation of the target analyte.[6][7] |
| Presence of Enzyme Inhibitors in the Matrix | Biological samples can contain endogenous inhibitors of β-glucuronidase. If you suspect this, a sample cleanup step prior to hydrolysis may be necessary. Alternatively, increasing the enzyme concentration may help overcome the inhibition. |
Solid-Phase Extraction (SPE)
Problem: Low recovery of the glucuronide conjugate or the hydrolyzed aglycone.
| Possible Cause | Troubleshooting Steps |
| Analyte Breakthrough During Loading | The sample solvent may be too strong, preventing the analyte from binding to the sorbent. If possible, dilute the sample with a weaker solvent. Also, ensure the pH of the sample is appropriate for the chosen sorbent and analyte to maximize retention.[10][11][12] An excessively high flow rate during loading can also lead to breakthrough.[11] |
| Analyte Loss During Washing | The wash solvent may be too strong, prematurely eluting the analyte. Try using a weaker wash solvent or reducing the volume of the wash solvent.[10][12] |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the strength or volume of the elution solvent. Ensure the pH of the elution solvent is appropriate to disrupt the interaction between the analyte and the sorbent.[11][13] |
| Irreversible Binding to the Sorbent | Highly active sites on the sorbent can lead to irreversible binding. Ensure proper conditioning and equilibration of the SPE cartridge before loading the sample.[13] |
| Analyte Instability on the Cartridge | Some glucuronides, especially acyl glucuronides, can be unstable and may degrade on the SPE cartridge. Consider performing the extraction at a lower temperature and minimizing the time the analyte is on the cartridge. |
Glucuronide Conjugate Instability
Problem: Degradation of the glucuronide conjugate during purification and storage.
| Possible Cause | Troubleshooting Steps |
| pH-Mediated Hydrolysis | Acyl glucuronides are particularly susceptible to hydrolysis and acyl migration, especially at physiological and basic pH.[2][3] It is crucial to maintain a slightly acidic pH (e.g., pH 5.0) during purification and storage to minimize degradation.[14] |
| Temperature Sensitivity | Degradation rates increase with temperature.[2] Whenever possible, perform purification steps on ice or at reduced temperatures. For long-term storage, keep samples at -80°C. |
| Lyophilization-Induced Degradation | The process of lyophilization can sometimes lead to the degradation of unstable glucuronides.[14] If you observe degradation after lyophilization, consider alternative methods for solvent removal, such as evaporation under a stream of nitrogen at low temperatures. |
| Light Sensitivity | Some compounds are sensitive to light.[14] Protect the sample from light by using amber vials or covering the sample containers with aluminum foil. |
Data Summary
Table 1: Comparison of β-Glucuronidase Hydrolysis Efficiency for Different Drug Glucuronides.
| Enzyme Source | Substrate | Incubation Conditions | Hydrolysis Efficiency/Observations |
| Red Abalone (Kura Biotech) | Morphine-3-β-D-glucuronide, Norbuprenorphine glucuronide, Oxazepam glucuronide, 11-nor-9-carboxy-THC glucuronide | 55°C or 65°C for 30 or 60 min | Resulted in the most complete hydrolysis of all four glucuronides tested.[7] |
| Abalone (Campbell Scientific) | Morphine-3-β-D-glucuronide, Norbuprenorphine glucuronide, Oxazepam glucuronide, 11-nor-9-carboxy-THC glucuronide | 55°C or 65°C for 30 or 60 min | Provided adequate results for most compounds, but hydrolysis of morphine glucuronide was low.[7] |
| Recombinant (IMCSzyme) | Morphine-3-β-D-glucuronide, Norbuprenorphine glucuronide, Oxazepam glucuronide, 11-nor-9-carboxy-THC glucuronide | 55°C or 65°C for 30 or 60 min | Resulted in the most complete hydrolysis of all four glucuronides tested.[7] |
| E. coli | Amitriptyline-N-glucuronide, Diphenhydramine-N-glucuronide | Low and high temperatures | Demonstrated superior hydrolysis of N-glucuronides under optimal conditions.[6] |
| Helix pomatia | Amitriptyline-N-glucuronide, Diphenhydramine-N-glucuronide | Low and high temperatures | Hydrolysis efficiency for N-glucuronides was notably poor.[6] |
Table 2: Example Recovery Data for Solid-Phase Extraction of Ethyl Glucuronide (EtG) from Urine.
| Parameter | Value |
| SPE Sorbent | HyperSep SAX (Strong Anion Exchanger) |
| Sample Volume | 50-100 µL |
| Absolute Recovery | ~80% |
| Assay Imprecision (CV) | < 5.5% in the 0.5–5.0 mg/L range |
| Limit of Detection | < 0.1 mg/L |
| Data from a study on the SPE of Ethyl Glucuronide from urine.[15][16] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Glucuronide Conjugates in Urine (General Protocol)
-
Sample Preparation: To 200 µL of urine sample, add an internal standard.
-
Buffer Addition: Add 200 µL of a suitable buffer to adjust the pH to the optimum for the chosen enzyme (e.g., 0.1 M ammonium (B1175870) acetate (B1210297) buffer, pH 4.0).[7]
-
Enzyme Addition: Add the β-glucuronidase enzyme. The amount will depend on the enzyme's activity and the nature of the sample, but a typical starting point is 2500-6250 units/mL of sample.[7]
-
Incubation: Vortex the mixture and incubate at the optimal temperature for the enzyme (e.g., 55°C or 65°C) for a specified time (e.g., 30 to 60 minutes).[7]
-
Reaction Quenching: After incubation, stop the reaction by adding a quenching solution, such as by protein precipitation with acetonitrile (B52724) or by acidification (e.g., with 4% aqueous phosphoric acid).[7]
-
Further Processing: The sample is now ready for extraction (e.g., SPE or liquid-liquid extraction) and subsequent analysis.
Protocol 2: Solid-Phase Extraction of Ethyl Glucuronide (EtG) from Urine
This protocol is based on a published method for the extraction of EtG using a strong anion exchange (SAX) cartridge.[15]
-
Sample Preparation: To a 50-100 µL urine sample, add an internal standard (e.g., EtG-d5).
-
Column Conditioning: Condition a HyperSep SAX SPE cartridge with an appropriate solvent (typically methanol (B129727) followed by water or a weak buffer).
-
Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering matrix components. A typical wash solution could be a low percentage of methanol in water.
-
Elution: Elute the retained EtG with 1.0 mL of a solution containing acetonitrile, water, and formic acid (95:4:1, v/v).[15]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the analytical method (e.g., water).[15]
Visualizations
Caption: General experimental workflow for the purification and analysis of glucuronide conjugates.
Caption: Decision tree for troubleshooting low recovery in Solid-Phase Extraction (SPE).
References
- 1. scispace.com [scispace.com]
- 2. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. norlab.com [norlab.com]
- 8. Evaluation of Different Enzymes on Hydrolysis Efficiencies of Glucuronide Drug Metabolites in Urine [sigmaaldrich.com]
- 9. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 11. specartridge.com [specartridge.com]
- 12. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 13. SPE Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Solid-phase extraction procedure for ethyl glucuronide in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of D-Glucurono-6,3-lactone acetonide under acidic vs. basic conditions
Welcome to the technical support center for D-Glucurono-6,3-lactone acetonide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound contains two key functional groups that determine its stability: a lactone (a cyclic ester) and an acetonide (a cyclic ketal). The stability of the molecule is highly dependent on the pH of the solution.
-
Under acidic conditions: The acetonide group is highly sensitive to acid and can be readily hydrolyzed to yield the corresponding diol. The lactone ring is relatively stable under mild acidic conditions but can undergo hydrolysis under stronger acidic conditions, especially with heating.
-
Under basic conditions: The lactone ring is susceptible to hydrolysis (saponification) to form the corresponding carboxylate salt of the glucuronic acid. The acetonide group is generally stable under basic conditions.
Q2: I am observing the degradation of my this compound during my experiment. How can I identify the cause?
The degradation is most likely due to pH instability. To identify the cause, carefully review your experimental conditions:
-
Check the pH of all your reagents and solutions. Even seemingly neutral solutions can become acidic or basic upon the addition of certain reagents.
-
Consider the reaction temperature. Higher temperatures can accelerate both acid- and base-catalyzed hydrolysis.
-
Analyze your reaction mixture for byproducts. The presence of the deprotected diol suggests acidic conditions, while the presence of the open-chain carboxylate suggests basic conditions.
Troubleshooting Guides
Issue 1: Unexpected Hydrolysis of the Acetonide Group
Symptoms:
-
Formation of a more polar byproduct as observed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Nuclear Magnetic Resonance (NMR) spectra show the disappearance of the characteristic isopropylidene signals and the appearance of new hydroxyl signals.
Probable Cause:
-
Exposure to acidic conditions (pH < 6). This can be from acidic reagents, solvents, or glassware that has not been properly neutralized.
Solutions:
-
Buffer your reaction mixture: Use a non-nucleophilic buffer to maintain a neutral pH (e.g., phosphate-buffered saline at pH 7.4).
-
Use acid-free solvents: Ensure that your solvents are free from acidic impurities. For example, dichloromethane (B109758) can contain traces of HCl and should be freshly distilled or passed through a plug of basic alumina.
-
Neutralize glassware: Rinse glassware with a dilute solution of a weak base (e.g., sodium bicarbonate), followed by distilled water and drying before use.
Issue 2: Unwanted Opening of the Lactone Ring
Symptoms:
-
Disappearance of the starting material and formation of a highly polar, water-soluble product.
-
Infrared (IR) spectroscopy shows the disappearance of the characteristic lactone carbonyl stretch (~1760 cm⁻¹) and the appearance of a carboxylate stretch (~1600 cm⁻¹).
Probable Cause:
-
Exposure to basic conditions (pH > 8). This can be due to basic reagents (e.g., amines, hydroxides) or basic workup conditions.
Solutions:
-
Maintain a neutral or slightly acidic pH: If your reaction conditions allow, keep the pH below 7.
-
Careful choice of base: If a base is required for your reaction, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) to minimize the attack on the lactone carbonyl.
-
Acidic workup: During the workup, use a dilute acid (e.g., 1 M HCl) to quench the reaction and ensure that the lactone ring remains closed.
Stability Data Summary
| Condition | Acetonide Group Stability | Lactone Ring Stability | Primary Degradation Product |
| Strongly Acidic (pH < 3) | Labile | Labile | D-Glucuronic acid |
| Mildly Acidic (pH 4-6) | Labile | Relatively Stable | D-Glucurono-6,3-lactone |
| Neutral (pH ~7) | Stable | Stable | No significant degradation |
| Mildly Basic (pH 8-10) | Stable | Labile | Salt of D-glucuronic acid acetonide |
| Strongly Basic (pH > 11) | Stable | Very Labile | Salt of D-glucuronic acid acetonide |
Experimental Protocols
Protocol 1: Monitoring Stability by TLC
This protocol allows for a quick qualitative assessment of the stability of this compound under different pH conditions.
Materials:
-
This compound
-
Buffer solutions (pH 4, 7, and 9)
-
TLC plates (silica gel 60 F254)
-
Developing solvent (e.g., 1:1 ethyl acetate:hexanes)
-
Staining solution (e.g., potassium permanganate (B83412) stain)
-
Small vials
Procedure:
-
Prepare three solutions of this compound (1 mg/mL) in each of the buffer solutions (pH 4, 7, and 9).
-
Incubate the solutions at room temperature.
-
At different time points (e.g., 0, 1, 4, and 24 hours), spot a small aliquot of each solution onto a TLC plate.
-
Develop the TLC plate in the chosen solvent system.
-
Visualize the spots using a UV lamp (if the compound is UV active) and then by dipping the plate in the staining solution.
-
Compare the chromatograms to observe any degradation of the starting material and the appearance of new spots.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for compound degradation.
Avoiding epimerization during glucuronide synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid epimerization during glucuronide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of glucuronide synthesis?
A1: In glucuronide synthesis, the goal is typically to form a β-glucuronide, where the aglycone (the molecule to be conjugated) is linked to the anomeric carbon (C1) of glucuronic acid in a specific stereochemical configuration. Epimerization, also known as anomerization in this context, is the unwanted formation of the corresponding α-glucuronide isomer. This results in a diastereomeric mixture that can be difficult to separate and may have different biological properties.
Q2: What are the primary causes of epimerization during glucuronidation?
A2: Epimerization can be caused by several factors during the chemical synthesis process. The reaction may proceed through an intermediate, such as an oxocarbenium ion, which can be attacked from either face by the aglycone, leading to a mixture of α and β anomers. Conditions that favor the formation or stabilization of this intermediate, or that allow for the equilibration of the desired β-product to the more stable α-anomer, will increase epimerization. Key factors include the choice of base, solvent, temperature, and the nature of the protecting groups on the glucuronic acid donor.[1][2]
Q3: Can the protecting groups on the glucuronic acid donor influence stereoselectivity?
A3: Yes, protecting groups, particularly at the C2 position, play a crucial role. A "participating" group, such as an acetyl or benzoyl group, at the C2 position can shield one face of the molecule and promote the formation of the desired 1,2-trans-glycoside (the β-anomer). It does this by forming a temporary cyclic intermediate that blocks attack from the α-face. Studies have shown that 2-O-benzoylated glycosides may be less reactive towards anomerization than their 2-O-acetylated counterparts under certain conditions.[2]
Q4: My HPLC analysis shows two peaks for my glucuronide product. How can I confirm if this is an anomeric mixture?
A4: The presence of two closely eluting peaks in an HPLC chromatogram is a common indication of an anomeric mixture.[3][4] To confirm, you can:
-
NMR Spectroscopy: ¹H NMR is a powerful tool to determine the stereochemistry at the anomeric center. The coupling constant of the anomeric proton (H1) is characteristically different for α and β anomers.
-
Mass Spectrometry (MS): While MS will show the same mass for both epimers, coupling your HPLC to a mass spectrometer (LC-MS) can confirm that both peaks correspond to the mass of the expected glucuronide.[5]
-
Specialized Chromatography: Techniques like supercritical fluid chromatography (SFC) or specific chiral HPLC columns can be employed for better separation and confirmation of isomeric forms.[3][6]
Troubleshooting Guide
This section addresses common problems encountered during glucuronide synthesis and provides actionable solutions.
Problem 1: Low yield of the desired β-glucuronide and significant formation of the α-epimer.
This is the most common issue, indicating a lack of stereocontrol in the glycosylation reaction.
Troubleshooting Workflow
Caption: Troubleshooting flow for poor β-selectivity.
Potential Causes & Solutions
| Parameter | Cause of Epimerization | Recommended Solution |
| Base | Strong or nucleophilic bases can promote epimerization at the C2 position, which can indirectly affect the anomeric center, or directly promote anomerization of the product. | Use a sterically hindered, non-nucleophilic base like 2,4,6-trimethylpyridine (B116444) (TMP) or proton sponge to neutralize acidic byproducts without promoting side reactions.[1][7] |
| Temperature | Higher reaction temperatures can provide the energy needed to overcome the activation barrier for the formation of the undesired anomer or allow the product mixture to reach thermodynamic equilibrium, which may favor the α-anomer. | Conduct the reaction at lower temperatures. Many glucuronidation reactions proceed rapidly even at 0°C or below.[8] |
| Solvent | The solvent can influence the stability of reaction intermediates. Polar, coordinating solvents can stabilize the oxocarbenium ion, allowing for less stereoselective attack. | Use non-polar, non-coordinating solvents when possible. The choice is highly dependent on the specific reaction, but dichloromethane (B109758) (DCM) or acetonitrile (B52724) are common starting points. |
| Lewis Acid | Strong Lewis acids (e.g., SnCl₄, TMSOTf) used as promoters can catalyze the anomerization of the initially formed β-product to the α-anomer.[2][9] | Titrate the amount of Lewis acid carefully. Use the minimum amount required to drive the reaction to completion. In some cases, a milder activator may be beneficial. |
Problem 2: Product degradation or side reactions during final deprotection.
The deprotection step, especially the hydrolysis of ester protecting groups, can be problematic.
Potential Causes & Solutions
| Parameter | Cause of Degradation | Recommended Solution |
| Base for Hydrolysis | Strong bases like lithium hydroxide (B78521) (LiOH) can cause elimination at the C4-C5 position of the glucuronic acid ring, leading to an unsaturated byproduct. | Use milder basic conditions for ester hydrolysis. Sodium carbonate (Na₂CO₃) in methanol/water is often effective for removing acetyl or benzoyl groups while minimizing elimination.[10] |
| Reaction Time | Prolonged exposure to basic or acidic conditions during deprotection can lead to a mixture of partially deprotected products or degradation. | Monitor the deprotection reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
Experimental Protocols
Protocol 1: General Stereoselective Glucuronidation (Koenigs-Knorr Method Adaptation)
This protocol is a general guideline for the synthesis of a β-O-glucuronide using a glycosyl bromide donor with a participating group at C2.
Materials:
-
Glucuronic acid donor (e.g., methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate)
-
Aglycone (your substrate with a hydroxyl group)
-
Silver (I) carbonate (Ag₂CO₃) or silver triflate (AgOTf) as promoter
-
Anhydrous dichloromethane (DCM) as solvent
-
Molecular sieves (4 Å)
-
Anhydrous sodium sulfate
-
Standard workup and purification reagents (e.g., saturated NaHCO₃ solution, brine, silica (B1680970) gel for chromatography)
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the aglycone (1.0 eq), silver carbonate (1.5 eq), and activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture in the dark at room temperature for 1 hour.
-
Cool the reaction mixture to 0°C.
-
In a separate flask, dissolve the glucuronic acid donor (1.2 eq) in anhydrous DCM.
-
Add the donor solution to the reaction mixture dropwise over 15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir overnight in the dark.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction with DCM and filter through a pad of Celite to remove silver salts and molecular sieves.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the protected β-glucuronide.
-
Proceed with deprotection under appropriate conditions (e.g., Na₂CO₃ in MeOH/H₂O) to yield the final product.
Protocol 2: HPLC Method for Anomer Separation
This protocol provides a starting point for separating α- and β-glucuronide anomers. Optimization will be required based on the specific properties of your compound.
Instrumentation:
-
HPLC system with UV or MS detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
Procedure:
-
Prepare a sample solution of your purified glucuronide (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 water/acetonitrile).
-
Set the column temperature to 30°C.
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Inject 5-10 µL of the sample.
-
Run a linear gradient elution, for example:
-
0-20 min: 5% to 95% Solvent B
-
20-25 min: Hold at 95% Solvent B
-
25-30 min: Return to 5% Solvent B and re-equilibrate
-
-
Set the flow rate to 1.0 mL/min.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm) or by MS. The two anomers, if present, should elute as distinct, closely spaced peaks.[3][4][11]
Logical Pathway for Synthesis & Analysis
Caption: Workflow from synthesis to analysis.
References
- 1. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective glucuronidation as a probe of induced forms of UDP-glucuronyltransferase in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced epimerization of glycosylated amino acids during solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.universityofgalway.ie [research.universityofgalway.ie]
- 10. researchgate.net [researchgate.net]
- 11. helixchrom.com [helixchrom.com]
Technical Support Center: Recrystallization of 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone, offering potential causes and solutions in a question-and-answer format.
Q1: My compound will not fully dissolve in the hot solvent.
A1: There are several potential reasons for this issue:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the compound at the solvent's boiling point. Incrementally add small volumes of the hot solvent until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable for your compound. 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone is reported to be soluble in dichloromethane (B109758) (DCM), dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695) (EtOH), and methanol (B129727) (MeOH). If you are using a less polar solvent, consider switching to one of these.
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If a small amount of solid material remains after adding a significant amount of hot solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q2: My compound "oiled out" instead of forming crystals.
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen for a few reasons:
-
Solution is Supersaturated: The concentration of the compound in the solvent may be too high, causing it to come out of solution above its melting point. To remedy this, add a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved and then allow it to cool more slowly.
-
Cooling Rate is Too Fast: Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath for further crystallization.
-
Melting Point Depression: Significant impurities can lower the melting point of your compound, increasing the likelihood of it oiling out. Consider purifying the crude material by column chromatography before recrystallization if it is highly impure.
Q3: No crystals are forming, even after the solution has cooled.
A3: A lack of crystal formation is a common issue with several potential solutions:
-
Solution is Too Dilute: If too much solvent was added, the solution may not be saturated enough for crystals to form upon cooling. You can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleation site). You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small scratches on the glass can provide a surface for crystals to begin forming.
-
Seeding: Add a very small crystal of the pure compound (a "seed crystal") to the solution. This will provide a template for further crystal growth.
-
-
Inhibition by Impurities: Some impurities can inhibit crystal formation. If the above methods fail, the compound may need to be purified by another method, such as column chromatography, before attempting recrystallization again.
Q4: The recrystallized product has a low melting point or appears discolored.
A4: This indicates that the product is still impure.
-
Trapped Impurities: If the crystallization process occurs too quickly, impurities can become trapped within the crystal lattice. Ensure the solution cools slowly to allow for the formation of pure crystals.
-
Colored Impurities: If the product is discolored, it may contain colored impurities. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.
-
Incomplete Purification: A single recrystallization may not be sufficient to remove all impurities, especially if the initial material was very crude. A second recrystallization may be necessary to achieve the desired purity.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone?
A1: The reported melting point for this compound is in the range of 119-121°C.[1][2] A broad melting point range or a melting point significantly lower than this suggests the presence of impurities.
Q2: What are the best solvents for recrystallizing this compound?
A2: Based on reported solubility data, good single-solvent options include methanol and ethanol. Acetone has also been mentioned as a recrystallization solvent in the literature.[3] For mixed solvent systems, which can be effective for achieving high purity, a combination of a solvent in which the compound is soluble (like ethyl acetate) and a solvent in which it is less soluble (like hexane (B92381) or cyclohexane) could be explored. A study on a similar protected glucuronolactone (B27817) derivative reported successful recrystallization from an ethyl acetate (B1210297)/cyclohexane mixture.
Q3: Can the isopropylidene or lactone groups be hydrolyzed during recrystallization?
A3: Yes, both the isopropylidene ketal and the lactone ester are susceptible to hydrolysis under acidic or basic conditions, especially in the presence of water and heat. To minimize this risk, it is crucial to use anhydrous solvents and avoid acidic or basic additives during the recrystallization process. If an aqueous workup was performed prior to recrystallization, ensure the crude product is thoroughly dried.
Q4: Is recrystallization always necessary for this compound?
A4: Not always. Some synthetic procedures for 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone report obtaining the product in high yield and purity directly after the reaction and workup, without the need for further purification.[3] The necessity of recrystallization will depend on the purity of your crude product.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Melting Point | 119-121 °C | [1][2] |
| Solubility | Soluble in DCM, DMSO, EtOH, MeOH | |
| Column Chromatography Eluent | Chloroform:Acetone (30:1) | [3] |
Detailed Experimental Protocol: Recrystallization
This protocol is a general guideline based on common recrystallization techniques for similar compounds. Optimization may be required based on the purity of the starting material.
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. For this example, we will use a mixed solvent system of ethyl acetate and hexane.
-
Dissolution: Place the crude 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. This should be done on a hot plate with gentle heating and stirring.
-
Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Induce Crystallization: While the solution is still hot, slowly add hexane dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Analysis: Determine the melting point of the dried crystals and compare it to the literature value to assess purity.
Visualization of Experimental Workflow
Caption: A flowchart illustrating the key steps in a typical recrystallization process.
References
Technical Support Center: Catalyst Selection for the Oxidation of 1,2-O-isopropylidene-α-D-glucofuranose
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting catalysts and troubleshooting the oxidation of 1,2-O-isopropylidene-α-D-glucofuranose to its corresponding ulose derivative.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the oxidation of 1,2-O-isopropylidene-α-D-glucofuranose?
The primary and desired product is 1,2-O-isopropylidene-α-D-xylo-hexofuran-5-ulose. This reaction involves the selective oxidation of the primary alcohol at the C-6 position to an aldehyde, which then exists in equilibrium with its hydrated form or can be further oxidized. In some cases, oxidation of the secondary alcohol at C-3 can occur, leading to 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose, especially when starting with the di-isopropylidene protected glucose.
Q2: What are the most common catalysts for this oxidation?
Several catalytic systems are commonly employed for the oxidation of 1,2-O-isopropylidene-α-D-glucofuranose. The choice of catalyst depends on factors such as desired selectivity, reaction conditions, and scale. The most prevalent catalysts include:
-
Pyridinium Chlorochromate (PCC): A widely used chromium-based reagent for the oxidation of primary alcohols to aldehydes.[1][2][3]
-
Swern Oxidation (DMSO-based): This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, followed by a hindered base. It is known for its mild conditions and high yields.[4][5][6][7]
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)-based catalysts: These are often used in conjunction with a co-oxidant for the selective oxidation of primary alcohols.[8][9][10][11][12][13]
-
Platinum (Pt) catalysts: Platinum on a support like carbon can be used for catalytic oxidation with air.[14]
Q3: How do I choose the right catalyst for my experiment?
The selection of a catalyst should be guided by the specific requirements of your synthesis.
-
For high selectivity to the aldehyde and to avoid over-oxidation to a carboxylic acid , PCC and Swern oxidation are excellent choices.[1][2][6] PCC is a reliable reagent, but chromium-based reagents have toxicity concerns. The Swern oxidation is performed under cryogenic conditions and generates a foul-smelling dimethyl sulfide (B99878) byproduct, but it is very effective for acid-sensitive substrates.[4][5][6]
-
For greener and milder conditions , TEMPO-catalyzed systems are a good alternative.[10] These reactions can often be run at room temperature with air or a hypochlorite (B82951) solution as the terminal oxidant.[10]
-
For industrial-scale applications , heterogeneous catalysts like platinum on carbon (Pt/C) with air as the oxidant can be more cost-effective and easier to handle.[14]
Below is a diagram to aid in the catalyst selection process:
Troubleshooting Guides
Issue 1: Low or no conversion of the starting material.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst/Reagent | Ensure the quality of your reagents. PCC can be sensitive to moisture. For Swern oxidation, ensure the DMSO is anhydrous and the oxalyl chloride is fresh. |
| Incorrect Reaction Temperature | Swern oxidations require cryogenic temperatures (typically -78 °C) to avoid side reactions.[4] For other reactions, ensure the temperature is optimal as per the protocol. |
| Insufficient Reagent Stoichiometry | Use a slight excess of the oxidizing agent (e.g., 1.2-1.5 equivalents of PCC) to drive the reaction to completion. |
| Presence of Water (for PCC) | PCC reactions should be conducted under anhydrous conditions to prevent the formation of the aldehyde hydrate, which can be further oxidized.[1] |
Issue 2: Formation of multiple products (low selectivity).
| Potential Cause | Troubleshooting Step |
| Over-oxidation to Carboxylic Acid | This is more common with stronger oxidizing agents or in the presence of water with PCC.[1] Using milder, selective reagents like those in Swern or TEMPO-based systems can prevent this. |
| Oxidation at C-3 Position | While the primary alcohol at C-6 is generally more reactive, oxidation at the C-3 secondary alcohol can occur. To avoid this, consider protecting the C-3 hydroxyl group if high selectivity for C-6 oxidation is crucial. |
| Side Reactions with Swern Oxidation | If the reaction temperature for a Swern oxidation is not kept sufficiently low (below -60 °C), side reactions can occur.[4] |
Issue 3: Difficult product isolation and purification.
| Potential Cause | Troubleshooting Step |
| Removal of Chromium Byproducts (PCC) | The chromium byproducts from PCC oxidation can form a tar-like substance. Filtering the reaction mixture through a pad of Celite or silica (B1680970) gel can help remove these. |
| Removal of Dimethyl Sulfide (Swern) | The dimethyl sulfide byproduct of the Swern oxidation has a very unpleasant odor. Rinsing glassware with bleach can oxidize it to odorless dimethyl sulfoxide.[4] |
| Product Instability | The resulting ulose can be sensitive to acidic or basic conditions. Ensure workup and purification steps are performed under neutral conditions. |
Quantitative Data Summary
| Catalyst System | Co-oxidant/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pt catalyst | Air | Aqueous NaHCO₃ | 50 | 7-11 | 38 (of D-glucuronic acid after hydrolysis) | [14] |
| CrO₃-pyridine | Acetic Acid | - | Room Temp | - | 6 (of 3-keto derivative) | [15] |
| DMSO | Acetic Anhydride | - | Room Temp | 24 | 62 (of the corresponding allose after reduction) | [16] |
Experimental Protocols
Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation
-
Preparation: To a solution of the 1,2-O-isopropylidene-α-D-glucofuranose (1 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂), add Celite.
-
Reagent Addition: At 0 °C, add a solution of Pyridinium Chlorochromate (1.2 equivalents) in CH₂Cl₂.
-
Reaction: Stir the mixture at room temperature for 2 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Swern Oxidation
-
Activation of DMSO: In a flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous CH₂Cl₂ and cool to -78 °C. To this, add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in CH₂Cl₂ dropwise, maintaining the temperature below -60 °C.
-
Alcohol Addition: After stirring for 15 minutes, add a solution of 1,2-O-isopropylidene-α-D-glucofuranose (1 equivalent) in CH₂Cl₂ dropwise, again keeping the temperature below -60 °C.
-
Base Addition: After another 30 minutes of stirring, add triethylamine (B128534) (5 equivalents) dropwise.
-
Warming and Quenching: Allow the reaction to warm to room temperature. Quench the reaction by adding water.
-
Workup and Purification: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
The general workflow for a chemical oxidation experiment is illustrated below:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Deep oxidization of glucose driven by 4-acetamido-TEMPO for a glucose fuel cell at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 11. Selective glucose electro-oxidation catalyzed by TEMPO on graphite felt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Selective glucose electro-oxidation catalyzed by TEMPO on graphite felt [frontiersin.org]
- 13. crespootero.uk [crespootero.uk]
- 14. pp.bme.hu [pp.bme.hu]
- 15. scispace.com [scispace.com]
- 16. scispace.com [scispace.com]
Technical Support Center: Managing Low Reactivity of Glucuronic Acid Donors in Glycosylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of glucuronic acid donors in glycosylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during glycosylation experiments with glucuronic acid donors.
1. Issue: Low or No Product Yield
-
Potential Cause 1: Inherent Low Reactivity of the Glucuronic Acid Donor. The primary reason for the low reactivity of glucuronic acid donors is the electron-withdrawing nature of the C-5 carboxylic acid group. This destabilizes the crucial oxacarbenium ion-like transition state that forms during the glycosylation reaction.[1]
-
Solution 1.1: Donor Modification.
-
Protecting Group Strategy: The choice of protecting groups on the glucuronic acid donor significantly impacts its reactivity.
-
C-2 Position: Employing participating protecting groups like acyl groups (e.g., acetyl, benzoyl) can lead to the formation of a more stable dioxolanium ion intermediate, which can enhance reactivity and favor the formation of 1,2-trans-glycosides. However, for glucuronic acid donors, even with participating groups, the reactivity can be low. Recent studies have shown that protecting the C-2 hydroxyl with a 4-acetoxy-2,2-dimethyl butanoyl (PivOAc) or a levulinoyl (Lev) ester can improve coupling yields.[1][2]
-
C-4 Position: Replacing electron-withdrawing groups, such as a carbonate, with an ether protecting group (e.g., 2-methylnaphthyl (Nap)) at the C-4 position can increase the anomeric reactivity and lead to higher glycosylation yields.[1]
-
-
Activating Group at Anomeric Position: The leaving group at the anomeric carbon (C-1) is critical. Trichloroacetimidate (B1259523) donors are often more reactive than thioglycosides or glycosyl bromides and have been shown to be effective in glucuronidation, leading to high yields.[3][4]
-
-
Potential Cause 2: Suboptimal Promoter/Activator. The choice of promoter (Lewis acid) is crucial for activating the glycosyl donor. An inappropriate promoter may not be strong enough to activate the disarmed glucuronic acid donor or may lead to side reactions.
-
Solution 2.1: Promoter Selection and Optimization.
-
Commonly used promoters for glucuronic acid donors include trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and boron trifluoride etherate (BF3·OEt2).[3][4]
-
The optimal promoter often depends on the specific donor, acceptor, and solvent system. It is crucial to screen different promoters and optimize their concentration. For instance, in the glycosylation of a simple phenol, BF3·OEt2 was found to give a much higher yield (78%) compared to TMSOTf.[3]
-
For thioglycoside donors, a combination of N-iodosuccinimide (NIS) and a catalytic amount of a triflic acid source (e.g., TfOH or TMSOTf) is a common activating system.[5][6]
-
-
Potential Cause 3: Low Reactivity of the Glycosyl Acceptor. Sterically hindered or electronically deactivated hydroxyl groups on the acceptor molecule can lead to poor reaction outcomes.
-
Solution 3.1: Enhancing Acceptor Reactivity.
-
Protecting the C-2 amine of a glucosamine (B1671600) acceptor as a 2,2,2-trichlorocarbonylamino (Troc) moiety has been shown to significantly increase the yield of coupling with a glucuronic acid donor compared to using an acceptor with an azido (B1232118) group at C-2.[1] However, the subsequent removal of the Troc group can be challenging.[1]
-
2. Issue: Formation of an Anomeric Mixture (Low Stereoselectivity)
-
Potential Cause: Lack of Stereocontrol. The stereochemical outcome of a glycosylation reaction (formation of α or β linkage) is influenced by several factors, including the protecting group at C-2, the solvent, and the reactivity of the donor-acceptor pair.
-
Solution: Strategies for Stereoselective Glycosylation.
-
Neighboring Group Participation: The use of an acyl-type protecting group at the C-2 position of the glucuronic acid donor generally favors the formation of the 1,2-trans-glycoside (β-glucuronide) through the formation of a cyclic acyloxonium ion intermediate.[7]
-
Solvent Effects: Non-participating solvents like dichloromethane (B109758) (DCM) are commonly used. Ethereal solvents can sometimes influence stereoselectivity.
-
Donor-Based Control: In the absence of a participating C-2 protecting group, the stereoselectivity can be harder to control and may result in a mixture of anomers. The use of specific donors, such as glucuronyl iodides, has been reported to give β-glucuronides in good yields.[3]
-
Frequently Asked Questions (FAQs)
Q1: Why are glucuronic acid donors inherently less reactive than other glycosyl donors like glucose or galactose donors?
The primary reason for the reduced reactivity of glucuronic acid donors lies in the electronic effect of the carboxyl group at the C-5 position. This electron-withdrawing group destabilizes the positively charged oxacarbenium ion intermediate that is formed during the glycosylation reaction.[1] This destabilization increases the activation energy of the reaction, making the donor less likely to react with a glycosyl acceptor.
Q2: What are the most effective activating systems for glucuronic acid trichloroacetimidate donors?
For glucuronic acid trichloroacetimidate donors, common and effective activators are Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) and boron trifluoride etherate (BF3·OEt2).[3][4] The choice between them can depend on the specific substrates. For example, BF3·OEt2 has been shown to be superior for the glycosylation of some phenolic acceptors.[3]
Q3: Can the carboxylic acid group of the glucuronic acid donor be protected to increase reactivity?
Yes, the carboxylic acid is typically protected as a methyl or benzyl (B1604629) ester during the glycosylation reaction. This prevents it from interfering with the reaction and improves the solubility of the donor in organic solvents. However, the ester group is still electron-withdrawing and contributes to the low reactivity.
Q4: Are there alternative strategies to using glucuronic acid donors directly?
A common and often more successful alternative is the post-glycosylation oxidation approach.[1] In this strategy, a more reactive glucosyl donor (with a primary alcohol at C-6) is used to perform the glycosylation reaction first. After the desired oligosaccharide is assembled, the C-6 primary alcohol of the glucose residue is selectively oxidized to a carboxylic acid to yield the desired glucuronic acid-containing product.[1]
Data Summary
Table 1: Influence of C-2 and C-4 Protecting Groups on Glycosylation Yield of Glucuronic Acid Donors
| C-2 Protecting Group | C-4 Protecting Group | Glycosyl Acceptor | Promoter | Yield (%) | Anomeric Selectivity |
| Acetyl | Carbonate | Glucosamine derivative (17) | TfOH | 0 | - |
| Levulinoyl (Lev) | Carbonate | Glucosamine derivative (17) | TfOH | 27 | β-only |
| PivOAc | Carbonate | Glucosamine derivative (17) | TfOH | 36 | β-only |
| Levulinoyl (Lev) | 2-Methylnaphthyl (Nap) ether | Glucosamine derivative (17) | TfOH | 61 | β-only |
| PivOAc | 2-Methylnaphthyl (Nap) ether | Glucosamine derivative (17) | TfOH | 71 | β-only |
Data sourced from a study on the modular synthesis of heparan sulfate (B86663) oligosaccharides.[1]
Table 2: Comparison of Promoters for the Glucuronidation of Urolithin-B
| Glucuronyl Donor | Promoter | Yield (%) | Anomeric Selectivity |
| Per-acetylated trichloroacetimidate (43) | TMSOTf | Moderate | β-only |
| Per-acetylated trichloroacetimidate (43) | BF3·OEt2 | 78 | β-only |
| Per-benzoylated trichloroacetimidate (22) | BF3·OEt2 | 95 | β-only |
| Tri-O-acetyl-trichloroacetimidate (28) | BF3·OEt2 | 83 | β-only |
Data adapted from a study on the synthesis of isoflavone (B191592) O-glucuronides.[3]
Experimental Protocols
General Procedure for Glycosylation with a Glucuronic Acid Trichloroacetimidate Donor
This is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Combine the glucuronic acid trichloroacetimidate donor (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent) in a flame-dried flask under an argon atmosphere.
-
Co-evaporate the mixture with anhydrous toluene (B28343) (3 times) to remove any residual water.
-
Dissolve the mixture in an anhydrous solvent, typically dichloromethane (DCM), to a concentration of approximately 0.02 M based on the donor.
-
Add freshly activated powdered molecular sieves (4 Å, typically equal to the combined weight of the donor and acceptor).[1]
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C, 0 °C, or room temperature, depending on the reactivity of the substrates).
-
Add the promoter (e.g., TMSOTf or BF3·OEt2, typically 0.1-0.3 equivalents) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench it by adding a base, such as triethylamine (B128534) or pyridine.
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite to remove the molecular sieves, and wash the pad with DCM.
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate the desired glycosylated product.
-
Visualizations
Caption: General mechanism of glycosylation with a glucuronic acid donor.
Caption: Troubleshooting workflow for low-yield glucuronidation reactions.
References
- 1. New Glucuronic Acid Donors for the Modular Synthesis of Heparan Sulfate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New glucuronic acid donors for the modular synthesis of heparan sulfate oligosaccharides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring and exploiting the reactivity of glucuronic acid donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring and exploiting the reactivity of glucuronic acid donors. | Semantic Scholar [semanticscholar.org]
- 7. Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Yields in Glucuronide Prodrug Synthesis
Welcome to the technical support center for glucuronide prodrug synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of glucuronide prodrugs and to provide guidance for optimizing reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that can lead to poor yields in glucuronide prodrug synthesis, presented in a question-and-answer format.
Question: My Koenigs-Knorr glucuronidation reaction is giving a very low yield. What are the common causes and how can I fix them?
Answer:
Low yields in the Koenigs-Knorr reaction are a frequent issue. The primary causes often revolve around side reactions and the stability of the glycosyl donor. Here are the most common culprits and their solutions:
-
Formation of Orthoester Byproducts: The participating neighboring group at C-2 of the glucuronic acid donor can react with the alcohol acceptor to form a stable orthoester, which halts the desired glycosylation.
-
Solution: Altering the protecting groups on the glucuronic acid donor can mitigate this. Using a non-participating group at C-2, such as a benzyl (B1604629) ether, can prevent orthoester formation. However, this may lead to a mixture of α and β anomers. Alternatively, changing the reaction conditions, such as the promoter or solvent, can sometimes disfavor orthoester formation.[1]
-
-
Elimination to form Glycals: The glycosyl halide donor can undergo elimination of HBr to form a 2-acyloxyglycal, a common byproduct when using basic catalysts like silver oxide.[2]
-
Solution: Carefully controlling the reaction temperature (e.g., running the reaction at 0°C or below) can significantly reduce the rate of this side reaction.[2] Additionally, using milder promoters or a different synthetic route altogether, such as the use of trichloroacetimidate (B1259523) donors, can avoid this issue.
-
-
Decomposition of the Glycosyl Halide: Glycosyl halides are often unstable and can decompose in the presence of the promoter (e.g., silver oxide) before reacting with the alcohol.
-
Solution: Ensure that the glycosyl halide is freshly prepared and of high purity. The reaction should be set up promptly after preparing the donor. Adding a mild Lewis acid or using alternative promoters like mercury(II) cyanide or silver triflate can sometimes improve the stability and reactivity of the donor.[3]
-
Question: I'm observing a complex mixture of products in my Lewis acid-catalyzed glucuronidation. How can I improve the selectivity and yield?
Answer:
Lewis acid-catalyzed glucuronidations, often employing trichloroacetimidate donors, can also present challenges with selectivity and yield.
-
Lack of Regioselectivity with Polyhydroxylated Aglycones: If your parent drug has multiple hydroxyl groups, the glucuronidation may occur at various positions, leading to a mixture of isomers and a low yield of the desired product.
-
Solution: A protecting group strategy is crucial. Selectively protect the hydroxyl groups that you do not want to be glucuronidated.[2] The choice of protecting groups will depend on the specific functionalities of your aglycone and the deprotection conditions required.
-
-
Anomeric Mixture (α and β isomers): Depending on the reaction conditions and the nature of the glucuronic acid donor, you may obtain a mixture of α and β anomers.
-
Solution: The choice of protecting group at the C-2 position of the glucuronic acid donor plays a significant role in stereocontrol. A participating group (e.g., acetate) will favor the formation of the β-anomer through anchimeric assistance.[3] For the α-anomer, a non-participating group (e.g., benzyl ether) is preferred. Optimization of the Lewis acid, solvent, and temperature can also influence the anomeric ratio.
-
Question: My deprotection step is cleaving the glucuronide linkage or giving me unwanted byproducts. What can I do?
Answer:
The deprotection of the protecting groups on the glucuronic acid moiety and the aglycone is a critical step that can significantly impact the final yield.
-
Cleavage of the Glycosidic Bond: Harsh acidic or basic conditions used for deprotection can lead to the cleavage of the newly formed glucuronide bond, especially if the aglycone is sensitive.
-
Solution: Employ milder deprotection methods. For example, for the removal of acetyl groups, catalytic sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation) is a standard and often effective method.[4][5] For benzyl protecting groups, catalytic hydrogenation is a mild alternative. The choice of protecting groups during the synthesis should be made with the final deprotection step in mind, aiming for orthogonal strategies where possible.
-
-
Formation of Dehydroglucuronide: During the hydrolysis of ester protecting groups under basic conditions, elimination can occur, leading to the formation of a dehydroglucuronide byproduct.
-
Solution: Using milder basic conditions can help to avoid this side reaction. For instance, a two-step saponification protocol, first using a milder base for deacetylation followed by a separate step for methyl ester hydrolysis, has been shown to be effective.[6]
-
Question: I am struggling with the purification of my final glucuronide prodrug, leading to low recovery. What are the best practices?
Answer:
Glucuronide prodrugs are often highly polar, which can make their purification challenging.
-
Poor Separation from Reagents and Byproducts: The high polarity of the product can make it difficult to separate from polar reagents and byproducts using standard normal-phase silica (B1680970) gel chromatography.
-
Solution: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying polar glucuronides.[7] A C18 or C8 column with a water/acetonitrile or water/methanol gradient containing a small amount of an additive like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape is typically used.[7]
-
-
Product Instability during Purification: Some glucuronide prodrugs can be unstable under the purification conditions, leading to degradation and low recovery.
-
Solution: It is crucial to assess the stability of your compound under different pH conditions to select the optimal mobile phase for RP-HPLC.[7] For instance, if your compound is unstable in acidic or basic conditions, using a neutral or near-neutral buffer like ammonium acetate can improve recovery.[7] Lyophilization should be performed carefully, as prolonged exposure can sometimes lead to degradation of unstable compounds.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I should expect for a glucuronide prodrug synthesis?
A1: Yields can vary dramatically depending on the complexity of the aglycone, the synthetic route chosen, and the optimization of reaction conditions. Simple glucuronidations can achieve high yields (>80%), while the synthesis of more complex prodrugs can be challenging, with overall yields sometimes falling below 20%. For example, the synthesis of quercetin (B1663063) 3-O-β-D-glucuronide via a multi-step process resulted in an overall yield of 25%.[2] In contrast, a Koenigs-Knorr reaction for clenbuterol (B1669167) O-glucuronide diastereomers yielded only 1.7% due to significant side product formation.[1]
Q2: Which is better: chemical or enzymatic synthesis of glucuronides?
A2: Both methods have their advantages and disadvantages.
-
Chemical Synthesis: Offers greater flexibility in terms of scale and the types of aglycones that can be used. However, it often requires multi-step procedures involving protection and deprotection, which can lead to lower overall yields and the formation of byproducts.
-
Enzymatic Synthesis: Utilizes UDP-glucuronosyltransferases (UGTs) and offers high regioselectivity and stereoselectivity, often in a single step without the need for protecting groups. However, the availability and stability of the enzymes, as well as substrate specificity, can be limiting factors. The purification of the product from the biological matrix can also be challenging.
Q3: How do I choose the right protecting groups for my aglycone and the glucuronic acid donor?
A3: The choice of protecting groups is critical for a successful synthesis. Key considerations include:
-
Orthogonality: Protecting groups should be chosen so that they can be removed selectively without affecting other protecting groups or the final product.
-
Stability: The protecting groups must be stable to the reaction conditions used in subsequent steps.
-
Influence on Reactivity and Selectivity: As discussed in the troubleshooting guide, the protecting group at C-2 of the glucuronic acid donor influences the stereochemical outcome of the glycosylation.
-
Ease of Removal: The deprotection conditions should be mild enough to avoid degradation of the final product. Common protecting groups for the hydroxyls of glucuronic acid are acetyl or benzoyl groups, while the carboxylic acid is often protected as a methyl or benzyl ester.
Data Presentation
Table 1: Comparison of Yields for Different Glucuronidation Methods
| Aglycone | Glucuronidation Method | Promoter/Catalyst | Protecting Groups (Glucuronic Acid) | Yield (%) | Reference |
| Quercetin derivative | Koenigs-Knorr | Silver Oxide | Acetyl, Methyl ester | 52 (glycosylation step) | [2] |
| Daunomycinone | Koenigs-Knorr | HgBr₂ | Acetyl, Methyl ester | Mixture of anomers | [1] |
| Clenbuterol | Koenigs-Knorr | Not specified | Acetyl, Methyl ester | 1.7 | [1] |
| Phenolic Xenoestrogens | Imidate Method | Not specified | Acetyl, Methyl ester | Not specified | [6] |
| Alcohols, Phenols | (salen)Metal-Catalyzed | (salen)cobalt/(salen)chromium | Not applicable | Varies | [8] |
Table 2: Comparison of Deprotection Methods and Reported Yields
| Protected Glucuronide | Deprotection Reagents | Conditions | Yield (%) | Reference |
| Acetylated Quercetin Glucuronide | Na₂CO₃ in aq. MeOH | Not specified | Efficient | [2] |
| Acetylated, Methyl Ester Protected Glucuronide | 1. Catalytic NaOMe in MeOH2. NaOH in MeOH/H₂O | 1. RT2. 0°C | Not specified | [9] |
| Acetylated, Methyl Ester Protected Glucuronide | Two-step saponification | Mild conditions | 58 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Koenigs-Knorr Glucuronidation of a Phenolic Aglycone
-
Materials:
-
Phenolic aglycone (1.0 equiv)
-
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2-1.5 equiv)
-
Silver(I) oxide (Ag₂O) or Silver(I) carbonate (Ag₂CO₃) (1.5-2.0 equiv)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene
-
Activated molecular sieves (4 Å)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phenolic aglycone, the silver salt, and activated molecular sieves.
-
Add anhydrous solvent and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0°C.
-
In a separate flask, dissolve the glucuronyl bromide donor in a minimal amount of anhydrous solvent.
-
Add the solution of the glucuronyl bromide donor dropwise to the reaction mixture over 15-30 minutes.
-
Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts and molecular sieves.
-
Wash the filter cake with additional DCM.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: General Procedure for Deprotection of Acetyl and Methyl Ester Groups
-
Materials:
-
Protected glucuronide (1.0 equiv)
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (catalytic amount, e.g., 0.1 equiv of a 0.5 M solution in MeOH)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Dowex 50W-X8 (H⁺ form) resin (optional)
-
-
Procedure:
-
Dissolve the protected glucuronide in anhydrous methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add the catalytic amount of sodium methoxide solution dropwise.
-
Stir the reaction at room temperature and monitor the deacetylation by TLC.
-
Once the deacetylation is complete, cool the reaction mixture back to 0°C.
-
Add 1 M NaOH solution dropwise to hydrolyze the methyl ester. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture to pH 7 with 1 M HCl or by adding Dowex 50W-X8 (H⁺ form) resin, stirring until the pH is neutral, and then filtering.
-
Concentrate the solution under reduced pressure.
-
Purify the final product by reversed-phase HPLC.
-
Visualizations
Caption: General workflow for chemical synthesis of glucuronide prodrugs.
References
- 1. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (salen)Metal-Catalyzed β-Glucuronidation of Alcohols, Phenols, and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Identifying and minimizing impurities in D-Glucurono-6,3-lactone acetonide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing impurities in D-Glucurono-6,3-lactone acetonide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a protected derivative of D-glucuronic acid, a naturally occurring substance. Its chemical structure features a lactone ring and an acetonide group, making it a valuable intermediate in organic synthesis.[1][2] It is commonly used in the synthesis of complex carbohydrates, modified sugars, and as a chiral building block in the development of novel therapeutic agents.
Q2: What are the common impurities I might encounter in my this compound sample?
A2: Impurities can arise from the starting materials, side reactions during synthesis, or degradation. Common impurities may include:
-
Unreacted Starting Materials: D-Glucurono-6,3-lactone.
-
Partially Protected Intermediates: Monoisopropylidene derivatives of D-glucuronic acid.
-
Anomers: The presence of both α and β anomers of the desired product.
-
Solvent Residues: Traces of solvents used during synthesis and purification, such as acetone (B3395972), ethyl acetate (B1210297), or hexane.
-
Degradation Products: Hydrolysis of the acetonide or lactone ring can lead to the formation of D-glucuronic acid and other related compounds.
Q3: How can I minimize the formation of these impurities during synthesis?
A3: To minimize impurity formation, consider the following:
-
Starting Material Purity: Use high-purity D-Glucurono-6,3-lactone.
-
Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents. Anhydrous conditions are often crucial for acetal (B89532) formation.
-
Purification Method: Employ efficient purification techniques such as column chromatography or recrystallization to separate the desired product from impurities.
Q4: What are the recommended storage conditions for this compound to prevent degradation?
A4: this compound should be stored in a cool, dry place, away from moisture and strong acids or bases, which can catalyze its degradation. Storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | Increase reaction time or temperature. Ensure the catalyst is active. |
| Side reactions forming byproducts. | Optimize reaction conditions (e.g., lower temperature, different catalyst). | |
| Loss of product during workup or purification. | Use a more efficient extraction solvent. Optimize the mobile phase for column chromatography to ensure good separation. | |
| Multiple Spots on TLC Analysis | Presence of starting material, intermediates, or byproducts. | Refer to the TLC protocol below to identify the spots. Re-purify the product using column chromatography with a more selective eluent. |
| Degradation of the product. | Check storage conditions. Avoid exposure to moisture and extreme pH. | |
| Broad or Unresolved Peaks in HPLC | Poor column selection or mobile phase composition. | Use a recommended HPLC column and mobile phase as detailed in the experimental protocols. |
| Column overloading. | Reduce the injection volume or sample concentration. | |
| Presence of co-eluting impurities. | Modify the gradient or mobile phase composition to improve resolution. | |
| Unexpected Peaks in NMR Spectrum | Presence of solvent residues or other impurities. | Compare the spectrum to a reference spectrum of the pure compound and a list of common solvent chemical shifts. |
| Anomeric mixture. | The presence of both α and β anomers can lead to two sets of peaks for some protons. This is not uncommon in carbohydrate chemistry. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Purity Assessment
Objective: To qualitatively assess the purity of this compound and identify the presence of common impurities.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile Phase: Ethyl acetate/Hexane (1:1, v/v)
-
Staining Solution: Hanessian's stain (ceric molybdate) or potassium permanganate (B83412) stain
-
Heat gun
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the dissolved sample onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Dry the plate thoroughly.
-
Visualize the spots by either UV light (if applicable) or by dipping the plate in the staining solution followed by gentle heating with a heat gun.
Expected Results & Interpretation:
| Compound | Expected Rf Value (Approximate) | Appearance |
| This compound | 0.4 - 0.5 | Major spot |
| D-Glucurono-6,3-lactone (Starting Material) | 0.1 - 0.2 | Spot with lower Rf due to higher polarity |
| Non-polar byproducts | > 0.6 | Spots with higher Rf |
Note: Rf values are approximate and can vary based on the specific conditions.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Quantification
Objective: To quantitatively determine the purity of this compound and the percentage of related impurities.
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Prepare a standard solution of high-purity this compound at a known concentration (e.g., 1 mg/mL in acetonitrile).
-
Prepare the sample solution at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Integrate the peak areas in the resulting chromatograms.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
Expected Retention Times (Hypothetical):
| Compound | Retention Time (min) |
| D-Glucuronic Acid (Degradation Product) | ~ 3.5 |
| D-Glucurono-6,3-lactone | ~ 5.0 |
| This compound | ~ 12.0 |
| Less polar impurities | > 14.0 |
Protocol 3: ¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification
Objective: To confirm the chemical structure of this compound and identify any structural impurities.
Instrumentation & Conditions:
-
Spectrometer: 400 MHz or higher NMR spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Sample Concentration: ~10 mg/mL
Procedure:
-
Dissolve the sample in CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum (phasing, baseline correction, and integration).
¹H NMR Data for this compound:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~5.9 | d | ~3.7 |
| H-2 | ~4.6 | d | ~3.7 |
| H-3 | ~4.8 | d | ~3.0 |
| H-4 | ~4.5 | dd | ~3.0, 9.0 |
| H-5 | ~4.9 | d | ~9.0 |
| CH₃ (acetonide) | ~1.5 | s | - |
| CH₃ (acetonide) | ~1.3 | s | - |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Identifying Impurities:
-
Unreacted D-Glucurono-6,3-lactone: Will show broader peaks and lack the characteristic sharp singlets of the acetonide methyl groups.
-
Solvent Residues: Look for characteristic peaks of common solvents (e.g., acetone at ~2.17 ppm, ethyl acetate at ~2.05, 4.12, and 1.26 ppm in CDCl₃).
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to the NMR Analysis of D-Glucurono-6,3-lactone Acetonide for Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of D-Glucurono-6,3-lactone acetonide and its corresponding non-acetonide form, D-Glucurono-6,3-lactone, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. The inclusion of the acetonide protecting group significantly influences the chemical shifts and coupling constants observed in NMR spectra, providing a clear method for confirming the structure and stereochemistry of the derivative.
Comparison of NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and D-Glucurono-6,3-lactone. The presence of the isopropylidene group in the acetonide derivative results in characteristic upfield shifts for the protected carbons and distinct signals for the methyl groups, which are absent in the spectrum of the parent lactone.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton | This compound | D-Glucurono-6,3-lactone (Predicted) | Key Differences |
| H-1 | ~6.0 | ~5.5 | Downfield shift in acetonide |
| H-2 | ~4.8 | ~4.4 | Downfield shift in acetonide |
| H-3 | ~4.6 | ~4.3 | Downfield shift in acetonide |
| H-4 | ~4.7 | ~4.2 | Significant downfield shift in acetonide |
| H-5 | ~4.9 | ~4.5 | Downfield shift in acetonide |
| CH₃ (isopropylidene) | ~1.5, ~1.3 | N/A | Two distinct singlets confirming the acetonide group |
Note: Actual chemical shifts can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon | This compound | D-Glucurono-6,3-lactone (Predicted) | Key Differences |
| C-1 | ~105 | ~103 | Minor downfield shift |
| C-2 | ~84 | ~75 | Significant downfield shift due to acetonide |
| C-3 | ~76 | ~73 | Downfield shift |
| C-4 | ~78 | ~71 | Significant downfield shift |
| C-5 | ~80 | ~76 | Downfield shift |
| C-6 (C=O) | ~175 | ~176 | Minor upfield shift |
| C (isopropylidene) | ~112 | N/A | Characteristic quaternary carbon signal |
| CH₃ (isopropylidene) | ~26, ~27 | N/A | Two distinct methyl carbon signals |
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Experimental Protocol for NMR Analysis
1. Sample Preparation:
-
For this compound:
-
Weigh approximately 5-10 mg of the compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired resolution of the spectra.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
-
For D-Glucurono-6,3-lactone:
-
Due to its higher polarity, Deuterium Oxide (D₂O) is often the preferred solvent.
-
Weigh approximately 5-10 mg of the compound into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of D₂O.
-
Lyophilize the sample and reconstitute in D₂O to exchange labile protons with deuterium, which simplifies the ¹H NMR spectrum by removing signals from hydroxyl groups. Repeat this process 2-3 times for complete exchange.
-
After the final lyophilization, dissolve the sample in 0.6 mL of 99.9% D₂O.
-
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion, which is particularly important for carbohydrate analysis.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
Solvent suppression techniques may be necessary if residual solvent signals obscure regions of interest.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans (due to the lower natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
-
2D NMR (for complete structural assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming stereochemistry.
-
Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for the NMR-based structural confirmation of this compound.
Caption: Workflow for NMR-based structure confirmation.
This comprehensive approach, combining 1D and 2D NMR techniques with a systematic experimental protocol, allows for the unambiguous structural confirmation of this compound and its differentiation from potential alternatives. The distinct NMR fingerprint provided by the acetonide group serves as a powerful tool for researchers in carbohydrate chemistry and drug development.
A Comparative Guide to Glycosylation: D-Glucurono-6,3-lactone Acetonide vs. Trichloroacetimidate Donors
For researchers, scientists, and drug development professionals, the strategic selection of a glycosyl donor is a critical step in the synthesis of complex carbohydrates and glycoconjugates. This guide provides an objective comparison between two classes of donors derived from D-glucuronic acid: the conformationally restricted D-glucurono-6,3-lactone acetonide and the widely utilized trichloroacetimidate (B1259523) donors. By examining their performance through supporting experimental data, this document aims to inform the rational design of efficient glycosylation strategies.
The construction of glycosidic linkages is a cornerstone of synthetic carbohydrate chemistry. The choice of the glycosyl donor profoundly influences reaction outcomes, dictating yield, stereoselectivity, and compatibility with various functional groups. This guide delves into a comparative analysis of this compound and glucuronic acid-derived trichloroacetimidate donors, providing a framework for their application in chemical synthesis.
Performance Comparison: A Data-Driven Overview
The reactivity and stereoselectivity of a glycosyl donor are paramount for its utility. While direct comparative studies between this compound and glucuronic acid trichloroacetimidates are not extensively documented, analysis of their performance in various glycosylation reactions provides valuable insights.
Trichloroacetimidate Donors:
Glucuronic acid trichloroacetimidates are popular donors due to their general stability and the mild acidic conditions required for their activation, typically using Lewis acids like trimethylsilyl (B98337) triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[1]
| Donor | Acceptor | Promoter | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Methyl (2-O-acetyl-3,4-di-O-benzyl-α-D-glucopyranosyl)uronate trichloroacetimidate | (5R)-2,3,4,5-tetrahydro-5-hydroxymethyl-2-furanone | Not specified | Not specified | 71 | Exclusively β | [2] |
| Methyl (2,3,4-tri-O-benzyl-α/β-D-glucopyranosyl)uronate trichloroacetimidate | (5R)-2,3,4,5-tetrahydro-5-hydroxymethyl-2-furanone | Not specified | Not specified | 70 | 1:4 (20% α) | [2] |
| Pivaloyl-protected glucuronate trichloroacetimidate | 3,4'-diTBDMS-resveratrol | Not specified | Not specified | High | Not specified | [3] |
| Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate | Phenolic acceptors | BF₃·OEt₂ | CH₂Cl₂ | High | Not specified | [3] |
D-Glucurono-6,3-lactone Derivatives:
The rigid bicyclic structure of D-glucurono-6,3-lactone donors is thought to influence the stereochemical outcome of glycosylation.[4] While specific data for the acetonide derivative is limited, studies on related lactone donors offer a glimpse into their potential.
| Donor | Acceptor | Promoter/Conditions | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |
| 6,3-Glucuronic acid lactone | Various alcohols | Microwave irradiation, acidic catalysts | Not specified | 62-98 | Not specified | [5] |
Experimental Protocols: A Methodological Insight
Detailed experimental procedures are crucial for the successful implementation of glycosylation reactions. Below are representative protocols for both trichloroacetimidate and lactone-based donors.
General Procedure for TMSOTf-Activated Trichloroacetimidate Glycosylation
This protocol outlines a standard procedure for the activation of glycosyl trichloroacetimidates using TMSOTf.[6]
-
The trichloroacetimidate donor (1.3 equivalents) and the glycosyl acceptor (1.0 equivalent) are dissolved in anhydrous dichloromethane (B109758) (CH₂Cl₂; 5.0 mL/mmol of donor) and anhydrous dioxane (5.0 mL/mmol of donor).
-
Activated molecular sieves (4 Å, 50 mg/mL of solvent) are added, and the mixture is stirred for 30 minutes at room temperature.
-
The reaction mixture is cooled to the desired temperature.
-
Trimethylsilyl triflate (TMSOTf; 0.075 mmol/mmol of donor) is added dropwise.
-
The reaction is stirred at the indicated temperature until completion is observed by thin-layer chromatography (TLC) analysis.
Synthesis of this compound
-
D-glucurono-6,3-lactone (5 mmol) is dissolved in dry acetone (B3395972) (20 mL).
-
Copper(II) chloride dihydrate (0.8525 g) is added to the solution.
-
The reaction mixture is refluxed for 8 hours.
-
Neutralization is performed with a saturated aqueous solution of NaHCO₃.
-
The solid is filtered off, and the filtrate is dried over anhydrous Na₂SO₄.
-
The solvent is removed to yield the 1,2-O-isopropylidene-D-glucurono-6,3-lactone (this compound).[7]
Reaction Mechanisms and Stereocontrol
The stereochemical outcome of a glycosylation reaction is a complex interplay of the donor, acceptor, promoter, and solvent.
Trichloroacetimidate Donors: The mechanism of glycosylation with trichloroacetimidate donors can proceed through various pathways, including Sₙ1 and Sₙ2 type mechanisms, often influenced by the protecting groups on the donor and the reaction conditions. The formation of side products, such as trichloroacetamides, can occur through an intermolecular aglycon transfer mechanism.[8][9] The stereoselectivity is highly dependent on factors like temperature and the nature of the promoter.[10]
This compound: The fixed conformation of the lactone ring in these donors is expected to play a significant role in directing the stereochemical outcome of the glycosylation.[4] The rigid structure can shield one face of the anomeric center, potentially leading to higher stereoselectivity. However, the reactivity of these donors may be influenced by the strain of the bicyclic system.
Visualizing the Glycosylation Workflows
To better understand the processes involved, the following diagrams illustrate the general workflows for the preparation and use of both types of glycosyl donors.
Conclusion
Both this compound and trichloroacetimidate donors present viable options for the synthesis of glucuronic acid-containing glycosides. Trichloroacetimidates are well-established, with a wealth of literature and predictable reactivity patterns, although stereoselectivity can sometimes be challenging to control. This compound, as a more conformationally rigid donor, holds the potential for high stereoselectivity, but its application as a glycosyl donor is less explored, and further research is needed to fully understand its scope and limitations. The choice between these donors will ultimately depend on the specific synthetic target, the nature of the glycosyl acceptor, and the desired stereochemical outcome.
References
- 1. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The Glycosylation Mechanisms of 6,3-Uronic Acid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different protecting groups for D-glucuronic acid
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is paramount in the chemical manipulation of D-glucuronic acid, a key carbohydrate in drug metabolism and the synthesis of various bioactive molecules. The presence of multiple hydroxyl groups and a carboxylic acid function necessitates a careful selection of protecting groups to achieve regioselectivity and ensure high yields in synthetic pathways. This guide provides an objective comparison of common protecting groups for D-glucuronic acid, supported by experimental data and detailed protocols to aid in the design and execution of your research.
Comparison of Common Protecting Groups
The choice of a protecting group is dictated by its stability under planned reaction conditions and the ease of its selective removal. Here, we compare four widely used protecting groups for the hydroxyl and carboxylic acid functionalities of D-glucuronic acid: Acetyl, Benzyl (B1604629), Isopropylidene, and tert-Butyldimethylsilyl (TBDMS).
| Protecting Group | Functionality Protected | Protection Yield | Deprotection Yield | Stability | Key Features |
| Acetyl (Ac) | Hydroxyls | 32-60% | High (qualitative) | Stable to acidic conditions; Labile to base.[1] | Readily introduced; Can participate in neighboring group reactions, influencing stereoselectivity. |
| Benzyl (Bn) | Hydroxyls & Carboxylic Acid | High (qualitative) | 87% (for benzylidene acetal)[2] | Stable to acidic and basic conditions; Cleaved by hydrogenolysis.[3] | Offers robust protection; Orthogonal to many other protecting groups. |
| Isopropylidene (Acetal) | Diols (e.g., C1-C2, C3-C4) | Moderate (qualitative) | 41-52%[4] | Stable to basic and neutral conditions; Labile to acid. | Useful for simultaneous protection of vicinal diols, imparting rigidity to the pyranose ring. |
| TBDMS (Silyl Ether) | Hydroxyls | High (qualitative) | High (qualitative) | Stable to a wide range of non-acidic conditions; Cleaved by fluoride (B91410) ions. | Bulky group allows for regioselective protection of less sterically hindered hydroxyls. |
| Allyl (All) | Carboxylic Acid & Hydroxyls | Good (qualitative) | Good (qualitative)[5] | Stable to most acidic and basic conditions; Cleaved by palladium catalysis.[5] | Orthogonal to many other protecting groups; Cleavage conditions are mild. |
Experimental Protocols
Detailed methodologies for the introduction and removal of these protecting groups are crucial for reproducible results.
Acetyl Protection and Deprotection
Protection: Synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate [6]
This procedure involves the methanolysis of D-glucuronolactone followed by peracetylation.
-
Materials: D-glucuronolactone, Methanol (B129727) (MeOH), Sodium hydroxide (B78521) (NaOH), Acetic anhydride (B1165640) (Ac₂O), Anhydrous sodium acetate (B1210297) (NaOAc), Ethanol (B145695) (EtOH), Diethyl ether.
-
Procedure:
-
Dissolve NaOH (0.02 equiv) in MeOH at 0°C under an inert atmosphere.
-
Add D-glucuronolactone (1.0 equiv) portion-wise and stir for 30 minutes at 0°C.
-
Remove the solvent under reduced pressure to obtain a foam.
-
To the foam, add Ac₂O (19 equiv) and anhydrous NaOAc (4.1 equiv).
-
Heat the mixture to 50°C for 4 hours.
-
Cool the reaction and pour it into ice-water, then extract with diethyl ether.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄.
-
Concentrate the solution and recrystallize the product from ethanol to yield methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate (45-60% yield).
-
Deprotection: Zemplén Deacetylation
Basic hydrolysis effectively removes acetyl groups.
-
Materials: Acetylated glucuronic acid derivative, Methanol (MeOH), Sodium methoxide (B1231860) (NaOMe).
-
Procedure:
-
Dissolve the acetylated compound in dry MeOH.
-
Add a catalytic amount of NaOMe (typically a small piece of sodium metal is added to MeOH to generate the methoxide in situ).
-
Stir the reaction at room temperature and monitor by TLC until completion.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).
-
Filter the resin and concentrate the filtrate to obtain the deprotected product.
-
Benzyl Protection and Deprotection
Protection: Perbenzylation of Methyl Glucuronate [7][8]
This method utilizes sodium hydride and benzyl bromide to protect the hydroxyl groups.
-
Materials: Methyl glucuronate, Sodium hydride (NaH, 60% dispersion in mineral oil), Benzyl bromide (BnBr), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the methyl glucuronate (1.0 equiv) in anhydrous DMF under an inert atmosphere and cool to 0°C.
-
Add NaH (typically 1.2-1.5 equiv per hydroxyl group) portion-wise and stir for 30-60 minutes at 0°C.
-
Add BnBr (typically 1.1-1.3 equiv per hydroxyl group) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of methanol at 0°C.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
-
Deprotection: Hydrogenolysis of Benzyl Ethers [2][3]
Catalytic hydrogenation is the standard method for cleaving benzyl ethers.
-
Materials: Benzylated glucuronic acid derivative, Palladium on carbon (Pd/C, 10%), Methanol (MeOH) or Ethyl acetate (EtOAc), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the benzylated compound in MeOH or EtOAc.
-
Add a catalytic amount of 10% Pd/C (typically 10-20% by weight of the substrate).
-
Place the reaction mixture under an atmosphere of H₂ (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected product.
-
Isopropylidene Acetal (B89532) Protection and Deprotection
Protection: Synthesis of 1,2:3,4-Di-O-isopropylidene-D-glucuronic acid derivatives
This reaction involves the acid-catalyzed reaction of D-glucuronic acid with acetone (B3395972) or a ketone equivalent.
-
Materials: D-glucuronic acid, 2,2-Dimethoxypropane, Acetone, p-Toluenesulfonic acid (p-TsOH) or Sulfuric acid (H₂SO₄).
-
Procedure:
-
Suspend D-glucuronic acid in a mixture of acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-TsOH or H₂SO₄.
-
Stir the reaction at room temperature until the starting material dissolves and the reaction is complete (monitored by TLC).
-
Neutralize the reaction with a base (e.g., triethylamine (B128534) or solid NaHCO₃).
-
Concentrate the mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by chromatography or crystallization.
-
Deprotection: Acidic Hydrolysis of Isopropylidene Acetals [4]
Mild acidic conditions are used to remove isopropylidene groups.
-
Materials: Isopropylidene-protected glucuronic acid derivative, Acetic acid (AcOH) or Trifluoroacetic acid (TFA), Water, Organic solvent (e.g., THF).
-
Procedure:
-
Dissolve the protected compound in a mixture of an organic solvent and water (e.g., THF/H₂O or AcOH/H₂O).
-
Add a catalytic amount of a strong acid like TFA or use a higher concentration of a weaker acid like acetic acid.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, neutralize the acid with a base (e.g., NaHCO₃).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify as needed. A reported yield for the hydrolysis of 1,2-O-isopropylidene-D-glucuronic acid salts to D-glucuronic acid is in the range of 41-52%.[4]
-
TBDMS Silyl (B83357) Ether Protection and Deprotection
Protection: TBDMS Protection of Hydroxyl Groups
This procedure uses TBDMSCl and a base to form the silyl ether.
-
Materials: Glucuronic acid derivative, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole (B134444), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the glucuronic acid derivative (1.0 equiv) and imidazole (2.0-2.5 equiv per hydroxyl group) in anhydrous DMF under an inert atmosphere.
-
Add TBDMSCl (1.1-1.5 equiv per hydroxyl group) and stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Deprotection: Cleavage of TBDMS Ethers with TBAF [9][10]
Fluoride ions are highly effective for the removal of silyl ethers.
-
Materials: TBDMS-protected glucuronic acid derivative, Tetrabutylammonium fluoride (TBAF, 1 M solution in THF), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 equiv) in THF.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv per silyl ether) at room temperature.
-
Stir the reaction and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture.
-
Purify the product by column chromatography to remove the silyl byproducts and any excess TBAF.
-
Visualizing Protection and Deprotection Strategies
The following diagrams illustrate the general workflows for the protection and deprotection of D-glucuronic acid's hydroxyl and carboxylic acid groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. CN1622952A - The preparation method of D-glucuronic acid - Google Patents [patents.google.com]
- 5. westmont.edu [westmont.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
A Comparative Guide to Glucuronic Acid Donors: Evaluating the Efficacy of D-Glucurono-6,3-lactone acetonide and Alternatives
For researchers, scientists, and professionals in drug development, the efficient and stereoselective conjugation of glucuronic acid to various molecules is a critical process in synthesizing drug metabolites, prodrugs, and other bioactive compounds. This guide provides a comprehensive comparison of the primary methods for glucuronidation, with a special focus on the efficacy of D-Glucurono-6,3-lactone acetonide as a glucuronic acid donor in comparison to established biological and chemical alternatives.
Glucuronidation, the attachment of a glucuronic acid moiety, is a key Phase II metabolic reaction that enhances the water solubility of substances, facilitating their excretion from the body.[1][2][3] In synthetic chemistry, mimicking this process requires effective glucuronic acid donors. The ideal donor should be stable, easy to handle, and provide high yields of the desired glucuronide with predictable stereochemistry. This guide examines the performance of this compound against the biological standard, Uridine 5'-diphospho-α-D-glucuronic acid (UDPGA), and common chemical donors such as glycosyl bromides and trichloroacetimidates.
Overview of Glucuronic Acid Donors
The choice of a glucuronic acid donor depends on the specific application, the scale of the synthesis, and the nature of the acceptor molecule. The main approaches can be broadly categorized as enzymatic or chemical.
-
Enzymatic Synthesis: This method utilizes the cell's natural machinery, employing UDP-glucuronosyltransferases (UGTs) and the activated sugar donor, UDPGA. It is highly specific and yields biologically relevant β-glucuronides.[4][5][6]
-
Chemical Synthesis: Chemical methods offer greater flexibility in terms of reaction conditions and scale. The most common strategies involve the use of activated glucuronyl donors.
-
D-Glucurono-6,3-lactone and its derivatives: These are often used as starting materials for the synthesis of other donors.[7][8][9][10] However, there is evidence for their direct use in glycosylation reactions, particularly under microwave-assisted conditions.[9]
-
Glycosyl Halides (Koenigs-Knorr Method): This classic method typically employs a peracetylated glucuronyl bromide as the donor, activated by heavy metal salts.[5][11][12]
-
Glycosyl Trichloroacetimidates: A more modern and often higher-yielding method that uses a trichloroacetimidate (B1259523) donor activated by a Lewis acid.[9][13][14]
-
Comparative Data on Glucuronidation Efficacy
The following tables summarize experimental data for the different glucuronic acid donor strategies, providing a comparison of their yields and reaction conditions.
Table 1: Direct Glycosylation using D-Glucurono-6,3-lactone Derivatives
| Acceptor Molecule | Donor | Catalyst/Conditions | Yield (%) | Reference |
| Various Alcohols | D-Glucurono-6,3-lactone | H₂SO₄/SiG₆₀ or silica-supported Keggin type heteropolyacid, Microwave | 62-98 | [9] |
Table 2: Enzymatic Glucuronidation using UDPGA
| Acceptor Molecule | Enzyme Source | Conditions | Yield (%) | Reference |
| Norbuprenorphine | Dog Liver S9 Fraction | UDPGA, NADPH generating system | 67 | [5] |
| Mycophenolic Acid | Horse Liver S9 | UDPGA, optimized temperature and co-substrate concentration | 55 | [6] |
| Flavonoids, Anthraquinones, etc. | Recombinant Plant UGTs | UDPGA, in vitro or whole-cell catalysis | Not specified | [4] |
Table 3: Chemical Glucuronidation using Glycosyl Bromides (Koenigs-Knorr Method)
| Acceptor Molecule | Donor | Promoter/Conditions | Yield (%) | α:β Ratio | Reference |
| 3-O-Acetylated Morphine | Methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide | ZnBr₂ | 63 | 8:1 | [9] |
| Daunomycinone/Doxorubicinone | α-Glucosyluronate bromide | HgBr₂ | Not specified | 3:7 | [9] |
| Quercetin derivative | Acetobromo-α-D-glucuronic acid methyl ester | Ag₂O | 40 | Not specified | [9] |
| Deactivated Nitrophenol | Triacetyl bromo sugar | Ag₂O, MeCN, 18h | 3 | Not specified | [11] |
Table 4: Chemical Glucuronidation using Glycosyl Trichloroacetimidates
| Acceptor Molecule | Donor | Promoter/Conditions | Yield (%) | Stereoselectivity | Reference |
| Silylated Resveratrol | Benzoylated imidate | BF₃·OEt₂ | 84 | Not specified | [9] |
| Silylated Resveratrol | Acetylated imidate | TMSOTf | 71 | β-anomer only | [9] |
| Quercetin derivative | Methyl ester trichloroacetimidate | Not specified | 11 | Exclusive β | [9] |
| Various Acceptors | Fully protected trichloroacetimidate | TMSOTf, CH₂Cl₂, -80°C to 0°C | Varies | Dependent on substrate | [13][14] |
Experimental Protocols
Detailed methodologies for the key glucuronidation techniques are provided below.
Protocol 1: Direct Microwave-Assisted Glucuronidation with D-Glucurono-6,3-lactone
This protocol is based on the microwave-assisted reaction of D-Glucurono-6,3-lactone with alcohols.[9]
-
Preparation: In a sealed microwave process vial, combine the alcohol acceptor molecule and D-Glucurono-6,3-lactone.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as FeCl₃, or a solid-supported acid like sulfuric acid on silica (B1680970).[9]
-
Microwave Irradiation: Subject the solvent-free mixture to microwave irradiation. Reaction times are typically short.
-
Work-up and Purification: After cooling, dissolve the reaction mixture in an appropriate organic solvent and purify by column chromatography to isolate the glucuronide product.
Protocol 2: Enzymatic Glucuronidation using UDPGA and Liver Microsomes
This protocol is a general procedure for in vitro enzymatic glucuronidation.[5][6]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing a buffered solution (e.g., Tris-HCl, pH 7.4), MgCl₂, the acceptor substrate, and liver microsomes (or a specific UGT enzyme).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation: Start the reaction by adding an excess of UDP-glucuronic acid (UDPGA).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-180 minutes).
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate the proteins.
-
Analysis: Centrifuge to pellet the precipitated protein. The supernatant containing the glucuronide can then be analyzed by HPLC or LC-MS.
Protocol 3: Chemical Glucuronidation via the Koenigs-Knorr Method
This protocol describes a typical Koenigs-Knorr reaction using a glycosyl bromide donor.[5][11][12]
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the acceptor molecule in a dry, aprotic solvent (e.g., toluene (B28343) or dichloromethane). Add a silver salt promoter (e.g., Ag₂O or Ag₂CO₃) and molecular sieves.
-
Donor Addition: Dissolve the peracetylated glucuronyl bromide donor in the same dry solvent and add it to the reaction mixture, often slowly at a reduced temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture through Celite to remove the silver salts. Wash the filtrate with aqueous sodium bicarbonate and brine.
-
Deprotection and Purification: Dry the organic layer, concentrate, and then deprotect the acetyl groups (e.g., using sodium methoxide (B1231860) in methanol). Purify the final glucuronide product by column chromatography.
Protocol 4: Chemical Glucuronidation using a Trichloroacetimidate Donor
This is a general protocol for glycosylation using a trichloroacetimidate donor.[13][14]
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere, dissolve the acceptor and the glucuronyl trichloroacetimidate donor in a dry solvent such as dichloromethane. Add activated molecular sieves and stir.
-
Cooling: Cool the reaction mixture to a low temperature (e.g., -40°C to -80°C).
-
Activation: Add a catalytic amount of a Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), dropwise.
-
Reaction: Allow the reaction to proceed at the low temperature, monitoring its progress by TLC.
-
Quenching and Work-up: Quench the reaction by adding a base (e.g., saturated aqueous sodium bicarbonate). Warm to room temperature, filter through Celite, and perform a standard aqueous work-up.
-
Deprotection and Purification: After drying and concentrating the organic phase, deprotect the protecting groups as necessary and purify the glucuronide product, typically by silica gel chromatography.
Visualizing the Pathways and Workflows
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Enzymatic glucuronidation pathway in a cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 葡醛内酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of D-Glucurono-6,3-lactone Acetonide and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of D-Glucurono-6,3-lactone acetonide and its precursors, D-Glucuronic acid and D-Glucuronolactone. The information presented is intended to support research and development activities by offering objective data and methodologies for the characterization of these compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, D-Glucuronic acid, and D-Glucuronolactone, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm |
| This compound | 6.01, 6.00 |
| D-Glucuronic acid | Data available in various databases, typically run in D₂O or DMSO-d₆[1][2] |
| D-Glucuronolactone | Data available in various databases, typically run in D₂O[3] |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm |
| This compound | Data available from chemical suppliers[4] |
| D-Glucuronic acid | Data available in various metabolome databases |
| D-Glucuronolactone | Data available in spectral databases[3] |
IR Spectral Data
| Compound | Key Peaks (cm⁻¹) |
| This compound | Data available from chemical suppliers |
| D-Glucuronic acid | A free D-glucuronic acid shows a characteristic C=O stretch around 1720 cm⁻¹[5] |
| D-Glucuronolactone | Data available in spectral libraries |
Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Mass (m/z) |
| This compound | 216.18 | Exact Mass: 216.06 |
| D-Glucuronic acid | 194.14[2] | Exact Mass: 194.04 |
| D-Glucuronolactone | 176.12[6] | Exact Mass: 176.03 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound
The synthesis of 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone can be achieved from D-glucurono-6,3-lactone by treating it with acetone (B3395972) and a catalyst such as copper(II) chloride dihydrate.[7] A typical procedure involves refluxing the reactants for several hours.[7]
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in an appropriate deuterated solvent, such as D₂O or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Infrared (IR) Spectroscopy
IR spectra are obtained using an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples can be analyzed as thin films between salt plates. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are acquired using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI). The instrument is calibrated using a standard of known mass.
Synthetic Pathway
The following diagram illustrates the synthetic relationship between the compared compounds.
Caption: Synthetic pathway from D-Glucuronic acid to this compound.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000127) [hmdb.ca]
- 2. spectrabase.com [spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. This compound(20513-98-8) 13C NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Glucuronolactone | C6H8O6 | CID 92283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
A Comparative Guide to the Chiral Purity Assessment of D-Glucurono-6,3-lactone Acetonide
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Chiral Purity Determination for a Key Synthetic Building Block
In the synthesis of complex chiral molecules, the enantiomeric purity of starting materials is paramount. D-Glucurono-6,3-lactone acetonide, a versatile chiral building block derived from D-glucuronic acid, is widely utilized in the pharmaceutical industry. Its rigid, polycyclic structure provides a scaffold for the stereoselective synthesis of a variety of therapeutic agents. This guide provides a comparative analysis of the methods used to assess the chiral purity of synthesized this compound, with a focus on providing actionable experimental data and protocols. As a key comparator, we will consider L-gulono-1,4-lactone acetonide, the corresponding stereoisomer, to highlight the specificity and efficacy of the analytical methods.
Comparison of Chiral Purity Assessment Methods
The two most prevalent and reliable techniques for determining the enantiomeric purity of chiral molecules like this compound are High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase and Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral shift reagent.
| Analytical Method | Principle | Advantages | Limitations | Typical Enantiomeric Excess (e.e.) Achieved for this compound |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | High sensitivity and resolution, allowing for accurate quantification of minor enantiomers. Established and robust methodology. | Requires specialized and often expensive chiral columns. Method development can be time-consuming. | > 99% |
| NMR with Chiral Shift Reagent | A chiral lanthanide shift reagent forms diastereomeric complexes with the enantiomers, inducing chemical shift differences that can be resolved and integrated. | Rapid analysis time. Provides structural information. Does not require chromatographic separation. | Lower sensitivity compared to HPLC. Peak overlap can occur, complicating quantification, especially at low enantiomer concentrations. Requires relatively pure samples. | > 98% |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison. Below are representative protocols for the chiral purity assessment of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To separate and quantify the enantiomers of glucurono-6,3-lactone acetonide.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralpak AD-H or equivalent, is often effective for separating enantiomers of cyclic compounds.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is a common choice for normal-phase chiral separations. The exact ratio may need to be optimized, but a starting point of 90:10 (v/v) is recommended.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: As lactones have a weak chromophore, detection is typically performed at a low UV wavelength, such as 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the synthesized this compound in the mobile phase. A typical concentration is 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagent Protocol
Objective: To induce chemical shift non-equivalence between the enantiomers of glucurono-6,3-lactone acetonide for quantification.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III), often abbreviated as Eu(hfc)₃, is a common choice.
-
Solvent: A deuterated solvent that does not coordinate with the shift reagent, such as chloroform-d (B32938) (CDCl₃) or benzene-d₆, should be used.
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in the chosen deuterated solvent (e.g., 10 mg in 0.5 mL).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Incrementally add small, known amounts of the chiral shift reagent (e.g., 0.1 to 1.0 molar equivalents) to the NMR tube.
-
Acquire a ¹H NMR spectrum after each addition and monitor the separation of key proton signals. Protons close to the coordination site (the carbonyl and ether oxygens) will experience the largest induced shifts.
-
-
Data Analysis: Once sufficient separation of signals for the two enantiomers is achieved, integrate the corresponding peaks. The enantiomeric excess (e.e.) can be calculated using the formula: e.e. (%) = [|Integration(major enantiomer) - Integration(minor enantiomer)| / (Integration(major enantiomer) + Integration(minor enantiomer))] x 100.
Visualizing the Workflow
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for chiral purity assessment.
Caption: Workflow for Chiral Purity Assessment by HPLC.
Caption: Workflow for Chiral Purity Assessment by NMR with a Chiral Shift Reagent.
Concluding Remarks
The selection of an appropriate method for chiral purity assessment depends on the specific requirements of the research, including the need for high-throughput screening, the level of accuracy required, and the availability of instrumentation. For routine quality control where high accuracy is paramount, chiral HPLC is often the method of choice. For more rapid analysis, particularly during reaction monitoring or for preliminary screening, NMR spectroscopy with a chiral shift reagent offers a valuable alternative. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals in ensuring the stereochemical integrity of their synthesized this compound and related chiral building blocks.
A Comparative Guide to the Synthesis of Glucuronides: Chemical vs. Enzymatic Approaches
For researchers, scientists, and professionals in drug development, the synthesis of glucuronides—key metabolites in drug metabolism—presents a choice between traditional chemical methods and increasingly popular enzymatic approaches. This guide provides an objective comparison of these two strategies, supported by experimental data, detailed protocols, and process visualizations to aid in selecting the most suitable method for your research needs.
Glucuronidation is a critical phase II metabolic process where a glucuronic acid moiety is attached to a substrate, typically a drug or other xenobiotic, to increase its water solubility and facilitate its excretion from the body.[1][2] The synthesis of these glucuronide metabolites is essential for various stages of drug discovery and development, including metabolite identification, safety testing, and use as analytical standards.[3] The two primary methodologies for producing glucuronides are chemical synthesis and enzymatic synthesis.
At a Glance: Chemical vs. Enzymatic Synthesis
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Primary Method | Koenigs-Knorr reaction, use of imidate donors | Utilization of UDP-glucuronosyltransferases (UGTs) |
| Yield | Variable, can be low for complex molecules (e.g., 1.7% to high yields like 89-94% depending on substrate and method)[4] | Generally high fractional yields (e.g., 67%), but can be limited by batch volume[5] |
| Scalability | Can be scaled up for larger quantities, potentially yielding grams of product[5][6] | Often limited to smaller batch volumes, though scalable in some microbial systems[5][6] |
| Selectivity | Can produce a mixture of isomers (α and β anomers) and by-products, often requiring complex purification[4][7] | Highly regio- and stereoselective, typically yielding the specific β-glucuronide[8] |
| Reaction Conditions | Often requires harsh conditions, including the use of heavy metal catalysts and protecting groups[4][9] | Mild, physiological conditions (e.g., neutral pH, 37°C)[5] |
| Substrate Scope | Broad, but can be challenging for sterically hindered or sensitive functional groups[6] | Dependent on the specific UGT enzyme used, which has substrate specificity[1][10] |
| Purification | Often complex, requiring chromatographic techniques like HPLC to separate isomers and impurities[4][5] | Generally simpler, though purification from biological matrices is still necessary[5][6] |
| Cost-Effectiveness | Can be cost-effective for large-scale synthesis of simple glucuronides[11] | Can be expensive for small-scale synthesis due to the cost of enzymes and cofactors, but can be cost-effective for complex molecules[12] |
Visualizing the Synthesis Workflows
The following diagrams illustrate the generalized workflows for chemical and enzymatic glucuronide synthesis.
Caption: Generalized workflow for the chemical synthesis of glucuronides.
Caption: Generalized workflow for the enzymatic synthesis of glucuronides.
Comparative Experimental Data
The following table summarizes data from a comparative study on the synthesis of norbuprenorphine-3-β-D-glucuronide.[5]
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Method | Koenigs-Knorr coupling with amino-silyl protection | Dog liver S9 fraction with UDPGA and an NADPH-generating system |
| Fractional Yield | 5.3% | 67% |
| Total Product per Batch | Greater amounts due to larger reaction volumes | Limited by smaller batch volumes |
| Purity | >95% | >96% |
| Purification | Preparative HPLC | Preparative HPLC |
| Confirmation | ¹H-NMR and tandem mass spectrometry | ¹H-NMR and tandem mass spectrometry |
Detailed Experimental Protocols
Chemical Synthesis: Koenigs-Knorr Method (Generalized)
This protocol is a generalized representation of the Koenigs-Knorr reaction for glucuronide synthesis.[9][13]
-
Protection of Aglycone: Protect any reactive functional groups on the aglycone (the drug or substrate) that could interfere with the glycosylation reaction. This often involves the use of protecting groups for amines, carboxylic acids, and other hydroxyl groups.
-
Preparation of Glycosyl Donor: The glucuronic acid derivative, typically methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (acetobromo-α-D-glucuronic acid methyl ester), is used as the glycosyl donor.
-
Coupling Reaction:
-
Dissolve the protected aglycone in a suitable anhydrous solvent (e.g., dichloromethane, toluene).
-
Add a heavy metal salt catalyst, such as silver carbonate, silver oxide, or cadmium carbonate.[14]
-
Add the glycosyl donor to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Deprotection:
-
Filter the reaction mixture to remove the metal salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Remove the protecting groups from the aglycone and the acetyl groups from the glucuronic acid moiety. This is often achieved by basic hydrolysis (e.g., with sodium methoxide (B1231860) in methanol) followed by acidic work-up.
-
-
Purification: Purify the crude product using column chromatography (e.g., silica (B1680970) gel) and/or preparative high-performance liquid chromatography (HPLC) to isolate the desired glucuronide.[5]
Enzymatic Synthesis: Using Liver S9 Fractions (Generalized)
This protocol is a generalized representation of enzymatic glucuronide synthesis using liver S9 fractions.[5]
-
Preparation of Reaction Mixture:
-
In a reaction vessel, combine a buffered solution (e.g., 100 mM potassium phosphate, pH 7.4) with magnesium chloride.
-
Add the liver S9 fraction, which contains the UGT enzymes.[5] The protein concentration will need to be optimized.
-
Add the aglycone substrate, typically dissolved in a small amount of an organic solvent like DMSO.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the cofactor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), and an NADPH-generating system if phase I metabolism is also being studied or coupled.[5]
-
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined period, typically ranging from 30 minutes to several hours. The optimal incubation time should be determined experimentally.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.
-
Sample Processing:
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant containing the synthesized glucuronide.
-
The supernatant may be concentrated under a stream of nitrogen or by lyophilization.
-
-
Purification: Purify the glucuronide from the reaction mixture using solid-phase extraction (SPE) and/or preparative HPLC.[5]
Conclusion
The choice between chemical and enzymatic synthesis of glucuronides depends on the specific requirements of the project.
Chemical synthesis is often favored for its scalability and the potential for producing large quantities of material, which can be more cost-effective for simpler molecules.[5][11] However, it can be plagued by low yields for complex substrates, lack of stereoselectivity leading to difficult purification, and the use of harsh reaction conditions.[4][7]
Enzymatic synthesis , on the other hand, offers high regio- and stereoselectivity, mimicking the natural metabolic pathway to produce the biologically relevant β-glucuronide.[8] The reaction conditions are mild, which is advantageous for sensitive substrates. While it can be more expensive for small-scale synthesis and scalability can be a challenge, it is often the preferred method for producing complex glucuronides with high purity.[5][12]
For many applications in drug development, a combination of both approaches may be optimal. For instance, enzymatic methods can be used to generate initial quantities of a metabolite for identification, while chemical synthesis can be developed for larger-scale production of the authenticated standard.[6] Ultimately, a thorough evaluation of the project goals, the complexity of the target molecule, and the available resources will guide the selection of the most appropriate synthetic strategy.
References
- 1. annualreviews.org [annualreviews.org]
- 2. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 3. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. Glucuronidation of Methylated Quercetin Derivatives: Chemical and Biochemical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 14. Steroid conjugates. VI. An improved Koenigs-Knorr synthesis of aryl glucuronides using cadmium carbonate, a new and effective catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Glucuronidation Reaction Kinetics: Methods and Experimental Insights
For researchers, scientists, and drug development professionals, understanding the kinetics of glucuronidation is paramount for predicting drug metabolism and potential drug-drug interactions. This guide provides a comparative analysis of different in vitro methods used to assess the reaction kinetics of UDP-glucuronosyltransferases (UGTs), the key enzymes mediating this critical Phase II metabolic pathway.
Glucuronidation, the covalent addition of glucuronic acid to a substrate, significantly increases the water solubility of xenobiotics and endogenous compounds, facilitating their excretion.[1][2] The reaction is catalyzed by UGTs, a superfamily of membrane-bound enzymes primarily located in the endoplasmic reticulum of liver cells and other tissues.[1][3][4] The kinetic parameters of this process, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), are essential for characterizing the efficiency of a drug's clearance and its potential to inhibit or be inhibited by other compounds.
This guide compares the most common in vitro systems for studying glucuronidation kinetics: human liver microsomes (HLM), human intestinal microsomes (HIM), and recombinant UGT enzymes (rUGTs). Each system offers distinct advantages and limitations, and the choice of method can significantly impact the interpretation of kinetic data.
Comparative Analysis of Reaction Kinetics
The kinetic behavior of UGTs can vary substantially depending on the enzyme source, the specific UGT isoform, and the substrate being investigated. While many UGT-catalyzed reactions follow classical Michaelis-Menten kinetics, others exhibit atypical kinetics such as autoactivation (sigmoidal kinetics) or substrate inhibition.[5][6][7] Therefore, fitting kinetic data to the appropriate model, such as the Hill equation for sigmoidal responses, is crucial for accurate assessment.[5]
Below are tables summarizing comparative kinetic data for various UGT substrates across different in vitro systems.
Table 1: Comparison of Kinetic Parameters for UGT1A1 Substrates
| Substrate | Enzyme System | Km / S50 (µM) | Vmax (nmol/min/mg) | CLint / CLmax (µL/min/mg) | Kinetic Model | Reference |
| β-Estradiol | HLM | 0.017 mM (17 µM) | 0.4 | - | Hill (n=1.8) | [3] |
| β-Estradiol | rUGT1A1 | - | - | - | Allosteric (Sigmoidal) | [6][7] |
| Bilirubin | rUGT1A1 | 0.20 | - | - | Michaelis-Menten | [8] |
| Bilirubin | HLM | - | - | - | Michaelis-Menten | [9] |
| Bilirubin | rUGT1A1 | - | Lowest Velocity | Strongest Affinity | Michaelis-Menten | [9] |
| Bilirubin | Rat Liver Microsomes | Highest Km | - | Lowest CLint | Michaelis-Menten | [9] |
Table 2: Comparison of Kinetic Parameters for Other UGT Substrates
| Substrate | UGT Isoform | Enzyme System | Km (µM) | Vmax (nmol/min/mg) | CLint (µL/min/mg) | Kinetic Model | Reference |
| Chenodeoxycholic acid (CDCA) | UGT1A3 | HLM | - | - | - | Michaelis-Menten | [6][7] |
| Chenodeoxycholic acid (CDCA) | UGT1A3 | HIM | - | - | - | Substrate Inhibition | [6][7] |
| Chenodeoxycholic acid (CDCA) | UGT1A3 | rUGT1A3 | - | - | - | Substrate Inhibition | [6][7] |
| Acetaminophen | UGT1A6 | HLM | 4 mM (4000 µM) | 1.5 | - | Hill (n=1.4) | [3] |
| Morphine | UGT2B7 | HLM | 2 mM (2000 µM) | 2.5 | - | Michaelis-Menten | [3] |
| S-naproxen | - | hUGT1 Mouse Liver Microsomes | 465 | 5.6 | 12.0 | Michaelis-Menten | [10] |
| Ibuprofen | - | hUGT1 Mouse Liver Microsomes | 319 | 4.3 | 13.4 | Michaelis-Menten | [10] |
| Furosemide | - | hUGT1 Mouse Liver Microsomes | S50 = 715 | 0.673 | CLmax = 0.55 | Hill (n=1.3) | [10] |
Table 3: IC50 Values for UGT Inhibitors
| Inhibitor | UGT Isoform | Substrate | Enzyme System | IC50 (µM) | Reference |
| Atazanavir | UGT1A1 | β-Estradiol 3-glucuronide | HLM | 0.54 | [6][7] |
| Atazanavir | UGT1A1 | β-Estradiol 3-glucuronide | rUGT1A1 | 0.16 | [6][7] |
| Zafirlukast | Pan-UGT | β-Estradiol 3-glucuronide | HIM | 16.70 | [6][7] |
| Lithocholic acid | UGT1A3 | CDCA 24-acyl-β-D-glucuronide | HLM | 1.68 | [6][7] |
| Lithocholic acid | UGT1A3 | CDCA 24-acyl-β-D-glucuronide | rUGT1A3 | 1.84 | [6][7] |
| Lithocholic acid | UGT1A3 | CDCA 24-acyl-β-D-glucuronide | HIM | 12.42 | [6][7] |
Experimental Protocols
Accurate determination of kinetic parameters is highly dependent on optimized experimental conditions. Factors such as protein concentration, incubation time, pH, and the presence of cofactors and activators can significantly influence UGT activity.[5][11]
General In Vitro Glucuronidation Assay Protocol
A typical protocol for assessing UGT activity involves the following steps:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, combine a buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4), the UGT enzyme source (HLM, HIM, or rUGT), and a solution of the pore-forming peptide alamethicin (B1591596) if using microsomes to overcome latency.[3][12] Magnesium chloride (MgCl2) is often included to enhance activity.[3][12]
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 2-3 minutes) to bring it to the reaction temperature.[13]
-
Initiation of Reaction: Start the reaction by adding the substrate and the cofactor UDP-glucuronic acid (UDPGA).[11][13] UDPGA is typically added in large excess to simplify the kinetic modeling to a single substrate reaction.[11][14]
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring that the reaction proceeds under initial rate conditions (i.e., linear with time and protein concentration).[8][9]
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as cold acetonitrile (B52724) or glycine-HCl buffer.[13]
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the protein.
-
Analysis: Analyze the supernatant for the formation of the glucuronide metabolite using a suitable analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][15]
Key Considerations for Assay Optimization:
-
Enzyme Source Concentration: Should be low enough to ensure linearity of the reaction over the incubation time. For example, 0.025 mg/mL for HLM and rUGTs has been used.[15]
-
Incubation Time: Must be within the linear range of product formation. For some reactions, this can be as short as 5 minutes.[8]
-
Alamethicin Activation: For microsomal preparations, treatment with alamethicin is often necessary to disrupt the membrane and allow the cofactor UDPGA access to the active site of the UGT enzyme.[3][15] However, alamethicin is not required for recombinant UGT incubations.[15] An optimal concentration of 10 µg/mL has been recommended for microsomes.[15]
-
Nonspecific Binding: The addition of bovine serum albumin (BSA) may be necessary for certain UGT isoforms (e.g., UGT1A9 and UGT2B7) to mitigate the effects of nonspecific binding.[15]
Visualizing Glucuronidation Processes
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following visualizations were created using Graphviz to depict the general glucuronidation reaction and a typical experimental workflow.
Caption: General overview of the UGT-catalyzed glucuronidation reaction.
Caption: Standard workflow for an in vitro glucuronidation kinetics experiment.
References
- 1. criver.com [criver.com]
- 2. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. [PDF] The effect of incubation conditions on the enzyme kinetics of udp-glucuronosyltransferases. | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Bilirubin Glucuronidation Revisited: Proper Assay Conditions to Estimate Enzyme Kinetics with Recombinant UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estimating the Differences of UGT1A1 Activity in Recombinant UGT1A1 Enzyme, Human Liver Microsomes and Rat Liver Microsome Incubation Systems in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pa2online.org [pa2online.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to the Synthetic Routes of D-Glucurono-6,3-lactone Acetonide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. D-Glucurono-6,3-lactone acetonide is a versatile building block in carbohydrate chemistry, and its synthesis has been approached through various methodologies. This guide provides a comparative analysis of prominent synthetic routes, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
Comparison of Synthetic Routes
Two primary chemical synthesis strategies for this compound have been identified in the literature. The first is a multi-step synthesis starting from the readily available α-D-glucose. The second is a more direct approach starting from D-Glucurono-6,3-lactone. Each route presents distinct advantages and disadvantages in terms of yield, efficiency, and starting material availability.
| Parameter | Route 1: From α-D-Glucose | Route 2: From D-Glucurono-6,3-lactone |
| Starting Material | α-D-Glucose | D-Glucurono-6,3-lactone |
| Key Steps | Isopropylidenation, Selective Deprotection, Oxidation, Lactonization | Direct Acetonide Formation |
| Overall Yield | ~49% (calculated from reported step yields) | 88%[1] |
| Purity | Requires chromatographic purification[1] | High purity, may not require further purification[1] |
| Scalability | Potentially scalable, but multiple steps can be a drawback. | Appears suitable for large-scale synthesis due to fewer steps and high yield.[2] |
Synthetic Pathway Diagrams
The logical flow of each synthetic route is visualized below.
Caption: Multi-step synthesis of this compound from α-D-glucose.
Caption: Direct synthesis of this compound.
Experimental Protocols
Route 1: Synthesis from α-D-Glucose
This pathway involves four main experimental stages.
Workflow Diagram:
Caption: Experimental workflow for the synthesis from α-D-glucose.
Detailed Methodology:
-
Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose: Powdered α-D-glucose (20 g) is suspended in freshly purified and dried acetone (250 mL) and cooled in an ice bath.[1] Concentrated sulfuric acid (16 mL) is added dropwise while maintaining the temperature below 10 °C.[1] The resulting product is recrystallized from acetone to yield the di-acetonide (56% yield).[1]
-
Synthesis of 1,2-O-isopropylidene-α-D-glucofuranose: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (5 g) is hydrolyzed with 10 mL of 40% acetic acid at 70 °C for 55 minutes.[1]
-
Oxidation: The 1,2-O-isopropylidene-α-D-glucofuranose is then subjected to catalytic oxidation using Pt/C and pure oxygen to obtain the sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid.[1]
-
Lactonization: The final product, 1,2-O-isopropylidene-D-glucurono-6,3-lactone, is obtained by the addition of sulfuric acid to a pH of 2, which induces the closure of the lactone ring.[1] The crude product is purified by column chromatography.[1]
Route 2: Synthesis from D-Glucurono-6,3-lactone
This method offers a more direct conversion to the target molecule.
Workflow Diagram:
Caption: Experimental workflow for the direct synthesis from D-Glucurono-6,3-lactone.
Detailed Methodology:
D-glucurono-6,3-lactone is treated with acetone and copper(II) chloride dihydrate (CuCl₂·2H₂O) and refluxed for 8 hours.[1] This one-step process yields 1,2-isopropylidene-D-glucurono-6,3-lactone in high yield (88%) and high purity, potentially eliminating the need for further purification.[1]
Alternative and Emerging Synthetic Strategies
Beyond these two primary chemical routes, other methods for the synthesis and protection of D-glucuronic acid and its derivatives are being explored.
-
Alternative Protecting Groups: Acetyl and benzoyl groups are commonly used to protect D-glucurono-6,3-lactone.[1] Additionally, allyl esters and allyl carbonates have been employed as protecting groups for the glucuronic acid moiety, with the advantage of being removable in a single step using palladium chemistry.[3]
-
Biological Synthesis: The production of D-glucuronic acid through biocatalysis is a promising and environmentally friendly alternative to traditional chemical synthesis.[4][5][6] Methods being investigated include single-enzyme catalysis, multi-enzyme cascades, and whole-cell catalysis.[4][6] While this approach is still under development for the direct synthesis of the acetonide, it presents a sustainable route to the precursor, D-glucuronic acid.
Conclusion
The choice of synthetic route for this compound will depend on the specific requirements of the research or manufacturing process. The multi-step synthesis from α-D-glucose is a well-established method, but the direct acetonide formation from D-Glucurono-6,3-lactone offers a significantly more efficient and higher-yielding alternative. For laboratories with access to the lactone starting material, the direct route is a compelling option. As the field of biocatalysis advances, enzymatic methods may become a competitive and sustainable alternative for the production of D-glucuronic acid and its derivatives.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. researchgate.net [researchgate.net]
- 3. Protecting groups for glucuronic acid: application to the synthesis of new paclitaxel (taxol) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for the biological synthesis of D-glucuronic acid and its derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the biological synthesis of D-glucuronic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Synthons in Nucleoside Analog Synthesis: Benchmarking D-Glucurono-6,3-lactone Acetonide
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of D-Glucurono-6,3-lactone acetonide against other leading chiral synthons in the synthesis of nucleoside analogs, supported by experimental data and detailed protocols.
The quest for novel and effective antiviral and anticancer therapeutics has led to a significant focus on the synthesis of nucleoside analogs. These molecules, which mimic natural nucleosides, can interfere with viral replication and cell proliferation. The stereochemistry of the sugar moiety is paramount to their biological activity, making the choice of the starting chiral synthon a critical decision in the synthetic strategy. This guide provides a comparative analysis of this compound against two other prominent chiral synthons: D-Ribono-1,4-lactone and L-Lyxose, in the context of synthesizing uridine (B1682114) analogs.
Performance Comparison of Chiral Synthons
The efficiency of a chiral synthon is primarily evaluated based on the overall yield and stereoselectivity of the synthetic route to the target molecule. Below is a summary of the performance of this compound, D-Ribono-1,4-lactone, and L-Lyxose in the synthesis of uridine analogs.
| Chiral Synthon | Target Molecule | Overall Yield | Key Reaction | Stereoselectivity | Reference |
| This compound | Uridine 5′-diphosphoiduronic Acid | 31% (over 5 steps) | Glycosylation with UMP-morpholidate | Not explicitly stated, but β-anomer was desired. | [1] |
| D-Ribono-1,4-lactone | 5-Thio-D-ribopyranose (precursor to nucleosides) | 57% (overall yield) | Transformation of 5-bromo-5-deoxy-D-ribono-1,4-lactone | Not applicable for this specific precursor synthesis. | [2] |
| L-Lyxose (via L-Ribose) | L-Uridine | Not explicitly stated | Coupling with bis(trimethylsilyl)-uracil | Not explicitly stated, but β-anomer is typically desired. | [3] |
Note: Direct comparative studies for the synthesis of the exact same uridine analog from all three synthons are limited. The data presented is based on the synthesis of closely related or precursor molecules.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the efficacy of different synthetic routes. Below are generalized experimental protocols for the key glycosylation step in the synthesis of uridine analogs from each of the benchmarked chiral synthons.
Synthesis of a Uridine Analog from D-Glucurono-6,3-lactone Derivative
This protocol is adapted from the synthesis of Uridine 5′-diphosphoiduronic Acid.[1]
-
Preparation of the Glycosyl Donor: D-Glucurono-6,3-lactone is converted to a suitable iduronic acid donor with appropriate protecting groups over several steps.
-
Phosphorylation: The anomeric position of the protected iduronate is phosphorylated to yield the corresponding monophosphate.
-
Coupling with UMP-morpholidate: The iduronate monophosphate is coupled with 4-morpholine N,N′-dicyclohexylcarboxamidinium uridine 5′-phosphomorpholidate in anhydrous pyridine.
-
Deprotection: The resulting product is deprotected to yield the final uridine diphosphoiduronic acid.
Synthesis of a Uridine Analog from D-Ribono-1,4-lactone
This protocol outlines a general approach for the synthesis of nucleosides from lactone precursors.
-
Protection of Hydroxyl Groups: The hydroxyl groups of D-Ribono-1,4-lactone are protected, for instance, by acetylation.
-
Activation of the Lactone: The protected lactone is activated for glycosylation, often by conversion to a glycosyl halide or acetate.
-
Glycosylation: The activated sugar is coupled with a silylated nucleobase (e.g., bis(trimethylsilyl)uracil) in the presence of a Lewis acid catalyst. This is a variation of the Vorbrüggen glycosylation.
-
Deprotection: The protecting groups are removed to yield the desired nucleoside.
Synthesis of L-Uridine from L-Lyxose (via L-Ribose)
This protocol is based on the synthesis of L-Uridine from L-Ribose, which can be obtained from L-Lyxose.[3]
-
Isomerization (if starting from L-Lyxose): L-Lyxose is isomerized to L-Ribose.
-
Protection and Activation: L-Ribose is appropriately protected, for example, as its per-O-acetyl derivative, to activate the anomeric carbon.
-
Silylation of Uracil: Uracil is silylated using a reagent like hexamethyldisilazane (B44280) (HMDS) to increase its nucleophilicity.
-
Glycosylation: The protected L-Ribose derivative is coupled with bis(trimethylsilyl)uracil in the presence of a Lewis acid catalyst (e.g., SnCl₄ or TMSOTf).
-
Deprotection: The protecting groups are removed from the resulting nucleoside to yield L-Uridine.
Experimental Workflow and Signaling Pathway
The synthesis of nucleoside analogs is a multi-step process that requires careful planning and execution. The choice of chiral synthon influences the initial steps of the synthesis.
Caption: Generalized workflow for nucleoside analog synthesis from chiral synthons.
Nucleoside analogs often exert their therapeutic effects by interfering with cellular signaling pathways involved in cell proliferation and survival. For instance, some nucleoside analogs, after intracellular phosphorylation, can inhibit viral RNA or DNA polymerases or be incorporated into nascent nucleic acid chains, leading to chain termination. Sofosbuvir (B1194449), a successful anti-Hepatitis C virus (HCV) drug, is a uridine nucleotide analog that acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Interestingly, studies have also shown that sofosbuvir can activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway in hepatoma cells.
Caption: Sofosbuvir-induced activation of the EGFR signaling pathway.
Conclusion
The selection of a chiral synthon for nucleoside analog synthesis is a multifaceted decision that depends on the target molecule's specific stereochemistry, the desired synthetic efficiency, and economic considerations. This compound offers a versatile and relatively inexpensive starting point for the synthesis of certain complex nucleoside analogs, as demonstrated by the synthesis of a uridine diphosphate (B83284) derivative with a respectable overall yield.[1] D-Ribono-1,4-lactone and L-Lyxose also serve as valuable chiral synthons, each with its own synthetic advantages and applications.
While this guide provides a comparative overview based on available data, it is important to note the scarcity of direct head-to-head comparisons for the synthesis of identical target molecules. Future research focusing on such direct benchmarking would be invaluable to the drug development community for making more informed decisions in the early stages of synthetic route design. The provided experimental protocols and workflow diagrams offer a foundational understanding for researchers embarking on the synthesis of novel nucleoside analogs.
References
- 1. Synthesis of Uridine 5′-diphosphoiduronic Acid: A Potential Substrate for the Chemoenzymatic Synthesis of Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved synthesis of 5-thio-D-ribose from D-ribono-1,4-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-URIDINE: SYNTHESIS AND BEHAVIOR AS ENZYME SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1H and 13C NMR Assignments for D-Glucuronic Acid Lactones
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
¹H and ¹³C NMR Chemical Shift Assignments
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for D-(+)-Glucuronic Acid γ-lactone. This data serves as a foundational reference for comparing the spectra of its derivatives, such as D-Glucurono-6,3-lactone acetonide. The presence of the acetonide group in the derivative is expected to cause significant shifts in the signals corresponding to the protons and carbons at or near the protected hydroxyl groups.
Table 1: ¹H NMR Chemical Shift Assignments for D-(+)-Glucuronic Acid γ-lactone
| Atom | Chemical Shift (ppm) |
| H1 | 5.55 |
| H2 | 4.65 |
| H3 | 4.60 |
| H4 | 4.35 |
| H5 | 4.75 |
Solvent: D₂O, Reference: DSS
Table 2: ¹³C NMR Chemical Shift Assignments for D-(+)-Glucuronic Acid γ-lactone
| Atom | Chemical Shift (ppm) |
| C1 | 98.0 |
| C2 | 75.0 |
| C3 | 78.0 |
| C4 | 72.0 |
| C5 | 70.0 |
| C6 (C=O) | 178.0 |
Solvent: D₂O, Reference: DSS
Comparison with this compound
While a complete, assigned NMR dataset for this compound is not publicly available, the synthesis of this compound has been reported.[1] The key structural difference is the presence of an isopropylidene ketal protecting the 1- and 2-hydroxyl groups. This modification would be expected to induce the following changes in the NMR spectra:
-
¹H NMR: The signals for H1 and H2 would likely shift downfield due to the electron-withdrawing nature of the acetonide group. Additionally, new signals corresponding to the two methyl groups of the acetonide would appear, typically in the range of 1.3-1.5 ppm.
-
¹³C NMR: The chemical shifts of C1 and C2 would be significantly affected by the presence of the acetonide. A new quaternary carbon signal for the ketal carbon and two new methyl carbon signals would also be present.
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like the ones discussed.
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
NMR Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Visualizing the Structure and Workflow
The following diagrams illustrate the chemical structure of this compound with the atom numbering used for NMR assignments, and a typical experimental workflow for NMR analysis.
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
References
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of D-Glucurono-6,3-lactone and its Acetonide Derivative
For researchers, scientists, and drug development professionals, the precise and sensitive analysis of D-Glucurono-6,3-lactone and its derivatives is paramount for quality control, metabolic studies, and pharmaceutical development. This guide provides a comparative overview of mass spectrometry-based methods for the analysis of D-Glucurono-6,3-lactone, a key component in various physiological processes and pharmaceutical formulations, and extends the discussion to its synthetically important derivative, D-Glucurono-6,3-lactone acetonide.
D-Glucurono-6,3-lactone, a naturally occurring substance, is a vital structural component of connective tissues and is involved in the detoxification pathways of the body.[1] Its acetonide derivative serves as a versatile intermediate in the synthesis of various carbohydrate-related targets, including optically active inositols.[2][3] The analytical characterization of these compounds is crucial, with mass spectrometry (MS) standing out as a powerful tool due to its sensitivity and specificity. This guide delves into the established MS methodologies for D-Glucurono-6,3-lactone and provides insights into the analysis of its acetonide derivative, supported by experimental data and detailed protocols.
Comparative Analysis of Mass Spectrometry Methods for D-Glucurono-6,3-lactone
The analysis of D-Glucurono-6,3-lactone has been effectively addressed by both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The choice between these techniques often depends on the sample matrix, desired sensitivity, and the need for derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a rapid and robust method for the simultaneous analysis of D-Glucurono-6,3-lactone and related compounds in complex matrices like energy drinks, without the need for derivatization.[4]
Table 1: Comparison of LC-MS/MS Methods for D-Glucurono-6,3-lactone Analysis
| Parameter | Method 1[5] | Method 2[4] |
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | Ultra-High-Performance Liquid Chromatography (UHPLC) with HILIC |
| Column | Xbridge™ BEH Amide | Kinetex Hilic |
| Mobile Phase | Acetonitrile-rich, pH 9 (Ammonium acetate (B1210297) buffer) | Water and Acetonitrile, both with 0.1% formic acid |
| Ionization Mode | Negative Electrospray Ionization (ESI) | Not specified, but likely positive ESI given the mobile phase |
| Precursor Ion | [M-H]⁻ | Not specified |
| Linearity Range | Not specified | 0.4 to 1.2 mg/100 ml (R² > 0.997) |
| Limit of Detection (LOD) | Not specified | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers a reliable alternative for the simultaneous determination of D-Glucurono-6,3-lactone and its hydrolysis product, glucuronic acid, particularly in beverage samples.[6] This technique, however, necessitates a derivatization step to increase the volatility of the analytes.
Table 2: GC-MS Method for D-Glucurono-6,3-lactone Analysis[6]
| Parameter | Method Details |
| Derivatization | Silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) |
| Linearity | Correlation coefficient > 0.995 |
| Limit of Detection (LOD) | 0.006 ppm to 0.14 ppm |
| Limit of Quantification (LOQ) | 0.02 ppm to 0.47 ppm |
Mass Spectrometry of this compound: An Insight
While specific, detailed mass spectrometry studies on this compound are not extensively reported in the reviewed literature, its chemical structure allows for predictable fragmentation behavior. The acetonide group, being a protective group, is susceptible to fragmentation under mass spectrometric conditions.
Based on the structure of this compound (C9H12O6), a key fragmentation pathway would likely involve the loss of the acetone (B3395972) moiety or parts of the protected ring system. The presence of the lactone ring also provides a site for characteristic fragmentation.
Experimental Protocols
LC-MS/MS Analysis of D-Glucurono-6,3-lactone[5]
A detailed protocol for the analysis of glucuronolactone (B27817) in beverages using HILIC-ESI-MS/MS has been developed.[5]
-
Sample Preparation: Dilute the beverage sample with the mobile phase.
-
Chromatographic Separation:
-
Column: Xbridge™ BEH Amide column.
-
Mobile Phase: Alkaline (pH 9) acetonitrile-rich eluent buffered with ammonium (B1175870) acetate.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 5 μL.
-
Elution: Isocratic.
-
-
Mass Spectrometry Detection:
-
Ionization: Negative mode Electrospray Ionization (ESI).
-
Precursor Ion: [M-H]⁻.
-
The precursor ion is fragmented to produce several product ions, with the transitions monitored for quantification.
-
GC-MS Analysis of D-Glucurono-6,3-lactone[6]
A GC-MS method for the quantification of glucuronolactone and glucuronic acid in beverages has been established.[6]
-
Sample Preparation: No extraction, filtration, or reduction step is required prior to derivatization.
-
Derivatization: A pre-column derivatization step with a combination of BSTFA and TMCS is used to silylate the analytes.
-
Gas Chromatography: The derivatized sample is injected into the GC system for separation.
-
Mass Spectrometry: The eluted compounds are detected by the mass spectrometer.
Visualizing the Workflow and Pathways
Conclusion
The mass spectrometric analysis of D-Glucurono-6,3-lactone is well-established, with both LC-MS/MS and GC-MS offering sensitive and reliable methods for its quantification. LC-MS/MS, particularly with HILIC, provides a direct and rapid approach suitable for high-throughput analysis. GC-MS, while requiring derivatization, demonstrates excellent sensitivity and is a robust alternative.
For this compound and its derivatives, further research is needed to fully characterize their mass spectrometric behavior and to develop validated analytical methods. However, based on fundamental principles of mass spectrometry, predictable fragmentation patterns can be anticipated, paving the way for future analytical method development. The information and protocols presented in this guide serve as a solid foundation for researchers and professionals working with these important carbohydrate molecules.
References
- 1. Human Metabolome Database: Showing metabocard for D-Glucurono-6,3-lactone (HMDB0006355) [hmdb.ca]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simultaneous determination of taurine, glucuronolactone and glucuronic acid in energy drinks by ultra high performance liquid chromatography-tandem mass spectrometry (triple quadrupole) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. foodsafety.or.kr [foodsafety.or.kr]
- 6. Development of a gas chromatography-mass spectrometry method for the quantification of glucaric Acid derivatives in beverage substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Showdown: A Comparative Guide to Protected Glucuronic Acid Derivatives
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups for glucuronic acid is a critical step in the synthesis of glucuronide conjugates, prodrugs, and various glycochemicals. The stability of these protected derivatives under different chemical and biological conditions dictates their utility and performance in multi-step syntheses and biological assays. This guide provides an objective comparison of the stability of common glucuronic acid derivatives, supported by available experimental data and detailed methodologies for stability assessment.
The choice of a protecting group for the hydroxyl and carboxyl moieties of glucuronic acid impacts not only the efficiency of synthetic routes but also the biological activity and metabolic fate of the final conjugate. A protecting group that is stable during synthetic manipulations but can be selectively and cleanly removed under specific conditions is highly desirable. This comparison focuses on three major classes of protecting groups: esters, ethers, and silyl (B83357) ethers, evaluating their stability against acidic, basic, and enzymatic hydrolysis.
Comparative Stability of Protected Glucuronic Acid Derivatives
The stability of a protected glucuronic acid derivative is intrinsically linked to the nature of the protecting group and the linkage to the glucuronic acid backbone. The following table summarizes the relative stability of commonly used protecting groups under various conditions.
| Protecting Group | Linkage Type | Acid Stability | Base Stability | Enzymatic Stability (β-glucuronidase) | Key Remarks |
| Acetyl (Ac) | Ester | Labile | Labile | Substrate for some esterases, but generally not β-glucuronidase. | Prone to acyl migration in acyl glucuronides[1]. |
| Benzoyl (Bz) | Ester | More stable than Acetyl | Labile | Not a substrate for β-glucuronidase. | Generally more stable to acidic conditions than acetyl groups. |
| Benzyl (B1604629) (Bn) | Ether | Stable | Stable | Not a substrate for β-glucuronidase. | Removable by hydrogenolysis. |
| Methyl (Me) | Ether | Stable | Stable | Not a substrate for β-glucuronidase. | Requires harsh conditions for cleavage (e.g., BBr3). |
| Trimethylsilyl (TMS) | Silyl Ether | Very Labile | Labile | Not a substrate for β-glucuronidase. | Generally too labile for use as a protecting group in multi-step synthesis[2]. |
| tert-Butyldimethylsilyl (TBDMS/TBS) | Silyl Ether | Moderately Stable | Stable | Not a substrate for β-glucuronidase. | Approximately 10,000 times more stable to hydrolysis than TMS ethers[2]. Removable with fluoride (B91410) ions. |
| tert-Butyldiphenylsilyl (TBDPS) | Silyl Ether | Stable | Stable | Not a substrate for β-glucuronidase. | Offers enhanced stability under acidic conditions compared to TBDMS[3]. |
Experimental Protocols for Stability Assessment
To facilitate direct comparison, standardized experimental protocols are essential. The following methodologies can be employed to assess the stability of different protected glucuronic acid derivatives.
Protocol 1: Acidic and Basic Stability Assessment by HPLC
This protocol outlines a general method for determining the rate of hydrolysis of a protected glucuronic acid derivative under acidic and basic conditions.
1. Materials:
- Protected glucuronic acid derivative (e.g., acetylated, benzylated, or silylated glucuronic acid)
- Hydrochloric acid (HCl) solution (0.1 M, for acidic conditions)
- Sodium hydroxide (B78521) (NaOH) solution (0.1 M, for basic conditions)
- Phosphate (B84403) buffer (pH 7.4, for neutral control)
- Acetonitrile (B52724) (HPLC grade)
- Water (HPLC grade)
- Formic acid (for mobile phase)
- HPLC system with a UV or Mass Spectrometry (MS) detector
- C18 reverse-phase HPLC column
2. Procedure:
- Prepare a stock solution of the protected glucuronic acid derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- For each condition (acidic, basic, neutral), add a small aliquot of the stock solution to the respective buffer (0.1 M HCl, 0.1 M NaOH, or pH 7.4 phosphate buffer) to a final concentration of 100 µg/mL.
- Incubate the solutions at a constant temperature (e.g., 37°C).
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
- Quench the reaction by neutralizing the acidic and basic samples with an equimolar amount of base or acid, respectively. For the neutral sample, no quenching is necessary.
- Analyze the samples by reverse-phase HPLC. A typical mobile phase would be a gradient of water with 0.1% formic acid and acetonitrile.
- Monitor the disappearance of the peak corresponding to the protected glucuronic acid derivative and the appearance of the peak for the deprotected glucuronic acid.
- Quantify the peak areas to determine the percentage of the derivative remaining at each time point.
- Calculate the rate of hydrolysis (e.g., half-life) for each condition.
Protocol 2: Enzymatic Stability Assessment
This protocol is designed to evaluate the susceptibility of protected glucuronic acid derivatives to hydrolysis by β-glucuronidase.
1. Materials:
- Protected glucuronic acid derivative
- β-glucuronidase from E. coli or bovine liver
- Phosphate buffer (pH 6.8-7.0)
- HPLC system as described in Protocol 1
2. Procedure:
- Prepare a solution of the protected glucuronic acid derivative in phosphate buffer at a final concentration of 100 µg/mL.
- Add β-glucuronidase to the solution to a final concentration of 100 units/mL.
- Incubate the mixture at 37°C.
- At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and stop the enzymatic reaction by adding a quenching solution (e.g., ice-cold acetonitrile or by heating).
- Centrifuge the samples to pellet the enzyme.
- Analyze the supernatant by HPLC as described in Protocol 1 to quantify the remaining protected derivative and the released glucuronic acid.
- A control experiment without the enzyme should be run in parallel to account for any non-enzymatic hydrolysis.
Visualizing Experimental Workflows and Degradation Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for stability testing and the degradation pathway of acyl glucuronides.
Caption: Workflow for assessing the stability of protected glucuronic acid derivatives.
Caption: Degradation pathways of 1-O-β-acyl glucuronides.
Conclusion
The stability of protected glucuronic acid derivatives is a multifaceted issue that depends on the choice of protecting group and the conditions to which the derivative is exposed. Ether-based protecting groups, such as benzyl ethers, generally offer the highest stability across a range of pH conditions, making them suitable for syntheses requiring robust protection. Ester-based protecting groups, particularly acyl glucuronides, are significantly more labile and can undergo both hydrolysis and intramolecular rearrangement. Silyl ethers provide a tunable level of stability based on the steric bulk of the substituents on the silicon atom, with TBDPS offering considerable stability.
For researchers and drug development professionals, a thorough understanding of these stability profiles is crucial for the successful design and execution of synthetic strategies and for the interpretation of biological data. The provided experimental protocols offer a framework for conducting systematic stability comparisons to inform the selection of the most appropriate protected glucuronic acid derivative for a given application.
References
Assessing the Stereoselectivity of Glycosylation with D-Glucurono-6,3-lactone Acetonide: A Comparative Guide
For researchers, scientists, and drug development professionals, the stereoselective synthesis of glucuronides is a critical step in the development of new therapeutics and the study of drug metabolism. The choice of the glycosyl donor is paramount in controlling the stereochemical outcome of the glycosylation reaction. This guide provides a comparative assessment of D-Glucurono-6,3-lactone acetonide as a glycosyl donor, with a focus on its stereoselectivity in glycosylation reactions. We present a summary of its performance alongside alternative donors, supported by experimental data from the literature.
D-Glucurono-6,3-lactone and its derivatives are versatile starting materials in carbohydrate chemistry. The acetonide-protected form, 1,2-O-isopropylidene-D-glucurono-6,3-lactone, offers a rigidified furanose ring system that can influence the stereochemical course of glycosylation at the anomeric center. This guide will delve into the factors governing this selectivity and provide a framework for comparing its efficacy against other commonly employed glucuronyl donors.
Comparison of Glycosyl Donors for Glucuronidation
The stereochemical outcome of a glycosylation reaction, yielding either the α- or β-anomer, is influenced by several factors, including the nature of the glycosyl donor and acceptor, the protecting groups, the promoter or catalyst, and the reaction conditions. Below is a comparative table summarizing the performance of D-Glucurono-6,3-lactone derivatives and other common glucuronyl donors in glycosylation reactions, with data collated from various studies. It is important to note that these results are not from direct head-to-head comparisons under identical conditions but provide valuable insights into the expected stereoselectivity and yields for each donor type.
| Glycosyl Donor | Acceptor | Promoter/Catalyst | Solvent | Temp. (°C) | Yield (%) | α:β Ratio | Reference |
| 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone | Silylated 2-acetamido-6-chloropurine | Trimethylsilyl triflate | Acetonitrile | Reflux | Moderate | Predominantly β | [1] |
| Acetylated Glucosyluronate Bromide | Phenolic Acceptor | Silver triflate | Dichloromethane (B109758) | 0 | 40 | 1:3 | [2] |
| Benzoylated Glucosyluronate Bromide | Phenolic Acceptor | Silver triflate | Dichloromethane | 25 | 40 | Exclusively β | [2] |
| Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl uronate) Trichloroacetimidate (B1259523) | Phenolic Acceptor | BF₃·OEt₂ | Dichloromethane | -20 to RT | 70-90 | Predominantly β | [3] |
| Benzoylated Glucuronyl Trichloroacetimidate | Resveratrol | BF₃·OEt₂ | Dichloromethane | -40 to RT | 84 | Predominantly β | [2] |
| 1,2-O-Isopropylidene-D-glucurono-6,3-lactone | Benzylamine | None | Methanol | Reflux | High | Not Specified | [4] |
Note: The data presented is a compilation from different research articles and is intended for comparative purposes. Direct comparison of stereoselectivity and yield is best performed under identical experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting protocols to specific research needs. Below are representative experimental protocols for the synthesis of the this compound donor and a general procedure for glycosylation.
Synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone
This protocol is adapted from the work of Glišin et al.[4].
Materials:
-
D-glucurono-6,3-lactone
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Chloroform
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A mixture of D-glucurono-6,3-lactone and a catalytic amount of CuCl₂·2H₂O in acetone is refluxed for 8 hours.
-
The reaction mixture is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a chloroform:acetone (30:1) solvent system.
-
The fractions containing the product are combined and evaporated to yield 1,2-O-isopropylidene-D-glucurono-6,3-lactone as a crystalline solid (88% yield).[4]
General Glycosylation Procedure with a Glucuronyl Trichloroacetimidate Donor
This is a general procedure based on protocols described in the literature for the glycosylation of phenolic acceptors.[3]
Materials:
-
Phenolic acceptor
-
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl uronate) trichloroacetimidate (glucuronyl donor)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of the phenolic acceptor and the glucuronyl trichloroacetimidate donor in anhydrous DCM containing activated molecular sieves at -20 °C under an inert atmosphere (e.g., argon), a solution of BF₃·OEt₂ in DCM is added dropwise.
-
The reaction mixture is stirred at -20 °C and allowed to slowly warm to room temperature overnight.
-
The reaction is quenched by the addition of triethylamine.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the desired glucuronide.
Visualizing Glycosylation Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of synthetic pathways and the relationships between different chemical entities.
Caption: General workflow of a glycosylation reaction.
Caption: Synthesis of the this compound donor.
References
A Comparative Review of Synthetic Yields for D-Glucurono-6,3-lactone acetonide
For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. D-Glucurono-6,3-lactone acetonide, also known as 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone, is a valuable building block in carbohydrate chemistry. This guide provides a comparative analysis of reported synthetic methods for this compound, with a focus on reaction yields and detailed experimental protocols to aid in methodological selection and optimization.
Comparison of Synthetic Methodologies
Two primary synthetic routes for this compound have been identified in the literature, starting from either D-glucose or D-glucurono-6,3-lactone. The following table summarizes the key quantitative data for these approaches.
| Starting Material | Key Reagents/Catalysts | Reported Yield | Reference |
| α-D-Glucose | Acetone (B3395972), H₂SO₄, CH₃COOH, Pt/C, O₂ | Overall yield not explicitly stated; multi-step process with individual step yields reported (e.g., 56% for di-O-isopropylidene intermediate).[1] | [1] |
| D-Glucurono-6,3-lactone | Acetone, CuCl₂·2H₂O | 88% | [1] |
The direct conversion from D-glucurono-6,3-lactone offers a significantly higher yield in a single step compared to the multi-step synthesis originating from D-glucose.
Experimental Protocols
Method 1: Synthesis from α-D-Glucose
This synthesis involves a four-step process starting from readily available α-D-glucose.
Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1)
-
α-D-Glucose is reacted with acetone in the presence of a catalytic amount of sulfuric acid.
-
The reported yield for this step is 56%.[1]
Step 2: Selective deprotection to 1,2-O-isopropylidene-α-D-glucofuranose (2)
-
The di-isopropylidene derivative (1) is treated with 40% acetic acid to selectively remove the 5,6-isopropylidene group.[1]
Step 3: Oxidation to the sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid (3)
-
1,2-O-isopropylidene-α-D-glucofuranose (2) is dissolved in water, and the pH is adjusted to 8-9 using an aqueous solution of Na₂CO₃.[1]
-
10% Platinum on carbon (Pt/C) is used as a catalyst, and the mixture is stirred under a pure oxygen atmosphere for 24 hours.[1]
-
The catalyst is removed by filtration. The resulting sodium salt is used directly in the next step without isolation.[1]
Step 4: Lactonization to 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone (4)
-
The aqueous solution of the sodium salt (3) is acidified to pH 2 with sulfuric acid.[1]
-
The product is immediately extracted with ethyl acetate.[1]
-
Evaporation of the solvent yields the final product. A yield of 10.1% was reported for this specific lactonization and extraction step in one instance.[1]
Method 2: Synthesis from D-Glucurono-6,3-lactone
This method provides a more direct route to the target molecule.
-
D-glucurono-6,3-lactone (5) is refluxed with acetone and copper(II) chloride dihydrate (CuCl₂·2H₂O) for 8 hours.[1]
-
This procedure is reported to produce 1,2-O-isopropylidene-D-glucurono-6,3-lactone (4) in a high yield of 88% and with high purity, potentially eliminating the need for further purification.[1]
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps involved in each synthetic pathway.
References
Safety Operating Guide
Navigating the Disposal of D-Glucurono-6,3-lactone acetonide: A Safety-First Approach
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of operational excellence and safety. This guide provides essential, immediate safety and logistical information for the disposal of D-Glucurono-6,3-lactone acetonide (CAS No. 20513-98-8), ensuring that laboratory practices remain compliant and responsible.
Safety and Hazard Assessment
According to the Safety Data Sheet (SDS) from Thermo Fisher Scientific, this compound is not classified as a hazardous substance.[1] It contains no components at concentrations that are considered hazardous to health or the environment.[1] This assessment simplifies the disposal process, though adherence to standard laboratory safety protocols is still imperative.
Personal Protective Equipment (PPE)
While this compound is not deemed hazardous, the use of standard personal protective equipment is a best practice in any laboratory setting. This includes:
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: Wear a lab coat.
Disposal Protocol
The disposal of this compound should be conducted in accordance with local, state, and federal regulations. For specific guidance, consultation with your institution's Environmental Health and Safety (EHS) department is recommended.
Step-by-Step Disposal Procedure:
-
Consult Local Regulations: Before initiating disposal, review your institution's and local authorities' guidelines for non-hazardous chemical waste.
-
Containerization:
-
Ensure the waste material is in a sealed, properly labeled container.
-
The label should clearly identify the contents as "this compound" and indicate that it is non-hazardous.
-
-
Waste Collection:
-
For small quantities, it may be permissible to dispose of the material in the regular laboratory solid waste stream, provided this is in accordance with institutional policies.
-
For larger quantities, or if required by local regulations, arrange for collection by your institution's hazardous waste management service, even if the substance itself is not classified as hazardous. They will ensure it is disposed of at a licensed facility.
-
-
Documentation: Maintain a record of the disposal, including the date, quantity, and method of disposal, as part of good laboratory practice.
Spill Management
In the event of a spill:
-
Ventilate the Area: Ensure adequate ventilation.
-
Contain the Spill: Use an absorbent, inert material (e.g., sand, vermiculite) to contain the spill.
-
Clean-Up: Sweep up the absorbed material and place it in a suitable container for disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Key Experimental Data Summary
| Property | Value | Source |
| CAS Number | 20513-98-8 | [2] |
| Physical State | Solid Crystalline | [1] |
| Appearance | White | [1] |
| Hazard Classification | Not classified as hazardous | [1] |
| Environmental Hazards | No known environmental hazards | [1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling D-Glucurono-6,3-lactone acetonide
Essential Safety and Handling Guide for D-Glucurono-6,3-lactone acetonide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for this compound (CAS No: 20513-98-8), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is crucial to prevent exposure. While some sources indicate no significant hazards, it is best practice to adhere to the following protective measures.
| PPE Category | Recommendation | Specification |
| Eye Protection | Safety goggles with side-shields | Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Protective gloves | Ensure gloves are suitable for the task, considering chemical compatibility and operational conditions.[2] |
| Skin and Body Protection | Impervious clothing | Wear appropriate protective clothing to prevent skin exposure.[1][3] |
| Respiratory Protection | Suitable respirator or dust mask | Use only in areas with appropriate exhaust ventilation. A dust mask type N95 (US) is recommended.[3][4] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe dust.[1]
-
Use only outdoors or in a well-ventilated area.[3]
-
Wash hands thoroughly after handling.[3]
-
Avoid dust and aerosol formation.[3]
Storage:
-
Store in a dry place.
-
Keep in a cool, well-ventilated place.[5]
-
Keep container tightly closed.[2]
-
Recommended storage temperature is 15–25 °C, while some suppliers recommend -20°C for long-term storage.[6][7]
-
Keep away from oxidizing agents and from highly acidic or alkaline materials.[5]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations.[1][3] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] It is important to prevent the product from entering drains, water courses, or the soil.[3]
First Aid Measures
In case of exposure, follow these first aid guidelines:
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][8] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[8] |
| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur.[8] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8] |
Safety Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. D- (+)-Glucuronic acid g-lactone = 99 32449-92-6 [sigmaaldrich.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. carlroth.com [carlroth.com]
- 7. Cas 20513-98-8,this compound | lookchem [lookchem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
